molecular formula C6H12N2O4S B1144434 DL-lanthionine CAS No. 3183-08-2

DL-lanthionine

Cat. No.: B1144434
CAS No.: 3183-08-2
M. Wt: 208.24 g/mol
InChI Key: DWPCPZJAHOETAG-UHFFFAOYSA-N
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Description

Lanthionine is a non-proteinogenic amino acid with the chemical formula C 6 H 12 N 2 O 4 S and a molar mass of 208.23 g/mol . It was first isolated from wool in 1941 and is characterized by a thioether bridge that cross-links two alanine residues . This structure is a key component of a class of peptide antibiotics known as lantibiotics, which include nisin, subtilin, and duramycin . In research, lanthionine is primarily studied in the context of lantibiotics, which are ribosomally synthesized and post-translationally modified peptides that exhibit potent activity against Gram-positive bacteria . The mode of action for these peptides varies; nisin, for example, binds to the bacterial cell wall precursor lipid II, thereby inhibiting cell wall synthesis and forming pores in the bacterial membrane . In contrast, duramycin and cinnamycin have been shown to inhibit phospholipase A2 indirectly by specifically binding to its substrate, phosphatidylethanolamine . Beyond its natural occurrence, lanthionine is a valuable tool for constraining the conformation of therapeutic peptides, such as agonists for G protein-coupled receptors (GPCRs) . Introducing a lanthionine bridge can enhance receptor specificity, confer proteolytic resistance, and may lead to biased agonism, potentially improving the therapeutic profile of peptide drugs . Researchers can synthesize lanthionine through various chemical methods, including sulfur extrusion from cystine, ring opening of serine β-lactone, or hetero-conjugate addition of cysteine to dehydroalanine . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-amino-2-carboxyethyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPCPZJAHOETAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-55-4
Record name Lanthionine
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Foundational & Exploratory

A Technical Guide to DL-Lanthionine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DL-lanthionine, a non-proteinogenic amino acid characterized by a thioether linkage. It covers its chemical structure, physicochemical properties, biological roles, and detailed experimental protocols for its synthesis.

Chemical Structure and Properties of this compound

This compound, chemically known as (2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid, is a thioether analog of cystine. It is composed of two alanine residues linked at their β-carbons by a single sulfur atom. The designation "DL" indicates that it is a racemic mixture of D- and L-stereoisomers. The structure also includes a meso form.

The chemical formula for lanthionine is C₆H₁₂N₂O₄S.[1] It was first isolated in 1941 from wool treated with sodium carbonate and was subsequently synthesized by the alkylation of cysteine with β-chloroalanine.[1]

Caption: Chemical structure of a lanthionine stereoisomer.

Quantitative Data

The physical and chemical properties of lanthionine isomers are summarized in the table below for easy comparison.

PropertyL-LanthionineThis compoundmeso-LanthionineReference(s)
Molecular Formula C₆H₁₂N₂O₄SC₆H₁₂N₂O₄SC₆H₁₂N₂O₄S[1]
Molecular Weight 208.24 g/mol 208.24 g/mol 208.24 g/mol [1]
Melting Point (°C) 295-296 (decomposes)286-292 (decomposes)304 (decomposes)[1]
CAS Number 922-55-43183-08-2496-98-0
Appearance Elongated hexagonal platesElongated hexagonal platesSix-sided plates
Solubility Sparingly soluble in water; soluble in dilute acids and alkaliesSparingly soluble in water; soluble in dilute acids and alkaliesSparingly soluble in water; soluble in dilute acids and alkalies

Biological Significance and Signaling Pathways

Lanthionine is found in a variety of natural sources, including human hair, lactalbumin, and feathers. It is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics.

Lantibiotics and Antimicrobial Activity

Lantibiotics, such as nisin (a food preservative) and epidermin, contain lanthionine and methyllanthionine residues that form intramolecular thioether bridges. These bridges create a rigid, cyclic structure that is crucial for their antimicrobial activity. The specific stereochemistry of lanthionine (typically D,L) within these peptides is essential for their biological function; replacement with L,L-stereoisomers can lead to a complete loss of activity.

Mammalian Biosynthesis and Metabolism

In mammals, lanthionine is considered a non-proteinogenic amino acid formed as a byproduct of the transsulfuration pathway, which is responsible for cysteine and homocysteine metabolism. The enzyme cystathionine-β-synthase (CβS) can catalyze the condensation of two cysteine molecules to form lanthionine, releasing hydrogen sulfide (H₂S) in the process.

Lanthionine can be further metabolized in the brain by an aminotransferase to form lanthionine ketimine (LK). LK has been shown to possess neuroprotective, neuritigenic, and anti-inflammatory properties, suggesting a potential physiological role for lanthionine and its metabolites in the central nervous system.

Lanthionine_Metabolism cluster_pathway Mammalian Lanthionine Pathway Cys1 Cysteine Lan Lanthionine Cys1->Lan Cystathionine- β-synthase (CβS) Cys2 Cysteine Cys2->Lan Cystathionine- β-synthase (CβS) LK Lanthionine Ketimine Lan->LK Aminotransferase H2S H₂S Lan->H2S releases

Caption: Biosynthesis and metabolism of lanthionine in mammals.

Experimental Protocols

This section provides a detailed methodology for the chemical synthesis of this compound.

Synthesis of this compound via Alkylation of Cysteine with β-Chloroalanine

This protocol is based on the original synthesis method and involves the reaction of cysteine with β-chloroalanine under basic conditions.

Materials:

  • L-Cysteine hydrochloride monohydrate

  • β-Chloro-DL-alanine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve L-cysteine hydrochloride monohydrate in deionized water to a final concentration of 1 M.

    • In a separate flask, dissolve β-chloro-DL-alanine hydrochloride in deionized water to a final concentration of 1 M.

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer, combine equal molar amounts of the L-cysteine and β-chloro-DL-alanine solutions.

    • Cool the mixture in an ice bath.

    • Slowly add a 2 M solution of sodium hydroxide dropwise while stirring, maintaining the pH of the solution between 8 and 9. The reaction is exothermic, so slow addition is crucial.

    • After the addition of NaOH is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Isolation and Purification:

    • After 24 hours, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude this compound.

    • Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a wash with cold ethanol and finally with diethyl ether to remove any unreacted starting materials and byproducts.

    • Recrystallize the crude product from hot water to obtain purified this compound.

  • Characterization:

    • The final product can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. Thin-Layer Chromatography (TLC) can be used to monitor the progress of the reaction.

Synthesis_Workflow start Prepare 1M Solutions: L-Cysteine & β-Chloro-DL-alanine mix Combine Reactant Solutions start->mix cool Cool Mixture in Ice Bath mix->cool add_naoh Slowly Add 2M NaOH (Maintain pH 8-9) cool->add_naoh react Stir at Room Temperature for 24 hours add_naoh->react acidify Acidify to pH 2-3 with HCl react->acidify filter Vacuum Filter Precipitate acidify->filter wash Wash with Water, Ethanol, Ether filter->wash recrystallize Recrystallize from Hot Water wash->recrystallize characterize Characterize Product (NMR, MS, TLC) recrystallize->characterize end Purified this compound characterize->end

Caption: Workflow for the chemical synthesis of this compound.

References

The Ubiquitous Thioether: A Technical Guide to the Natural Occurrence of Lanthionine in Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, is a fascinating molecule with a diverse and widespread natural occurrence. Initially identified as a component of wool treated with sodium carbonate, its presence is now confirmed across all domains of life, from bacteria and archaea to mammals, including humans.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of lanthionine, its biosynthetic pathways, physiological roles, and the analytical methodologies used for its study. The unique structural properties conferred by the lanthionine bridge have significant implications for peptide stability and bioactivity, making it a molecule of considerable interest in drug development and biotechnology.

I. Occurrence of Lanthionine in Prokaryotes: Lanthipeptides

In bacteria and archaea, lanthionine is predominantly found as a key structural component of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides .[3][4][5] When these peptides exhibit antimicrobial activity, they are termed lantibiotics . The lanthionine and its methylated derivative, methyllanthionine, are formed through the post-translational modification of a precursor peptide, creating intramolecular thioether cross-links that result in polycyclic structures. These structural modifications are crucial for the biological activity and stability of the peptides.

Lanthipeptides are particularly abundant in the phylum Firmicutes . They are also found in other bacterial phyla, including Actinobacteria and Cyanobacteria. The discovery of lanthipeptides in marine cyanobacteria, such as Prochlorococcus, has highlighted the vast and largely untapped diversity of these molecules in marine environments. More recently, genomic and metabolic analyses have revealed the presence of lanthipeptide biosynthetic gene clusters in Archaea , specifically within the class Halobacteria, suggesting their involvement in antagonistic interactions within archaeal communities.

Quantitative Data on Lanthionine in Prokaryotes

Quantitative data on the absolute concentration of lanthionine within prokaryotic cells is not widely reported in the literature, as research has primarily focused on the structure and function of the lanthipeptides themselves. The amount of lanthionine is inherently linked to the expression levels of the specific lanthipeptide-encoding genes.

II. Occurrence of Lanthionine in Eukaryotes

In eukaryotes, lanthionine exists both as a free amino acid and as a post-translational modification in certain proteins.

Mammalian Systems

Free lanthionine is a natural metabolite in mammals, including humans. It is thought to be primarily formed as a byproduct of the transsulfuration pathway, catalyzed by the enzyme cystathionine-β-synthase (CβS). This pathway is crucial for sulfur amino acid metabolism.

A downstream metabolite of lanthionine, lanthionine ketimine (LK) , has been identified in the mammalian brain at concentrations of approximately 1-3 nmol/g of tissue . LK has garnered significant interest due to its demonstrated neuroprotective, neuritigenic, and anti-inflammatory properties.

Mammals also possess proteins homologous to the bacterial lanthionine synthetase C (LanC) enzymes, known as LanC-like proteins (LanCL1 and LanCL2). However, their primary role does not appear to be in the synthesis of lanthionine-containing peptides in a manner analogous to bacteria.

Lanthionine has also been identified as a uremic toxin , with significantly elevated levels observed in the serum of patients with chronic kidney disease. This accumulation is associated with adverse cardiovascular outcomes.

Keratinous Tissues

Lanthionine is a known component of various keratinous structures, where it is formed from the breakdown of disulfide bonds in cystine residues under certain conditions, such as heat and alkaline treatment. Its presence has been confirmed in:

  • Human Hair: Lanthionine has been identified in human hair, although its concentration can vary depending on factors like cosmetic treatments and environmental exposure.

  • Wool: As the source of its initial discovery, wool contains lanthionine, particularly after processing.

  • Feathers: Lanthionine is also found in feathers.

Quantitative Data on Lanthionine in Eukaryotes
Sample TypeOrganismAnalyteConcentrationReference(s)
Brain TissueMammalianLanthionine Ketimine1-3 nmol/g tissue
Serum (Hemodialysis Patients)HumanLanthionine0.33 ± 0.03 µmol/L
HairHumanHomocysteine-keratin37 to 510 pmol/mg
WoolSheepZinc (in wool fibers)85.56 - 98.39 mg/kg DM

Note: Data on absolute lanthionine concentrations in keratinous tissues is highly variable and dependent on processing conditions. The data for hair refers to a related sulfur-containing amino acid, homocysteine, which is indicative of methionine demethylation.

III. Biosynthesis of Lanthionine

The formation of lanthionine occurs through distinct pathways in prokaryotes and eukaryotes.

Prokaryotic Lanthipeptide Biosynthesis

In prokaryotes, lanthionine is synthesized post-translationally on a precursor peptide (LanA). This process is catalyzed by a dedicated enzymatic machinery, and four classes of lanthipeptide synthetases have been identified.

  • Class I: Two separate enzymes, a dehydratase (LanB) and a cyclase (LanC), carry out the modification. LanB dehydrates serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. LanC then catalyzes the stereospecific addition of a cysteine thiol to the dehydroamino acid, forming the thioether bridge.

  • Class II: A single bifunctional enzyme, LanM, performs both the dehydration and cyclization reactions.

  • Class III: A trifunctional enzyme, LanKC, which contains a kinase, a lyase, and a cyclase domain, is responsible for the modifications.

  • Class IV: Another trifunctional enzyme, LanL, with a similar domain architecture to LanKC, carries out the biosynthesis.

Lanthipeptide_Biosynthesis cluster_Precursor Ribosomal Synthesis cluster_Modification Post-Translational Modification cluster_ClassI Class I cluster_ClassII Class II cluster_ClassIII_IV Class III & IV Precursor_Peptide Precursor Peptide (LanA) (Leader + Core) LanB LanB (Dehydratase) Precursor_Peptide->LanB LanM LanM (Dehydratase/Cyclase) Precursor_Peptide->LanM LanKC_L LanKC / LanL (Kinase/Lyase/Cyclase) Precursor_Peptide->LanKC_L Dehydrated_Peptide_I Dehydrated Peptide LanB->Dehydrated_Peptide_I LanC LanC (Cyclase) Dehydrated_Peptide_I->LanC Lanthipeptide_I Mature Lanthipeptide LanC->Lanthipeptide_I Lanthipeptide_II Mature Lanthipeptide LanM->Lanthipeptide_II Lanthipeptide_III_IV Mature Lanthipeptide LanKC_L->Lanthipeptide_III_IV

Overview of the four classes of lanthipeptide biosynthesis pathways.

Eukaryotic Lanthionine Biosynthesis

In mammals, free lanthionine is synthesized in the cytosol as a side reaction of the transsulfuration pathway. The enzyme cystathionine-β-synthase (CβS) can catalyze the condensation of two cysteine molecules to form lanthionine and hydrogen sulfide (H₂S).

Mammalian_Lanthionine_Biosynthesis Cysteine1 Cysteine CBS Cystathionine-β-synthase (CβS) Cysteine1->CBS Cysteine2 Cysteine Cysteine2->CBS Lanthionine Lanthionine CBS->Lanthionine H2S Hydrogen Sulfide (H₂S) CBS->H2S Aminotransferase Aminotransferase Lanthionine->Aminotransferase LK Lanthionine Ketimine (LK) Aminotransferase->LK

Biosynthesis of free lanthionine and lanthionine ketimine in mammals.

IV. Experimental Protocols for Lanthionine Analysis

The detection and quantification of lanthionine, both in its free form and within peptides, requires specialized analytical techniques.

Sample Preparation Workflow for Lanthipeptide Analysis

Lanthipeptide_Analysis_Workflow Start Biological Sample (e.g., Bacterial Culture) Extraction Peptide Extraction Start->Extraction Purification Purification (e.g., HPLC) Extraction->Purification Hydrolysis Acid Hydrolysis (6 M HCl, 110-120°C, 24h) Purification->Hydrolysis Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Analysis Analytical Technique Derivatization->Analysis LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Data Data Analysis (Quantification & Stereochemistry) LCMS->Data GCMS->Data

General workflow for the analysis of lanthionine in lanthipeptides.

Detailed Methodologies

1. Acid Hydrolysis of Lanthionine-Containing Peptides/Proteins

  • Objective: To break down the peptide/protein into its constituent amino acids.

  • Protocol:

    • Accurately weigh approximately 0.1 mg of the purified peptide or protein sample into a hydrolysis tube.

    • Add 2 mL of 6 M hydrochloric acid (HCl).

    • Seal the tube under vacuum.

    • Incubate the sealed tube at 110-120°C for 24 hours.

    • After hydrolysis, cool the tube to room temperature and open it carefully.

    • Dry the hydrolysate under reduced pressure at 50-60°C using a rotary evaporator or a vacuum centrifuge.

    • Reconstitute the dried sample in a suitable solvent (e.g., double-distilled water or a buffer compatible with the subsequent analysis).

2. Chiral Analysis of Lanthionine using Marfey's Method

  • Objective: To determine the stereochemistry of the lanthionine residues.

  • Principle: The primary amino groups of the amino acids in the hydrolysate are derivatized with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent), to form diastereomers. These diastereomers can then be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Protocol:

    • To the reconstituted hydrolysate (e.g., 20 µL), add 40 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Add 8 µL of 1 M sodium bicarbonate (NaHCO₃) solution to initiate the derivatization reaction.

    • Heat the reaction mixture at 40°C for 1 hour with occasional shaking.

    • Cool the mixture to room temperature.

    • Quench the reaction by adding 4 µL of 2 N HCl.

    • Dilute the sample with a suitable solvent (e.g., 200 µL of methanol or 20% acetonitrile/0.1% formic acid) for LC-MS analysis.

    • Analyze the derivatized sample by RP-HPLC, monitoring the absorbance at 340 nm. Compare the retention times of the sample peaks with those of derivatized L- and D-amino acid standards to determine the stereochemistry.

3. Quantification of Lanthionine by LC-MS/MS

  • Objective: To accurately quantify the amount of lanthionine in a sample.

  • Protocol: A detailed protocol for LC-MS/MS analysis can vary depending on the instrument and the specific requirements of the study. However, a general procedure involves the following steps:

    • Sample Preparation: Prepare the sample as described above (hydrolysis and, if necessary, derivatization). For absolute quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-labeled lanthionine).

    • Chromatographic Separation:

      • Inject the prepared sample onto a suitable HPLC column (e.g., a C18 or C8 column).

      • Use a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid). The gradient is optimized to achieve good separation of lanthionine from other amino acids.

    • Mass Spectrometric Detection:

      • The eluent from the HPLC is introduced into the mass spectrometer.

      • Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect and quantify lanthionine and its internal standard. This involves selecting the precursor ion (the molecular ion of lanthionine) and one or more specific fragment ions.

    • Data Analysis:

      • Generate a calibration curve using a series of standards with known concentrations of lanthionine.

      • Quantify the lanthionine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

V. Physiological Roles and Future Perspectives

The widespread occurrence of lanthionine underscores its biological significance. In prokaryotes, the lanthionine bridges in lanthipeptides are fundamental to their potent antimicrobial activities and their roles in cell-cell communication. The conformational constraint imposed by these bridges enhances receptor binding affinity and provides resistance to proteolytic degradation, making lanthipeptides attractive scaffolds for the development of novel therapeutics.

In mammals, the discovery of neuroprotective effects of lanthionine ketimine suggests a previously unrecognized role for lanthionine metabolism in the central nervous system. Further research into the physiological functions of free lanthionine and its metabolites is warranted. The association of elevated lanthionine levels with uremia and cardiovascular disease also highlights its potential as a biomarker and a therapeutic target.

The continued exploration of microbial genomes will undoubtedly reveal a greater diversity of lanthipeptides with novel structures and biological activities. The development of robust and high-throughput analytical methods for lanthionine detection and quantification will be crucial for advancing our understanding of this unique amino acid and for harnessing its potential in medicine and biotechnology.

References

An In-depth Technical Guide to the History and Discovery of Lanthionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, plays a crucial role in the structure and function of a diverse class of bioactive peptides known as lantibiotics. First discovered in 1941, the unique structural properties of lanthionine have since garnered significant interest in the fields of biochemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the history of lanthionine's discovery, its chemical and physical properties, detailed experimental protocols for its synthesis, and an in-depth look at its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with lanthionine and lanthionine-containing peptides.

History and Discovery

The discovery of lanthionine is credited to the work of M. J. Horn, D. B. Jones, and S. J. Ringel in 1941.[1][2] While studying the effects of alkaline treatment on wool, they isolated a novel sulfur-containing amino acid.[1] The name "lanthionine" was derived from the Latin word for wool, lana, and the Greek word for sulfur, theion, reflecting its origin and composition.[1] Their seminal work, published in the Journal of Biological Chemistry, laid the foundation for future research into this unusual amino acid.

Original Isolation Protocol from Wool (Horn, Jones, and Ringel, 1941)

Conceptual Experimental Workflow for the Isolation of Lanthionine from Wool:

wool Wool (Keratin) na2co3 Sodium Carbonate (alkaline treatment) wool->na2co3 Treatment hydrolysis Acid Hydrolysis na2co3->hydrolysis Product isolation Isolation & Purification hydrolysis->isolation Hydrolysate lanthionine Lanthionine Crystals isolation->lanthionine Final Product

Caption: Conceptual workflow for the original isolation of lanthionine.

Chemical Structure and Properties

Lanthionine is a thioether amino acid with the chemical formula (HOOC-CH(NH2)-CH2)2S.[1] It is structurally similar to cystine but contains a single sulfur atom in a thioether linkage instead of a disulfide bond. This structural difference imparts greater stability to lanthionine-containing peptides compared to their disulfide-bridged counterparts.

PropertyValueReference(s)
Chemical Formula C6H12N2O4S
Molar Mass 208.24 g/mol
Melting Point 280-283 °C (decomposes)
pKa1 (-COOH) ~2.1
pKa2 (-NH3+) ~8.9
pKa3 (-COOH) ~9.5
Appearance White crystalline solid

Spectroscopic Data:

Spectroscopy Characteristic Peaks/Shifts
1H NMR (D2O) δ ~3.0-3.5 (m, -CH2-S-), ~4.0 (t, α-CH)
13C NMR (D2O) δ ~35 (-CH2-S-), ~55 (α-CH), ~175 (-COOH)
IR (KBr, cm-1) ~3000-3200 (N-H stretch), ~2500-3000 (O-H stretch of COOH), ~1600 (N-H bend), ~1700 (C=O stretch)

Synthesis of Lanthionine

Several chemical methods for the synthesis of lanthionine have been developed since its discovery. These methods are crucial for producing lanthionine for research purposes and for the synthesis of novel lanthionine-containing peptides.

Synthesis from Cysteine and β-Chloroalanine

One of the earliest and most straightforward methods for synthesizing lanthionine involves the reaction of cysteine with β-chloroalanine.

Experimental Protocol:

  • Preparation of β-Chloroalanine: β-Chloroalanine can be prepared from serine by treatment with thionyl chloride.

  • Reaction: Dissolve L-cysteine in a suitable aqueous buffer (e.g., sodium bicarbonate) to deprotonate the thiol group, forming the thiolate.

  • Add β-chloroalanine to the cysteine solution.

  • Stir the reaction mixture at room temperature for several hours to allow for the nucleophilic substitution reaction to proceed.

  • Purification: The resulting lanthionine can be purified from the reaction mixture by ion-exchange chromatography.

cysteine L-Cysteine reaction Nucleophilic Substitution (aqueous buffer) cysteine->reaction b_chloroalanine β-Chloroalanine b_chloroalanine->reaction purification Ion-Exchange Chromatography reaction->purification lanthionine Lanthionine purification->lanthionine

Caption: Synthesis of lanthionine from cysteine and β-chloroalanine.

Synthesis by Sulfur Extrusion from Cystine

A common method for the synthesis of lanthionine, particularly within a peptide sequence, is the desulfurization of a cystine residue. This method involves the removal of one sulfur atom from the disulfide bridge.

Experimental Protocol:

  • Starting Material: A peptide containing a disulfide bond (cystine).

  • Reagents: A phosphine-based reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is commonly used.

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH. The mixture is heated to facilitate the sulfur extrusion.

  • Purification: The resulting lanthionine-containing peptide is purified using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Biosynthesis of Lanthionine-Containing Peptides (Lantibiotics)

In nature, lanthionine is a key structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). The biosynthesis of the lanthionine bridges in these peptides is a multi-step enzymatic process. The most well-studied system is the biosynthesis of nisin, which involves the dehydratase NisB and the cyclase NisC.

The Biosynthetic Pathway:

  • Ribosomal Synthesis: A precursor peptide, containing a leader peptide and a core peptide, is synthesized by the ribosome.

  • Dehydration by NisB: The dehydratase enzyme, NisB, recognizes the leader peptide and catalyzes the dehydration of specific serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This process involves an unusual glutamylation of the serine/threonine hydroxyl group, followed by elimination of glutamate.

  • Cyclization by NisC: The cyclase enzyme, NisC, then catalyzes the stereospecific Michael-type addition of cysteine thiol groups to the dehydroamino acids, forming the characteristic thioether lanthionine (from Dha) and methyllanthionine (from Dhb) bridges. The active site of NisC contains a zinc ion that is crucial for catalysis.

  • Leader Peptide Cleavage: Finally, a protease cleaves off the leader peptide to yield the mature, biologically active lantibiotic.

cluster_ribosome Ribosome cluster_modification Post-Translational Modification cluster_maturation Maturation ribosome Ribosomal Synthesis precursor Precursor Peptide (Leader + Core) ribosome->precursor dehydration Dehydration (NisB) Ser/Thr -> Dha/Dhb precursor->dehydration cyclization Cyclization (NisC) Cys + Dha/Dhb -> Lanthionine dehydration->cyclization cleavage Leader Peptide Cleavage cyclization->cleavage lantibiotic Mature Lantibiotic cleavage->lantibiotic

Caption: Biosynthesis of lanthionine-containing peptides (lantibiotics).

Natural Occurrence and Quantitative Data

Lanthionine is not a component of proteins synthesized through the standard genetic code. However, it is found in various natural sources, primarily as a result of post-translational modifications or harsh chemical treatments of proteins.

SourceTypical Context/ConcentrationReference(s)
Wool and Hair (Keratin) Formed upon alkaline treatment. The concentration can vary depending on the treatment conditions.
Lantibiotics (e.g., Nisin) A key structural component, forming multiple intramolecular bridges.
Food Proteins Can be formed in foods subjected to high temperature and alkaline processing.
Bacterial Cell Walls A component of the peptidoglycan in some bacterial species.

Conclusion

Since its discovery in 1941, lanthionine has evolved from a chemical curiosity found in treated wool to a key structural motif in a class of potent peptide antibiotics. The understanding of its chemical synthesis and biosynthesis has opened up avenues for the rational design and production of novel therapeutic agents. This technical guide has provided a comprehensive overview of the history, properties, synthesis, and biosynthesis of lanthionine, with the aim of equipping researchers with the foundational knowledge necessary to explore the full potential of this unique amino acid.

References

The Core of Lantibiotic Synthesis: An In-depth Technical Guide to Lanthionine Biosynthesis in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), are characterized by the presence of the thioether amino acid lanthionine and its derivative, methyllanthionine. These structural motifs are crucial for the conformational stability and biological activity of many lanthipeptides, including the well-known antimicrobial lantibiotics such as nisin. The biosynthesis of lanthionine is a fascinating enzymatic process that has garnered significant attention for its potential in peptide engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathways of lanthionine in bacteria, detailing the enzymatic machinery, reaction mechanisms, and experimental protocols for studying these intricate systems.

The Fundamental Chemistry of Lanthionine Formation

The biosynthesis of lanthionine is a two-step post-translational modification process that occurs on a ribosomally synthesized precursor peptide, termed the LanA peptide. This precursor consists of an N-terminal leader peptide, which is essential for recognition by the biosynthetic enzymes, and a C-terminal core peptide, which undergoes modification.[1]

The two key enzymatic steps are:

  • Dehydration: Specific serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[2]

  • Cyclization: A cysteine residue's thiol group performs a Michael-type addition to the dehydroamino acid, forming the characteristic thioether linkage of lanthionine or methyllanthionine.[3][4]

This process is catalyzed by distinct classes of enzymes, each with unique mechanisms for achieving these transformations.

Classification of Lanthionine Biosynthetic Pathways

Bacteria have evolved four distinct classes of enzymatic machinery to synthesize lanthionine, each with a different composition and mechanism of action.[5]

Class I Lanthipeptide Synthetases

The Class I system employs two separate enzymes for the modification of the precursor peptide.

  • LanB Dehydratase: This enzyme is responsible for the dehydration of serine and threonine residues. The mechanism involves the glutamylation of the hydroxyl group of serine or threonine by glutamyl-tRNAGlu, followed by the elimination of glutamate to form the dehydroamino acid.

  • LanC Cyclase: This zinc-dependent enzyme catalyzes the stereospecific addition of cysteine thiols to the dehydroamino acids, forming the lanthionine bridges. The zinc ion is believed to activate the cysteine thiol for nucleophilic attack.

A well-studied example of a Class I system is the biosynthesis of nisin, involving the dehydratase NisB and the cyclase NisC.

Class II Lanthipeptide Synthetases

In the Class II pathway, a single, large, bifunctional enzyme, known as a LanM synthetase, carries out both the dehydration and cyclization reactions. The LanM enzyme possesses two distinct domains: an N-terminal dehydratase domain and a C-terminal cyclase domain that is homologous to LanC. The dehydration mechanism of LanM enzymes involves the phosphorylation of serine and threonine residues by a kinase-like activity within the dehydratase domain, followed by the elimination of phosphate.

Class III and Class IV Lanthipeptide Synthetases

Class III (LanKC) and Class IV (LanL) synthetases are trifunctional enzymes that contain a phosphoserine/phosphothreonine lyase domain, a kinase domain, and a cyclase domain. Similar to Class II enzymes, they utilize phosphorylation to activate the serine and threonine residues for dehydration. The primary distinction between Class III and Class IV enzymes lies in their cyclase domains; LanKC enzymes lack the conserved zinc-binding motif found in LanC and the cyclase domains of LanL and LanM enzymes.

Genetic Organization and Regulation

The genes encoding the proteins involved in lanthionine biosynthesis are typically clustered together in what is known as a lan gene cluster. A representative example is the nisin gene cluster (nis), which includes:

  • nisA: The structural gene for the precursor peptide.

  • nisB and nisC: Genes for the modification enzymes.

  • nisT: A gene encoding an ABC transporter responsible for the export of the modified precursor peptide.

  • nisP: A gene for a protease that cleaves the leader peptide, releasing the mature, active lantibiotic.

  • nisR and nisK: Genes encoding a two-component regulatory system that controls the expression of the nis operon.

  • nisI, nisF, nisE, nisG: Immunity genes that protect the producing cell from its own antimicrobial product.

The NisRK Two-Component Regulatory System

The biosynthesis of nisin is tightly regulated by the NisK-NisR two-component system, which functions as a quorum-sensing mechanism.

  • NisK: A membrane-bound sensor histidine kinase that detects the presence of extracellular nisin.

  • NisR: A cytoplasmic response regulator.

Upon binding of nisin, NisK autophosphorylates and then transfers the phosphate group to NisR. Phosphorylated NisR acts as a transcriptional activator, binding to the promoters of the nisA and nisF operons, thereby upregulating nisin production and immunity.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nisin Nisin NisK NisK Nisin->NisK 1. Binding NisK->NisK NisR NisR NisK->NisR 3. Phosphotransfer P_NisR NisR-P NisR->P_NisR nisA_promoter PnisA P_NisR->nisA_promoter 4. Binds Promoter nisF_promoter PnisF P_NisR->nisF_promoter 4. Binds Promoter nisA_operon nisABTCIP nisA_promoter->nisA_operon 5. Transcription Activation nisF_operon nisFEG nisF_promoter->nisF_operon 5. Transcription Activation

NisRK two-component regulatory system for nisin biosynthesis.

Quantitative Analysis of Lanthionine Biosynthesis Enzymes

Quantitative kinetic data for lanthionine synthetases are essential for understanding their catalytic efficiency and substrate specificity. While comprehensive Michaelis-Menten constants for all classes are not fully available, studies on representative enzymes provide valuable insights.

Enzyme System (Class)EnzymeSubstrateKinetic ParameterValueReference
Nisin (Class I) NisBUnmodified Prenisin (NisA)KD1.05 ± 0.25 µM
Dehydrated PrenisinKD0.31 ± 0.07 µM
Fully Modified PrenisinKD10.5 ± 1.7 µM
Prochlorosin (Class II) ProcMProcA3.3Dehydration Rate (k1)4.8 min-1
Dehydration Rate (k3)1.7 min-1
Pneumolancidin (Class III) PneKCATPKm0.25 mM
GTPKm0.14 mM
ATPkcat0.35 s-1
GTPkcat0.58 s-1

Experimental Protocols

Heterologous Expression and Purification of His-tagged Lanthionine Synthetases

This protocol describes a general method for the expression and purification of His-tagged lanthionine synthetases (e.g., NisB, NisC, LanM) in E. coli.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector (e.g., pET or pRSFDuet) containing the gene of interest with an N- or C-terminal His6-tag

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin

  • Lysozyme, DNase I

Procedure:

  • Transform E. coli BL21(DE3) with the expression plasmid and plate on LB agar with the appropriate antibiotic.

  • Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Add DNase I to 10 µg/mL and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA resin.

  • Incubate for 1 hour at 4°C with gentle rocking.

  • Wash the resin with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

In Vitro Reconstitution of Class I Lanthionine Biosynthesis (Nisin System)

This protocol outlines the in vitro reconstitution of nisin precursor peptide (NisA) modification by NisB and NisC.

Materials:

  • Purified His6-NisA, His6-NisB, and His6-NisC

  • Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2)

  • ATP solution (100 mM)

  • L-glutamate solution (1 M)

  • E. coli ribosomal/membrane fraction (prepared as described in the literature)

  • N-ethylmaleimide (NEM) solution (100 mM in DMSO)

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Dehydration Reaction (NisB)

  • In a microcentrifuge tube, combine the following:

    • His6-NisA (to a final concentration of 200 µM)

    • His6-NisB (to a final concentration of 5 µM)

    • Reaction Buffer

    • ATP (to a final concentration of 5 mM)

    • L-glutamate (to a final concentration of 175 mM)

    • E. coli ribosomal/membrane fraction (10 µL)

  • Incubate the reaction at 30°C for 4-6 hours.

  • The product of this reaction is dehydrated NisA.

Step 2: Cyclization Reaction (NisC)

  • To the dehydrated NisA from Step 1, add purified His6-NisC to a final concentration of 5 µM.

  • Incubate at 30°C for 2-4 hours.

Step 3: Analysis by MALDI-TOF Mass Spectrometry

  • Quench the reaction by adding TFA to a final concentration of 0.1%.

  • To a separate aliquot of the reaction mixture, add NEM solution to a final concentration of 10 mM to alkylate any free cysteine thiols. Incubate for 30 minutes at room temperature. This allows for the differentiation between cyclized and uncyclized peptides by mass spectrometry.

  • Desalt the samples using a C18 ZipTip.

  • Analyze the samples by MALDI-TOF mass spectrometry to observe the mass changes corresponding to dehydration (-18 Da per dehydration) and to confirm cyclization (no mass change upon NEM treatment for cyclized cysteines).

cluster_workflow Experimental Workflow for Lanthionine Biosynthesis Analysis Expression 1. Heterologous Expression (E. coli) Purification 2. Affinity Purification (His-tag) Expression->Purification InVitro 3. In Vitro Reconstitution (Dehydration & Cyclization) Purification->InVitro NEM 4. NEM Alkylation InVitro->NEM MS 5. MALDI-TOF MS Analysis NEM->MS

References

An In-Depth Technical Guide to the Stereochemistry of Lanthionine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine, a non-proteinogenic thioether amino acid, is a cornerstone of a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides. The presence of lanthionine and its methylated derivative, methyllanthionine, introduces thioether cross-links that impart significant conformational rigidity, proteolytic stability, and potent biological activities to these peptides. The stereochemistry of these cross-links is not uniform and plays a critical role in the three-dimensional structure and, consequently, the biological function of lanthipeptides. This technical guide provides a comprehensive overview of the stereochemistry of lanthionine, detailing the structure of its isomers, summarizing key quantitative data, outlining experimental protocols for its analysis, and illustrating the fundamental relationships and biosynthetic pathways.

Introduction to Lanthionine Stereochemistry

Lanthionine is structurally analogous to cystine but contains a single sulfur atom forming a thioether bridge, in contrast to cystine's disulfide bond. It is composed of two alanine residues linked at their β-carbons via this thioether linkage. The molecule possesses two chiral centers at the α-carbon of each alanine residue. This gives rise to three possible stereoisomers: two enantiomers and a meso compound.

The stereochemical diversity of lanthionine is a key feature in the structure and function of lantibiotics, a class of lanthipeptides with potent antimicrobial properties. The specific arrangement of the chiral centers in the lanthionine bridges dictates the overall topology of the peptide, which is crucial for its interaction with biological targets.

The Stereoisomers of Lanthionine

The stereoisomers of lanthionine are defined by the configuration at the two α-carbons. The common nomenclature found in the literature is as follows:

  • (2S,6R)-Lanthionine (L,D-Lanthionine or dl-Lan): This diastereomer is frequently found in many well-characterized lantibiotics such as nisin.[1]

  • (2R,6R)-Lanthionine (D,D-Lanthionine or ll-Lan): This isomer has been identified in a number of lantibiotics, including cytolysin and haloduracin, highlighting that not all lanthionine bridges share the same stereochemistry.[1]

  • meso-Lanthionine ((2R,6S)- or (2S,6R)-Lanthionine): This achiral diastereomer possesses a plane of symmetry and is therefore optically inactive. It is a key constituent of some bacterial peptidoglycans.

The relationship between these stereoisomers is crucial for understanding their properties and synthesis. (2S,6R)-Lanthionine and (2R,6S)-Lanthionine are enantiomers of each other. meso-Lanthionine is a diastereomer of both the (2S,6R) and (2R,6S) forms.

Mandatory Visualization: Stereoisomer Relationships

G (2S,6R)-Lanthionine (2S,6R)-Lanthionine (2R,6S)-Lanthionine (2R,6S)-Lanthionine (2S,6R)-Lanthionine->(2R,6S)-Lanthionine Enantiomers meso-Lanthionine meso-Lanthionine (2S,6R)-Lanthionine->meso-Lanthionine Diastereomers (2R,6S)-Lanthionine->meso-Lanthionine Diastereomers

Caption: Relationship between the stereoisomers of lanthionine.

Quantitative Data of Lanthionine Isomers

The distinct stereochemistry of lanthionine isomers leads to differences in their physical properties. While enantiomers share identical physical properties such as melting point and solubility, they differ in their interaction with plane-polarized light. Diastereomers, like meso-lanthionine and the chiral isomers, have distinct physical properties.

Property(2S,6R)-Lanthionine(2R,6R)-Lanthioninemeso-Lanthionine
Molecular Formula C₆H₁₂N₂O₄SC₆H₁₂N₂O₄SC₆H₁₂N₂O₄S
Molar Mass 208.24 g/mol 208.24 g/mol 208.24 g/mol
Melting Point 280-283 °C (decomposition)280-283 °C (decomposition)~283 °C (decomposition)
Specific Optical Rotation ([α]D) Value not consistently reported; expected to be equal in magnitude and opposite in sign to the (2R,6S) enantiomer.Value not consistently reported in literature.0° (achiral)
CAS Number 922-55-4 (for L-Lanthionine)Not clearly defined922-56-5

Experimental Protocols

The synthesis and stereochemical determination of lanthionine are critical for the study of lanthipeptides and for the development of synthetic analogues.

General Synthesis of Lanthionine

A variety of synthetic routes to lanthionine have been developed since its discovery. These methods often involve the formation of the thioether bond by reacting a cysteine derivative with a modified serine or alanine derivative.

Example Protocol: Synthesis via Ring Opening of a Serine β-Lactone

This method provides good stereochemical control.

  • Preparation of Protected Serine β-Lactone: Start with an N-protected serine (e.g., Boc-Ser-OH). The β-lactone is formed through activation of the carboxyl group and intramolecular cyclization, often mediated by a reagent like Mitsunobu reagents.

  • Preparation of Cysteine Thiolate: A protected cysteine derivative (e.g., N-Boc-Cys-OMe) is treated with a mild base to generate the thiolate nucleophile in situ.

  • Nucleophilic Ring Opening: The cysteine thiolate is added to the serine β-lactone. The reaction proceeds via an SN2 mechanism, with the thiolate attacking the β-carbon of the lactone, leading to the opening of the ring and formation of the thioether bond. The stereochemistry at the β-carbon of the serine is inverted during this step.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities are removed using appropriate reagents (e.g., trifluoroacetic acid for Boc groups, saponification for methyl esters) to yield the desired lanthionine isomer.

Stereochemical Determination by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This is a common and powerful method to determine the stereochemistry of lanthionine residues within a peptide.

  • Peptide Hydrolysis: The lanthipeptide is completely hydrolyzed to its constituent amino acids by heating in 6 M HCl at approximately 110°C for 18-24 hours.

  • Derivatization: The amino acid hydrolysate is derivatized to make the lanthionine isomers volatile and suitable for GC analysis. A common two-step derivatization is:

    • Esterification: The carboxyl groups are esterified, for example, by heating with isopropanol and acetyl chloride.

    • Acylation: The amino groups are acylated using an acylating agent such as trifluoroacetic anhydride (TFAA).

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-Val). The different stereoisomers will have different retention times on the chiral column, allowing for their separation and identification. The separated isomers are then detected by a mass spectrometer.

  • Comparison with Standards: The retention times of the lanthionine isomers from the sample are compared with those of authentic, synthetically prepared standards of the different lanthionine stereoisomers that have been derivatized in the same manner.

Biosynthesis of Lanthionine in Lantibiotics

In nature, lanthionine rings are not formed by standard ribosomal protein synthesis. Instead, they are installed post-translationally by a dedicated enzymatic machinery. The biosynthesis is a key process that determines the final structure and activity of the lantibiotic.

Mandatory Visualization: Lanthionine Biosynthesis Workflow

G cluster_0 Precursor Peptide Synthesis cluster_1 Post-Translational Modification cluster_2 Maturation Ribosome Ribosome Precursor_Peptide Precursor Peptide (with Leader and Core regions) Ribosome->Precursor_Peptide Translation Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration LanB/LanM enzymes Dehydrated_Peptide Dehydrated Peptide Dehydration->Dehydrated_Peptide Cyclization Cyclization (Michael Addition) Cyclized_Peptide Cyclized Peptide (with Lanthionine) Cyclization->Cyclized_Peptide Dehydrated_Peptide->Cyclization LanC/LanM enzymes Leader_Cleavage Leader Peptide Cleavage Cyclized_Peptide->Leader_Cleavage Mature_Lantibiotic Mature Lantibiotic Leader_Cleavage->Mature_Lantibiotic

Caption: General workflow for the biosynthesis of lanthionine-containing peptides (lantibiotics).

The biosynthesis generally involves two key steps catalyzed by lanthipeptide synthetases (LanB/LanC or LanM enzymes):

  • Dehydration: Specific serine and threonine residues in the core region of a ribosomally synthesized precursor peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • Cyclization: The thiol groups of cysteine residues then undergo a stereospecific intramolecular Michael-type addition to the dehydroamino acids, forming the characteristic thioether lanthionine and methyllanthionine bridges. The stereochemical outcome of this reaction (dl- or ll-lanthionine) is controlled by the cyclase enzyme.

Following these modifications, a leader peptide, which guides the precursor through the enzymatic machinery, is cleaved off to release the mature and active lantibiotic.

Conclusion

The stereochemistry of lanthionine is a fundamentally important aspect of its chemistry and biology. The existence of multiple stereoisomers, which are differentially incorporated into natural products, underscores the sophisticated enzymatic control over their formation. For researchers in drug development, a thorough understanding of lanthionine stereochemistry is essential for the rational design and synthesis of novel lanthipeptide analogues with enhanced stability and therapeutic activity. The methodologies outlined in this guide provide a framework for the synthesis and characterization of these complex and fascinating molecules.

References

The Enigmatic Role of DL-Lanthionine: From Microbial Warfare to Mammalian Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, occupies a fascinating and dualistic position in biology. In the microbial world, it is the cornerstone of a class of potent peptide antibiotics known as lantibiotics, providing them with the structural rigidity essential for their antimicrobial activity. Conversely, in mammals, lanthionine and its metabolites, particularly lanthionine ketimine, are emerging as key players in central nervous system homeostasis, exhibiting neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the biological roles and functions of this compound, detailing its biosynthesis, metabolic pathways, and therapeutic potential. It is intended to serve as a foundational resource for researchers and professionals in drug development, offering a synthesis of current knowledge, quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

Lanthionine is a monosulfide analogue of cystine, where a thioether linkage replaces the disulfide bond. This seemingly subtle structural difference imparts significant chemical stability and conformational constraint. While initially identified as a component of wool and hair, the biological significance of lanthionine has been increasingly recognized in two primary contexts: as a critical structural motif in ribosomally synthesized and post-translationally modified peptides (RiPPs) in bacteria, and as an endogenous metabolite in the mammalian brain. The D- and L- stereoisomers of lanthionine contribute to the structural diversity and biological specificity of the molecules in which they are found. This guide will delve into the multifaceted roles of this compound, exploring its synthesis, function, and potential applications in medicine.

Lanthionine in the Microbial World: The Lantibiotic Arsenal

In bacteria, lanthionine and its derivative, methyllanthionine, are the defining features of lanthipeptides, a class of peptide antibiotics often referred to as lantibiotics.[1][2][3] These molecules are synthesized on the ribosome as precursor peptides and undergo extensive post-translational modifications to introduce the characteristic thioether bridges.[1] These bridges create a series of intramolecular rings that lock the peptide into a specific, biologically active conformation, which is crucial for their antimicrobial efficacy.[4]

Biosynthesis of Lanthipeptides

The biosynthesis of lanthipeptides is a well-orchestrated enzymatic cascade. While there are several classes of lanthipeptide synthetases, the general pathway involves a precursor peptide composed of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications occur.

The formation of lanthionine bridges proceeds through two key steps:

  • Dehydration: Specific serine and threonine residues within the core peptide are dehydrated by a dehydratase enzyme (e.g., LanB in Class I systems) to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • Cyclization: A cyclase enzyme (e.g., LanC in Class I systems) then catalyzes the stereospecific Michael-type addition of the thiol group of a cysteine residue to the dehydroamino acid, forming the lanthionine or methyllanthionine bridge.

Following these modifications, the leader peptide is cleaved by a peptidase to release the mature, active lantibiotic.

Lanthipeptide_Biosynthesis Precursor Precursor Peptide (Leader + Core) Dehydrated Dehydrated Peptide Precursor->Dehydrated Ser/Thr -> Dha/Dhb Cyclized Cyclized Precursor Dehydrated->Cyclized Michael Addition of Cys Mature Mature Lantibiotic Cyclized->Mature Leader Peptide Cleavage Dehydratase Dehydratase (e.g., LanB) Dehydratase->Precursor Cyclase Cyclase (e.g., LanC) Cyclase->Dehydrated Peptidase Leader Peptidase Peptidase->Cyclized Mammalian_Lanthionine_Metabolism Cysteine Cysteine Lanthionine Lanthionine Cysteine->Lanthionine Serine Serine Serine->Lanthionine LK Lanthionine Ketimine (LK) Lanthionine->LK CBS Cystathionine β-Synthase (CβS) CBS->Lanthionine GTK Glutamine Transaminase K (GTK) GTK->LK LK_mTORC1_Pathway LK Lanthionine Ketimine (LK) mTORC1 mTORC1 LK->mTORC1 inhibition Autophagy Autophagy mTORC1->Autophagy inhibition S6K1 S6K1 mTORC1->S6K1 activation _4EBP1 4E-BP1 mTORC1->_4EBP1 activation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis activation _4EBP1->Protein_Synthesis inhibition

References

Lanthionine: A Comprehensive Technical Guide to a Nonproteinogenic Amino Acid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine is a nonproteinogenic amino acid characterized by a thioether bond linking two alanine residues.[1] First isolated from sodium carbonate-treated wool in 1941, its name is derived from the Latin lana (wool) and the Greek theîon (sulfur).[1] While not incorporated into proteins via ribosomal synthesis, lanthionine is a crucial structural component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties.[1][2] This unique structural feature imparts significant conformational constraints and stability to these peptides, making lanthionine and its derivatives subjects of intense research in drug development.[3] Beyond its role in antibiotics, lanthionine has been identified in various biological contexts, from human hair and brain tissue to being implicated as a potential uremic toxin in chronic kidney disease. This guide provides an in-depth technical overview of lanthionine, covering its core properties, biosynthesis, biological significance, and the experimental methodologies used to study and synthesize this intriguing amino acid.

Core Concepts

Structure and Physicochemical Properties

Lanthionine (C₆H₁₂N₂O₄S) is a sulfur-containing amino acid with a molecular weight of approximately 208.24 g/mol . The thioether linkage connects the β-carbons of two alanine moieties. This structure results in two chiral centers, leading to different stereoisomers, with the meso-lanthionine being a key constituent in some bacterial peptidoglycans.

PropertyValueReference(s)
Molecular Formula C₆H₁₂N₂O₄S
Molar Mass 208.24 g/mol
Melting Point 302°C (decomposition)
Water Solubility 1.498 g/L (at 25°C)
pKa₁ (α-COOH) ~1.75
pKa₂ (α-NH₃⁺) ~9.2
Appearance White to gray or brown solid
Natural Occurrence

Lanthionine is found in a variety of biological systems:

  • Lantibiotics: As the defining feature of this class of peptide antibiotics, lanthionine and its methylated derivative, methyllanthionine, form the characteristic thioether bridges. Nisin, a well-known food preservative, is a prime example of a lanthionine-containing peptide.

  • Bacterial Cell Walls: Lanthionine is a component of the peptidoglycan in some bacteria, such as Fusobacterium species.

  • Mammalian Tissues: It has been isolated from human hair, lactalbumin, and feathers. Lanthionine and its metabolite, lanthionine ketimine, are also present in the mammalian brain, suggesting potential physiological roles.

  • Uremic Conditions: Elevated levels of lanthionine have been detected in the blood of patients with chronic kidney failure, leading to its classification as a potential uremic toxin.

Biosynthesis and Biological Pathways

The formation of lanthionine in biological systems occurs through distinct enzymatic pathways.

Lanthionine Biosynthesis in Lantibiotics

In bacteria, the biosynthesis of lanthionine-containing peptides is a post-translational modification process involving a series of enzymatic steps. This process is best characterized in the production of lantibiotics like nisin. The key enzymes involved are:

  • Dehydratases (LanB or LanM): These enzymes dehydrate serine and threonine residues within a precursor peptide (LanA) to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • Cyclases (LanC or LanM): These enzymes catalyze the stereospecific Michael addition of a cysteine thiol to the dehydroamino acid, forming the characteristic lanthionine or methyllanthionine thioether bridge.

The biosynthesis is a highly regulated and complex process that ensures the correct formation of the polycyclic structure essential for the lantibiotic's biological activity.

Lantibiotic_Biosynthesis cluster_ribosome Ribosome cluster_modification Post-Translational Modification ribosome Ribosomal Synthesis precursor Precursor Peptide (LanA) (with Ser/Thr and Cys) ribosome->precursor Translation LanB LanB/LanM (Dehydratase) precursor->LanB dehydrated Dehydrated Peptide (with Dha/Dhb and Cys) LanC LanC/LanM (Cyclase) dehydrated->LanC lanthipeptide Lanthipeptide (with Lanthionine bridges) LanB->dehydrated Dehydration LanC->lanthipeptide Cyclization Lanthionine_Uremia_Pathway Homocysteine Homocysteine CBS Cystathionine-β-synthase (CBS) Homocysteine->CBS Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Lanthionine Lanthionine Cysteine->Lanthionine Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine CSE Cystathionine-γ-lyase (CSE) CSE->Cysteine Cystathionine->CSE Lanthionine->CBS Inhibition LanCL1 LanCL1 LanCL1->CBS Binds and Inhibits Uremia Uremia Uremia->H2S Decreases levels Uremia->Lanthionine Increases levels Lanthionine_mTOR_Pathway LKE Lanthionine Ketimine Ester (LKE) mTORC1 mTORC1 LKE->mTORC1 Inhibits CRMP2 CRMP2 LKE->CRMP2 ULK1 ULK1 mTORC1->ULK1 Inhibits p70S6K p70S6 Kinase mTORC1->p70S6K Activates Lysosome Lysosome mTORC1->Lysosome Colocalization inhibited by LKE Autophagy Autophagy ULK1->Autophagy Initiates TSC2 TSC2 TSC2->Lysosome Colocalization unaffected by LKE CRMP2->mTORC1 Mediates effect on localization? SPPS_Workflow start Start with Resin swell 1. Swell Resin in DMF start->swell load 2. Load First Fmoc-AA swell->load deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect couple 4. Couple Next Fmoc-AA (HATU/DIPEA/DMF) deprotect->couple repeat Repeat Steps 3 & 4 couple->repeat repeat->deprotect For each AA cleave 5. Cleave from Resin (TFA Cocktail) repeat->cleave Sequence Complete purify 6. RP-HPLC Purification cleave->purify characterize 7. Characterization (MS, HPLC) purify->characterize end Pure Lanthionine Peptide characterize->end LCMSMS_Workflow start Plasma Sample prep 1. Sample Preparation (Protein Precipitation) start->prep lc 2. LC Separation (Gradient Elution) prep->lc ms 3. MS/MS Detection (ESI+, MRM) lc->ms quant 4. Quantification (Calibration Curve) ms->quant end Lanthionine Concentration quant->end Marfeys_Method_Workflow start Peptide Sample hydrolysis 1. Acid Hydrolysis (6 M HCl, 110°C, 24h) start->hydrolysis derivatization 2. Derivatization (Marfey's Reagent, 40°C, 1h) hydrolysis->derivatization hplc 3. RP-HPLC Separation (C18 column, UV 340 nm) derivatization->hplc analysis 4. Data Analysis (Compare to Standards) hplc->analysis end Amino Acid Stereochemistry analysis->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Lanthionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Lanthionine is a non-proteinogenic amino acid characterized by a thioether linkage between two alanine residues. This unique structural feature imparts specific chemical and biological properties that are of growing interest in various scientific fields. Historically isolated from wool, lanthionine and its derivatives are now recognized as key components of lantibiotics, a class of potent antimicrobial peptides. Furthermore, emerging research has implicated this compound as a potential uremic toxin, playing a role in the pathophysiology of chronic kidney disease through its interaction with hydrogen sulfide (H₂S) signaling pathways. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, analysis, and formulation. A summary of these properties is presented in the tables below.

General and Thermal Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O₄S[1]
Molecular Weight 208.24 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 302 °C (decomposition)[1]
Note: Other sources report charring at 240°C and decomposition between 286-292°C.
Solubility
SolventSolubilityTemperature (°C)Source(s)
Water Sparingly soluble (1.498 g/L for L-isomer)25[1]
1 M HCl SolubleNot Specified
Ethanol InsolubleNot Specified
Ether InsolubleNot Specified
Chloroform InsolubleNot Specified
Acetone InsolubleNot Specified

Chemical and Spectroscopic Properties

The chemical identity and structure of this compound have been elucidated through various spectroscopic techniques.

Identifiers
IdentifierValueSource(s)
CAS Number 3183-08-2
IUPAC Name (2R)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]sulfanyl]propanoic acid
InChI Key DWPCPZJAHOETAG-IMJSIDKUSA-N
SMILES C(--INVALID-LINK--N)SC--INVALID-LINK--N
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts from the Human Metabolome Database. Experimental spectra may vary based on solvent and pH.

¹H NMR (600 MHz, D₂O)

Chemical Shift (ppm)MultiplicityAssignment
3.95ddα-H
3.32ddβ-H
3.09ddβ'-H

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
173.71C=O
53.99α-C
50.29α'-C
37.89β-C
30.69β'-C
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000N-H StretchAmino group (zwitterion)
3000-2850C-H StretchAliphatic
~1630-1550N-H BendAmino group
~1580-1480C=O StretchCarboxylate (asymmetric)
~1410C=O StretchCarboxylate (symmetric)
~1100C-N StretchAmino group
~700-600C-S StretchThioether
Mass Spectrometry (GC-MS Data)
Retention Time (s)m/zRelative Abundance
865.81218.1100
100.0518.73
147.113.34
219.120.89
290.1519.26

Source: PubChem CID 98504

Experimental Protocols

Synthesis of this compound from L-Cysteine and β-Chloro-D-alanine

This method is a modification of the original synthesis described by du Vigneaud and Brown.

Materials:

  • L-cysteine hydrochloride monohydrate

  • β-Chloro-D-alanine hydrochloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate in deionized water.

  • Separately, dissolve an equimolar amount of β-chloro-D-alanine hydrochloride in deionized water.

  • Cool both solutions in an ice bath to 0-5 °C.

  • Slowly add a solution of 2 M NaOH to the L-cysteine solution with constant stirring, maintaining the temperature below 5 °C, until the pH reaches 8.5.

  • Slowly add the β-chloro-D-alanine solution to the L-cysteine solution while maintaining the pH at 8.5 by the dropwise addition of 2 M NaOH.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with concentrated HCl.

  • Concentrate the solution under reduced pressure to a small volume.

  • Add absolute ethanol to precipitate the crude this compound.

  • Filter the precipitate and wash with ethanol, followed by diethyl ether.

  • Recrystallize the crude product from a minimal amount of hot water by the slow addition of ethanol to yield purified this compound.

Quantification of this compound by HPLC

This protocol is a representative method for the analysis of underivatized amino acids in biological fluids.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: Phosphate buffer (10 mM, pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • This compound standard.

Sample Preparation (for biological fluids):

  • Deproteinize the sample (e.g., plasma, urine) by adding an equal volume of 10% trichloroacetic acid.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 30 minutes at 4 °C.

  • Lyophilize the supernatant.

  • Reconstitute the dried sample in the initial mobile phase.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Gradient Elution:

    • 0-10 min: 100% Mobile Phase A.

    • 10-25 min: Linear gradient to 50% Mobile Phase B.

    • 25-30 min: Hold at 50% Mobile Phase B.

    • 30-35 min: Return to 100% Mobile Phase A and re-equilibrate.

Quantification:

  • Construct a calibration curve using a series of known concentrations of the this compound standard.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

In Vitro Assay for Inhibition of Hydrogen Sulfide (H₂S) Production

This protocol measures the effect of this compound on H₂S production in a cell culture model.

Cell Line:

  • Human hepatocarcinoma cell line (HepG2).

Reagents:

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements.

  • This compound.

  • L-cysteine.

  • Pyridoxal 5'-phosphate (PLP).

  • S-adenosyl-L-methionine (SAM).

  • Zinc acetate solution (1% w/v).

  • N,N-dimethyl-p-phenylenediamine sulfate solution.

  • Ferric chloride (FeCl₃) solution.

Procedure:

  • Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) in serum-free DMEM for 24 hours.

  • Induce H₂S production by adding a substrate solution containing L-cysteine (e.g., 1 mM), PLP (e.g., 100 µM), and SAM (e.g., 100 µM) to each well.

  • Place a piece of filter paper impregnated with zinc acetate on the lid of the 96-well plate to trap the evolved H₂S.

  • Incubate at 37 °C for 1-2 hours.

  • Transfer the filter paper to a new plate.

  • Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution to the filter paper to form methylene blue.

  • Measure the absorbance at 670 nm using a plate reader.

  • Calculate the percentage inhibition of H₂S production by comparing the absorbance of the lanthionine-treated wells to the untreated control wells.

Signaling Pathways and Biological Relevance

This compound is intricately linked to the transsulfuration pathway and the biosynthesis of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.

Biosynthesis of Lanthionine

Lanthionine is biosynthesized from two molecules of cysteine in a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). This reaction is an alternative to the canonical transsulfuration pathway and results in the production of H₂S.

G Cys1 Cysteine CBS Cystathionine β-Synthase (CBS) Cys1->CBS Cys2 Cysteine Cys2->CBS Lan This compound H2S Hydrogen Sulfide (H₂S) CBS->Lan Condensation CBS->H2S Elimination

Biosynthesis of this compound from Cysteine.
Inhibition of H₂S Production and Role as a Uremic Toxin

In conditions such as chronic kidney disease, this compound accumulates in the plasma and is considered a uremic toxin. Elevated levels of lanthionine have been shown to inhibit the activity of CBS, thereby reducing the endogenous production of H₂S. This inhibition disrupts the vasorelaxant and cytoprotective effects of H₂S, contributing to the cardiovascular complications associated with uremia.

G cluster_0 Normal Physiology cluster_1 Uremic Condition Cys Cysteine CBS Cystathionine β-Synthase (CBS) Cys->CBS H2S H₂S Production CBS->H2S Effects Vasodilation, Cytoprotection H2S->Effects Lan This compound (Accumulates) CBS_inhibited Cystathionine β-Synthase (CBS) Lan->CBS_inhibited Inhibits H2S_reduced Reduced H₂S Production CBS_inhibited->H2S_reduced Adverse_Effects Hypertension, Endothelial Dysfunction H2S_reduced->Adverse_Effects

References

A Deep Dive into Lanthionine Isomers: A Technical Guide to DL-Lanthionine and meso-Lanthionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge linking two alanine residues, plays a pivotal role in the structure and function of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides. Among these, the lantibiotics, which possess potent antimicrobial properties, have garnered significant attention in the scientific community for their potential as therapeutic agents. The stereochemistry of the lanthionine bridge is a critical determinant of the biological activity of these peptides. This technical guide provides an in-depth exploration of the core differences between two key stereoisomers of lanthionine: DL-lanthionine and meso-lanthionine.

For clarity in this guide, the following definitions will be used:

  • meso-Lanthionine: The (2S, 6R) diastereomer. This is the isomer commonly found in many biologically active lantibiotics.

  • This compound: A racemic mixture of (2S, 6S)-lanthionine (L,L-lanthionine) and (2R, 6R)-lanthionine (D,D-lanthionine). The term "this compound" is sometimes used in literature to refer to the meso form, but for precision, this guide will distinguish between the racemic mixture and the meso compound.

This document will delve into the structural, physicochemical, and biological distinctions between these isomers, providing detailed experimental protocols for their synthesis and analysis, and utilizing visualizations to illustrate key concepts.

Structural and Physicochemical Differences

The fundamental difference between this compound and meso-lanthionine lies in their stereochemistry, which in turn influences their physical and chemical properties.

Chemical Structure

The stereochemical variations arise from the two chiral centers at the α-carbons of the alanine residues.

  • meso-Lanthionine possesses a (2S, 6R) configuration, making it an achiral molecule due to an internal plane of symmetry.

  • This compound is a racemic mixture of two enantiomers: (2S, 6S)-lanthionine (L,L-lanthionine) and (2R, 6R)-lanthionine (D,D-lanthionine).

Physicochemical Properties

While extensive experimental data directly comparing the physicochemical properties of DL- and meso-lanthionine is limited, some properties have been reported or predicted.

PropertyThis compoundmeso-Lanthionine
Molecular Formula C6H12N2O4SC6H12N2O4S
Molecular Weight 208.24 g/mol 208.24 g/mol [1]
Melting Point Not explicitly found283°C (decomposition)[2]
Boiling Point Not explicitly found462.6±45.0 °C (Predicted)[2]
Density Not explicitly found1.499±0.06 g/cm3 (Predicted)[2]
pKa (acidic) Not explicitly found1.75±0.10 (Predicted)[2]
pKa (basic) Strong basic compound (based on its pKa)Not explicitly found
Solubility Soluble in 1 M HClNot explicitly found
Optical Rotation 0° (as a racemic mixture)0° (as a meso compound)

Note: The lack of extensive experimental data highlights an area for further research to fully characterize and compare these important isomers.

Biological Significance and Activity

The stereochemistry of lanthionine residues within lanthipeptides is not a trivial matter; it is a crucial determinant of their three-dimensional structure and, consequently, their biological function.

Role in Lantibiotics

Lantibiotics are a class of peptide antibiotics that contain lanthionine and its derivative, methyllanthionine. The thioether bridges introduced by these amino acids create cyclic structures that confer conformational rigidity and stability to the peptides. This defined three-dimensional structure is essential for their interaction with specific molecular targets, often bacterial cell wall precursors like Lipid II.

The stereochemistry of the lanthionine bridge directly impacts the overall topology of the lantibiotic. For instance, in the well-studied lantibiotic nisin, the lanthionine rings possess the meso-(2S,6R) configuration. In contrast, some lantibiotics, such as those from the cytolysin and haloduracin families, have been found to contain lanthionine with the (2R,6R) or L,L-stereochemistry. The specific stereochemistry is dictated by the enzymatic machinery of the producing organism and can even vary within the same peptide.

Impact on Biological Activity

Studies involving the chemical synthesis of lantibiotic analogs have demonstrated the critical importance of lanthionine stereochemistry for biological activity. In one study, the systematic replacement of the natural meso-lanthionine residues in the lantibiotic lacticin 481 with the L,L-stereoisomer resulted in a complete loss of antimicrobial activity. This finding strongly suggests that the precise spatial arrangement of the peptide backbone, dictated by the stereochemistry of the lanthionine bridges, is essential for target recognition and binding.

While the biological activity of lanthionine-containing peptides is well-documented, there is a scarcity of data on the specific biological effects of the free amino acid isomers, this compound and meso-lanthionine. Further research is needed to explore their individual physiological roles and potential bioactivities.

Synthesis of this compound and meso-Lanthionine

The synthesis of specific lanthionine stereoisomers is a key challenge in the total synthesis of lantibiotics and for studying their structure-activity relationships. Both chemical and enzymatic methods have been developed.

Chemical Synthesis

A variety of chemical strategies have been employed for the synthesis of lanthionine, with the primary challenge being the stereoselective formation of the two C-S bonds. Common precursors include β-chloroalanine, cystine, dehydroalanine, and serine-β-lactones.

A general workflow for the synthesis of a protected meso-lanthionine building block suitable for solid-phase peptide synthesis (SPPS) is outlined below. The synthesis of this compound would involve similar principles but with non-stereoselective steps or the use of racemic starting materials.

Diagram of a general chemical synthesis workflow:

cluster_starting Starting Materials cluster_synthesis Synthesis Steps cluster_product Product start1 Protected L-Cysteine step2 Nucleophilic attack by Cysteine thiol start1->step2 Nucleophile start2 Protected D-Serine Derivative step1 Activation of Serine β-hydroxyl group start2->step1 Electrophile precursor step1->step2 step3 Formation of Thioether Bond step2->step3 step4 Deprotection and Purification step3->step4 product Protected meso-Lanthionine step4->product

Caption: General workflow for the chemical synthesis of a protected meso-lanthionine building block.

Enzymatic Synthesis

In nature, lanthionine synthesis is a highly controlled enzymatic process. Lanthipeptide synthetases, such as LanB/LanC and LanM enzymes, catalyze the dehydration of serine and threonine residues to dehydroamino acids, followed by the stereospecific Michael-type addition of a cysteine thiol to form the thioether bridge. The stereochemical outcome of this reaction is determined by the specific enzyme and, in some cases, the substrate peptide sequence itself.

Diagram of the enzymatic synthesis of a lanthionine bridge:

cluster_enzyme Lanthipeptide Synthetase cluster_process Biosynthetic Steps cluster_result Resulting Structure enzyme LanB/LanC or LanM dehydration Dehydration of Serine enzyme->dehydration catalyzes michael Michael Addition of Cysteine Thiol enzyme->michael catalyzes dehydration->michael forms dehydroalanine lanthionine Lanthionine Bridge michael->lanthionine

Caption: Enzymatic formation of a lanthionine bridge in lanthipeptide biosynthesis.

Experimental Protocols for Analysis

The accurate determination of lanthionine stereochemistry is crucial for understanding the structure-activity relationships of lanthipeptides. Several analytical techniques are employed for this purpose.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the stereochemical analysis of amino acids. The protocol involves the hydrolysis of the peptide, derivatization of the resulting amino acids to make them volatile, and separation on a chiral GC column.

Detailed Protocol for Chiral GC-MS Analysis:

  • Peptide Hydrolysis:

    • Dissolve approximately 1 mg of the lanthionine-containing peptide in 1 mL of 6 M HCl.

    • Seal the tube and heat at 110°C for 24 hours.

    • Cool the sample and evaporate the HCl under a stream of nitrogen.

  • Derivatization:

    • To the dried hydrolysate, add 100 µL of isopropanol and 50 µL of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 100°C for 1 hour.

    • Evaporate the excess reagents under nitrogen.

    • Re-dissolve the derivatized amino acids in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).

    • Use a suitable temperature program to achieve separation of the diastereomeric derivatives.

    • Monitor the elution of the derivatives by mass spectrometry, using selected ion monitoring (SIM) for increased sensitivity.

    • Compare the retention times of the sample peaks with those of derivatized authentic standards of this compound and meso-lanthionine to determine the stereochemistry.

Diagram of the GC-MS analysis workflow:

start Peptide Sample hydrolysis Acid Hydrolysis start->hydrolysis derivatization Derivatization (e.g., with TFAA/Isopropanol) hydrolysis->derivatization gcms Chiral GC-MS Analysis derivatization->gcms result Determination of Stereochemistry gcms->result

Caption: Workflow for the stereochemical analysis of lanthionine by chiral GC-MS.

Advanced Marfey's Method

Marfey's method is a powerful technique for determining the absolute configuration of amino acids. The "advanced" version utilizes a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or its D-enantiomer, to create diastereomers that can be separated by standard reversed-phase HPLC.

Detailed Protocol for Advanced Marfey's Analysis:

  • Peptide Hydrolysis:

    • Hydrolyze the peptide as described in the GC-MS protocol.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO3.

    • Add a solution of L-FDAA (Marfey's reagent) in acetone (1% w/v, 200 µL).

    • Incubate the mixture at 40°C for 1 hour.

    • Quench the reaction by adding 20 µL of 2 M HCl.

    • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water).

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 reversed-phase HPLC column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the diastereomeric derivatives.

    • Monitor the elution profile at 340 nm.

    • Compare the retention times of the sample peaks with those of derivatized authentic standards of this compound and meso-lanthionine to determine the absolute configuration of the amino acids.

Diagram of the Advanced Marfey's Method workflow:

start Peptide Hydrolysate derivatization Derivatization with L-FDAA start->derivatization hplc Reversed-Phase HPLC derivatization->hplc detection UV Detection (340 nm) hplc->detection result Stereochemical Assignment detection->result

Caption: Workflow for the stereochemical analysis of lanthionine using the Advanced Marfey's Method.

Conclusion and Future Perspectives

The stereochemistry of lanthionine is a critical aspect of lanthipeptide science, with profound implications for their biological activity and therapeutic potential. This guide has provided a comprehensive overview of the differences between this compound and meso-lanthionine, from their fundamental structures to their roles in complex biological systems.

While significant progress has been made in the synthesis and analysis of these isomers, several areas warrant further investigation. A more complete experimental characterization of the physicochemical properties of all lanthionine stereoisomers is needed. Furthermore, exploring the biological activities of the free lanthionine isomers could unveil novel physiological roles.

The continued development of efficient and stereoselective synthetic methods will be crucial for the rational design and production of novel lanthipeptides with enhanced therapeutic properties. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting field, facilitating further discoveries and advancements in the development of lanthionine-based therapeutics.

References

Lanthionine-Containing Peptides in Nature: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lanthionine-containing peptides, commonly known as lantibiotics, represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with diverse and potent biological activities.[1][2] Characterized by the presence of the thioether amino acid lanthionine and its derivative methyllanthionine, these peptides exhibit unique structural features that contribute to their remarkable stability and biological function.[3][4] Produced by a wide array of bacteria, lantibiotics have garnered significant interest for their potential applications in human health and food preservation, primarily due to their antimicrobial properties.[5] This technical guide provides an in-depth overview of the natural sources, biosynthesis, chemical structures, and biological activities of lanthionine-containing peptides, along with detailed experimental protocols and a summary of quantitative data to aid researchers and drug development professionals in this burgeoning field.

Natural Sources and Producers

Lanthionine-containing peptides are predominantly produced by Gram-positive bacteria, including species from the genera Lactococcus, Streptococcus, Bacillus, and Streptomyces. However, advances in genome mining have revealed the biosynthetic potential for these peptides in a broader range of microorganisms, including Actinobacteria and Cyanobacteria. The most well-known lantibiotic, nisin, is produced by Lactococcus lactis and has a long history of safe use as a food preservative. Other notable examples include epidermin, produced by Staphylococcus epidermidis, and mutacin, produced by Streptococcus mutans.

Biosynthesis: A Ribosomal Pathway with Extensive Post-Translational Modifications

The biosynthesis of lanthionine-containing peptides is a fascinating process that begins with the ribosomal synthesis of a precursor peptide, or prepeptide. This prepeptide consists of an N-terminal leader peptide and a C-terminal core peptide that will ultimately become the mature lantibiotic. The leader peptide serves as a recognition signal for a series of dedicated enzymes that carry out extensive post-translational modifications.

The key modifications involve the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. This dehydration is followed by a Michael-type addition of the thiol groups of nearby cysteine residues to these dehydroamino acids, resulting in the formation of the characteristic thioether bridges of lanthionine and methyllanthionine. These cyclization reactions are stereospecific and regiospecific, leading to a defined three-dimensional structure.

Following these modifications, the leader peptide is cleaved off by a specific protease, and the mature lantibiotic is transported out of the cell. The enzymes responsible for these modifications are encoded in a biosynthetic gene cluster, which often also includes genes for producer self-immunity. Lantibiotics are categorized into different classes (Class I to Class V) based on the enzymes involved in their biosynthesis.

Lanthipeptide Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Processing and Export Precursor_Peptide Precursor Peptide (Leader + Core) Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration Modification Enzymes Cyclization Cyclization (Thioether Bridge Formation) Dehydration->Cyclization Leader_Peptide_Cleavage Leader Peptide Cleavage Cyclization->Leader_Peptide_Cleavage Modified Precursor Export Export Leader_Peptide_Cleavage->Export Mature_Lantibiotic Mature Lantibiotic Export->Mature_Lantibiotic

General biosynthetic pathway of lanthionine-containing peptides.

Chemical Structure and Classification

The defining structural feature of lantibiotics is the presence of intramolecular thioether cross-links in the form of lanthionine (Lan) and methyllanthionine (MeLan) residues. These cross-links create a series of interlocking rings that confer significant conformational rigidity and stability to the peptide. In addition to Lan and MeLan, many lantibiotics also contain the unsaturated amino acids dehydroalanine (Dha) and dehydrobutyrine (Dhb).

Lantibiotics are broadly classified into two main types based on their overall structure:

  • Type-A Lantibiotics: These are typically elongated, flexible, and cationic peptides. They often adopt an amphiphilic, screw-shaped conformation. Nisin is a classic example of a type-A lantibiotic.

  • Type-B Lantibiotics: These are more compact, globular, and often neutral or anionic peptides. Mersacidin is a representative of type-B lantibiotics.

Biological Activities and Mechanisms of Action

The most prominent biological activity of lantibiotics is their antimicrobial action, primarily against other Gram-positive bacteria. Their potency is often in the nanomolar range. The primary mechanism of action for many type-A lantibiotics involves a specific interaction with Lipid II, a crucial precursor molecule in the biosynthesis of the bacterial cell wall.

This interaction leads to a dual mode of action:

  • Inhibition of Cell Wall Synthesis: By binding to Lipid II, lantibiotics sequester this essential building block, thereby preventing the proper formation of the peptidoglycan layer.

  • Pore Formation: The lantibiotic-Lipid II complex can aggregate within the bacterial membrane, leading to the formation of pores. This disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.

Some lantibiotics also exhibit other biological activities, such as acting as agonists for G protein-coupled receptors (GPCRs), highlighting their potential for development as therapeutics beyond antimicrobial agents.

Lantibiotic Mechanism of Action cluster_membrane Lantibiotic Lantibiotic Complex_Formation Lantibiotic-Lipid II Complex Formation Lantibiotic->Complex_Formation Lipid_II Lipid II Lipid_II->Complex_Formation Bacterial_Membrane Bacterial Cell Membrane Inhibition Inhibition of Cell Wall Synthesis Complex_Formation->Inhibition Pore_Formation Pore Formation Complex_Formation->Pore_Formation Aggregation Cell_Death Cell Death Inhibition->Cell_Death Pore_Formation->Cell_Death Ion Leakage

Mechanism of action for type-A lantibiotics.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected lanthionine-containing peptides against various bacterial strains.

LantibioticTarget OrganismMIC (µg/mL)Reference
CMB001Staphylococcus aureus ATCC 292132-4
CMB001Staphylococcus aureus USA3004
CMB001Enterococcus faecium2
CMB001Enterococcus faecalis2
CMB001Clostridium difficile2
CMB001Bacillus anthracis4
NisinStaphylococcus aureus ATCC 292134-8
NisinMDR S. aureus CH-118
NisinStaphylococcus aureus USA3004

Experimental Protocols

Isolation of Lanthionine-Containing Peptides

A common method for the discovery and isolation of novel lantibiotics from bacterial cultures is a bioassay-guided approach.

1. Screening for Antimicrobial Activity:

  • Spot-on-Lawn Assay: A lawn of a suitable indicator bacterium (e.g., Staphylococcus aureus) is prepared on an agar plate.

  • Suspected producer strains are spotted onto the lawn.

  • After incubation, the plates are examined for zones of inhibition around the producer colonies.

2. Fermentation and Extraction:

  • The producer strain is cultivated in a suitable liquid medium to a high cell density.

  • The culture supernatant is harvested by centrifugation.

  • The active peptide is extracted from the supernatant using methods such as solid-phase extraction (SPE) with a C18 resin.

3. Purification:

  • The crude extract is subjected to multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) using a C12 or C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

  • Fractions are collected and tested for antimicrobial activity to track the target peptide.

  • Active and pure fractions are lyophilized.

Characterization of Lanthionine-Containing Peptides

1. Mass Spectrometry (MS):

  • MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is used to determine the molecular weight of the purified peptide.

  • Tandem MS (MS/MS): This technique is employed for de novo sequencing of the peptide.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A series of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to determine the three-dimensional structure of the lantibiotic in solution.

  • These experiments provide information on through-bond and through-space correlations between protons, which are used to assign the amino acid sequence and define the ring topology.

Chemical Synthesis of Lanthionine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is a powerful method for the total synthesis of lantibiotics and their analogs.

1. Synthesis of the Linear Peptide:

  • The peptide backbone is assembled on a solid support using Fmoc-based chemistry.

  • Orthogonally protected lanthionine or methyllanthionine building blocks are incorporated at the desired positions.

2. On-Resin Cyclization:

  • Selective deprotection of the side chains of the amino acids that will form the thioether bridge is performed.

  • An intramolecular Michael addition is induced to form the lanthionine or methyllanthionine ring.

3. Cleavage and Purification:

  • The synthesized peptide is cleaved from the solid support.

  • The crude peptide is purified by RP-HPLC.

Lantibiotic Discovery Workflow Start Start: Bacterial Culture Collection Screening Screening for Antimicrobial Activity (e.g., Spot-on-Lawn Assay) Start->Screening Fermentation Fermentation of Active Strain Screening->Fermentation Extraction Extraction of Bioactive Compound Fermentation->Extraction Purification Purification (e.g., RP-HPLC) Extraction->Purification Characterization Structural Characterization (MS and NMR) Purification->Characterization Activity_Testing Biological Activity Testing (e.g., MIC Determination) Purification->Activity_Testing End Identified Lantibiotic Characterization->End Activity_Testing->End

Experimental workflow for the discovery and characterization of novel lantibiotics.

Conclusion

Lanthionine-containing peptides represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their unique biosynthesis, stable structures, and potent biological activities make them attractive candidates for the development of novel antimicrobial agents and other therapeutics. This technical guide provides a comprehensive overview of the key aspects of lantibiotic research, from their natural origins to their synthesis and characterization. The provided data, protocols, and visualizations are intended to serve as a valuable resource for scientists and researchers working to unlock the full potential of these remarkable natural products.

References

Lanthionine in Uremic Toxicity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biochemical role, pathological mechanisms, and experimental investigation of lanthionine as a novel uremic toxin.

Executive Summary

Chronic Kidney Disease (CKD) is characterized by the progressive loss of kidney function and the resultant accumulation of metabolic waste products, known as uremic toxins. Among these, lanthionine, a nonproteinogenic sulfur-containing amino acid, has emerged as a significant contributor to uremic toxicity, particularly in the context of cardiovascular complications. This technical guide provides a comprehensive overview of the current understanding of lanthionine's role in uremia, intended for researchers, scientists, and professionals in drug development. It details the metabolic derangements leading to its accumulation, its pathological effects on vascular and cellular function, and the experimental methodologies used to investigate its toxicological profile.

Introduction to Lanthionine

Lanthionine is a thioether amino acid formed from the condensation of two cysteine residues.[1][2] Its biosynthesis is intrinsically linked to the transsulfuration pathway, where it arises as a side-product of hydrogen sulfide (H₂S) production by the enzymes cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE).[1] In healthy individuals, lanthionine is present at nearly undetectable levels. However, in patients with CKD, and particularly those on hemodialysis, its concentration in the circulation increases dramatically, leading to its classification as a novel uremic toxin.[2][3] The accumulation is believed to result from a combination of reduced renal clearance and potentially increased production, possibly linked to alterations in gut microbiota.

Biochemical Profile and Pathophysiology

The uremic state is marked by a significant derangement of sulfur amino acid metabolism. This includes elevated levels of homocysteine (hyperhomocysteinemia) and a paradoxical decrease in the bioavailability of H₂S, a critical gaseous signaling molecule with vasorelaxant and cardioprotective properties. Lanthionine is a key player in this pathological landscape.

Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis

A primary mechanism of lanthionine's toxicity is its ability to inhibit the production of H₂S. Experimental evidence from hepatocarcinoma (HepG2) cell models demonstrates that lanthionine, at concentrations found in uremic patients, significantly hampers H₂S release. This inhibition is thought to occur through the negative regulation of CBS. The resulting H₂S deficiency is a plausible contributor to the hypertension and endothelial dysfunction characteristic of CKD.

Role in Vascular Calcification

Vascular calcification is a major contributor to the high cardiovascular mortality rate in CKD patients. Lanthionine has been directly implicated in promoting this process through its effects on endothelial cells. In vitro studies using human endothelial cell cultures have shown that lanthionine, particularly in a pro-calcifying environment with elevated calcium and phosphate, instigates a cascade of events leading to mineralization.

Key molecular events include:

  • Increased Intracellular Calcium: Lanthionine treatment leads to a rise in intracellular calcium concentrations in endothelial cells.

  • Induction of Osteogenic Markers: It upregulates the expression of key pro-calcific genes, including Bone Morphogenetic Protein 2 (BMP2) and the transcription factor RUNX Family Transcription Factor 2 (RUNX2).

  • Enzymatic Changes: Lanthionine increases the levels of tissue-nonspecific alkaline phosphatase (ALPL), an enzyme that promotes mineral deposition by hydrolyzing pyrophosphate, a natural calcification inhibitor.

  • Downregulation of Inhibitors: It reduces the expression of the Inorganic Pyrophosphate Transport Regulator (ANKH), further diminishing the protective mechanisms against calcification.

  • Signaling Pathway Activation: The pro-calcific effects of lanthionine involve the activation of the ERK1/2 signaling pathway.

Association with Inflammation

Inflammation is a cornerstone of CKD progression and its complications. Clinical studies have revealed a strong correlation between elevated circulating lanthionine levels and increased concentrations of pro-inflammatory cytokines in CKD patients. Specifically, levels of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Eotaxin are significantly higher in patients with lower glomerular filtration rates (GFR) and are associated with the severity of vascular calcification. This suggests that lanthionine may be a key feature linking uremic toxicity, inflammation, and vascular disease.

Quantitative Data on Lanthionine Accumulation

The concentration of lanthionine is a critical parameter in understanding its pathological relevance. The following table summarizes reported concentrations in various populations.

Patient GroupLanthionine Concentration (μmol/L)Reference
Healthy ControlsAlmost undetectable
CKD Patients (pooled)~10-fold increase vs. controls
CKD Patients (GFR < 45 mL/min/1.73 m²)Elevated, but not significantly different from GFR ≥ 45
Hemodialysis Patients0.33 ± 0.03
Hemodialysis PatientsSignificantly higher than non-dialysis CKD groups

Experimental Protocols for Lanthionine Research

Reproducible and standardized methodologies are crucial for advancing the study of lanthionine. Below are detailed protocols for key experiments cited in the literature.

Quantification of Lanthionine in Serum/Plasma

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard.

    • Precipitate proteins by adding a suitable organic solvent (e.g., methanol or acetonitrile).

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Collect the supernatant for analysis. A second precipitation step may be applied for cleaner samples.

  • Chromatographic Separation:

    • Inject the supernatant onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for lanthionine and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using known concentrations of lanthionine standards.

    • Calculate the concentration of lanthionine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Endothelial Cell Calcification Assay

Model System: Human endothelial cell line (e.g., EA.hy926)

  • Cell Culture:

    • Culture EA.hy926 cells in standard growth medium (e.g., DMEM with 10% FBS) until confluent.

  • Induction of Calcification:

    • Switch the cells to a pro-calcifying medium. This is typically the standard medium supplemented with elevated concentrations of calcium (e.g., 2.6 mM CaCl₂) and phosphate (e.g., 2.5 mM NaH₂PO₄/Na₂HPO₄).

    • Treat cells with lanthionine at a concentration relevant to uremic conditions (e.g., 0.3 µM) in the presence or absence of the pro-calcifying medium. Include a vehicle control group.

    • Incubate for a period ranging from 24 to 96 hours.

  • Assessment of Mineralization:

    • Calcium Content:

      • To measure extracellular calcium, decalcify the cell layer with 0.6 N HCl.

      • To measure intracellular calcium, lyse the cells.

      • Quantify calcium in the HCl supernatant or cell lysate using a colorimetric assay (e.g., o-cresolphthalein complexone method).

    • Gene Expression Analysis (qPCR):

      • Isolate total RNA from the cells.

      • Synthesize cDNA via reverse transcription.

      • Perform quantitative PCR using specific primers for target genes (e.g., BMP2, RUNX2, ALPL, ANKH) and a housekeeping gene for normalization.

  • Protein Analysis (Western Blot):

    • Lyse cells and determine total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against target proteins (e.g., phospho-ERK1/2, total ERK1/2) followed by HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for clarity. The following diagrams were generated using the DOT language.

Signaling Pathway of Lanthionine-Induced Vascular Calcification

Lanthionine_Calcification_Pathway cluster_uremic_milieu Uremic Milieu cluster_cell Cellular Response Lanthionine Lanthionine (Uremic Toxin) EndothelialCell Endothelial Cell IntraCa ↑ Intracellular Ca²⁺ ANKH ↓ ANKH Expression Lanthionine->ANKH - CaP High Calcium & Phosphate Environment ERK ERK1/2 Activation BMP2 ↑ BMP2 Expression IntraCa->BMP2 RUNX2 ↑ RUNX2 Expression ERK->RUNX2 BMP2->RUNX2 ALPL ↑ ALPL Expression RUNX2->ALPL Calcification Endothelial Mineralization & Vascular Calcification RUNX2->Calcification ALPL->Calcification PPi Pyrophosphate (PPi) (Calcification Inhibitor) ALPL->PPi Hydrolyzes ANKH->Calcification PPi->Calcification Inhibits

Caption: Lanthionine promotes vascular calcification in a high mineral environment.

Experimental Workflow for Lanthionine Quantification

Lanthionine_Quantification_Workflow start Start: Patient Serum Sample prep Sample Preparation (Protein Precipitation) start->prep lc LC Separation (Reverse-Phase C18) prep->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms quant Quantification (vs. Calibration Curve) ms->quant end Result: Lanthionine Concentration quant->end

Caption: Workflow for measuring lanthionine in serum via LC-MS/MS.

Lanthionine's Impact on the Transsulfuration Pathway

Transsulfuration_Pathway Cysteine 2x Cysteine CBS_CSE CBS / CSE Cysteine->CBS_CSE H2S Hydrogen Sulfide (H₂S) (Vasorelaxant) CBS_CSE->H2S Major Product Lanthionine Lanthionine CBS_CSE->Lanthionine Side-Product Lanthionine->CBS_CSE Inhibits Uremia Uremia Uremia->Lanthionine Accumulates

Caption: Lanthionine accumulation in uremia inhibits H₂S production.

Conclusion and Future Directions

Lanthionine is unequivocally a key contributor to the toxic uremic milieu, with well-documented roles in promoting vascular calcification, inflammation, and endothelial dysfunction through the inhibition of H₂S biosynthesis. The data strongly support its classification as a uremic toxin of significant clinical relevance.

For drug development professionals, lanthionine and its associated pathways represent promising therapeutic targets. Strategies could include:

  • Developing agents that inhibit lanthionine synthesis or enhance its clearance.

  • Targeting downstream effectors of lanthionine toxicity, such as the ERK1/2 pathway in vascular calcification.

  • Restoring H₂S bioavailability through H₂S donor molecules.

Future research should focus on further elucidating the precise mechanisms of lanthionine-induced cellular damage, exploring its potential role in other uremic complications such as cardiorenal syndrome and neurotoxicity, and validating its utility as a biomarker for cardiovascular risk in CKD patients. A deeper understanding of the interplay between gut microbiota, lanthionine production, and uremic toxicity is also a critical area for investigation.

References

Methodological & Application

Chemical Synthesis of DL-Lanthionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine and its derivatives are crucial components of lantibiotics, a class of peptide antibiotics with significant therapeutic potential. The unique thioether bridge of lanthionine confers structural rigidity and resistance to proteolysis, making it an attractive motif in drug design. This document provides detailed application notes and experimental protocols for several established methods for the chemical synthesis of DL-lanthionine, catering to the needs of researchers in organic chemistry, medicinal chemistry, and drug development. The described methods include the alkylation of cysteine with β-haloalanines, sulfur extrusion from cystine, ring-opening of serine β-lactone, and Michael addition of cysteine to dehydroalanine.

Introduction

Lanthionine is a non-proteinogenic amino acid composed of two alanine residues linked by a thioether bridge. Its discovery dates back to 1941 when it was first isolated from wool treated with sodium carbonate.[1] The synthesis of lanthionine and its incorporation into peptides is of great interest due to the prevalence of this structural motif in lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity. The thioether linkage provides conformational constraint and enhanced stability compared to disulfide bonds, making lanthionine-containing peptides promising candidates for therapeutic development.

This document outlines several key chemical methods for the synthesis of this compound, providing both an overview of the chemical strategies and detailed experimental protocols. The selection of a particular synthetic route may depend on factors such as the desired stereochemistry, the scale of the synthesis, and the availability of starting materials and reagents.

Methods for Chemical Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. The primary approaches involve the formation of the thioether bond through nucleophilic substitution or conjugate addition reactions. Below are detailed descriptions of five prominent methods.

Alkylation of Cysteine with β-Haloalanine

One of the earliest and most straightforward methods for lanthionine synthesis is the alkylation of cysteine with a β-haloalanine derivative, such as β-chloroalanine or β-bromoalanine.[1] This reaction is typically carried out under basic conditions to deprotonate the thiol group of cysteine, which then acts as a nucleophile, displacing the halide from the β-position of the haloalanine. The use of phase-transfer catalysts can be beneficial in biphasic reaction systems.[2]

Logical Workflow for Alkylation of Cysteine with β-Haloalanine

cluster_reactants Reactants cluster_conditions Reaction Conditions Cysteine Cysteine Reaction Nucleophilic Substitution Cysteine->Reaction BetaHaloalanine β-Haloalanine (e.g., β-Bromoalanine) BetaHaloalanine->Reaction Base Base (e.g., NaHCO3) Base->Reaction PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reaction Solvent Biphasic Solvent (e.g., EtOAc/H2O) Solvent->Reaction Product This compound Reaction->Product cluster_reactants Reactants cluster_conditions Reaction Conditions Cystine Protected Cystine Reaction Sulfur Extrusion Cystine->Reaction Phosphine Trivalent Phosphorus Reagent (e.g., P(NEt2)3) Phosphine->Reaction Solvent Anhydrous Solvent (e.g., Benzene) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Product Protected this compound Reaction->Product Deprotection Deprotection Product->Deprotection FinalProduct This compound Deprotection->FinalProduct cluster_reactants Reactants cluster_conditions Reaction Conditions SerineLactone Protected Serine β-Lactone Reaction Nucleophilic Ring Opening SerineLactone->Reaction CysteineDeriv Protected Cysteine CysteineDeriv->Reaction Base Mild Base (e.g., Cs2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Product Protected this compound Reaction->Product Deprotection Deprotection Product->Deprotection FinalProduct This compound Deprotection->FinalProduct cluster_precursor Precursor Generation cluster_reactants Reactants SerineCysteine Serine or Cysteine Residue Elimination Elimination Reaction SerineCysteine->Elimination Dehydroalanine Dehydroalanine (Dha) Elimination->Dehydroalanine Reaction Michael Addition Dehydroalanine->Reaction Cysteine Cysteine Residue Cysteine->Reaction Product Lanthionine Bridge Reaction->Product

References

Solid-Phase Synthesis of Lanthionine-Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of lanthionine-containing peptides. Lanthionine and its derivative, methyllanthionine, are characteristic thioether amino acids found in lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity. The unique cyclic structures conferred by lanthionine bridges provide significant conformational stability and are crucial for their biological function. Chemical synthesis of these peptides allows for the creation of novel analogs with potentially enhanced therapeutic properties.

Introduction to Lanthionine Peptide Synthesis

The solid-phase synthesis of lanthionine-containing peptides presents unique challenges, primarily in the stereoselective formation of the thioether bridge and the orthogonal protection strategy required for on-resin cyclization. The most common approach involves the use of pre-formed, orthogonally protected lanthionine or methyllanthionine building blocks, which are incorporated into the peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). Subsequent selective deprotection and on-resin cyclization yield the desired lanthionine-bridged peptide.

Key Methodologies and Strategies

Orthogonal Protection Strategy

A successful synthesis hinges on an effective orthogonal protection scheme. This allows for the selective deprotection of specific functional groups on the peptide chain without affecting other protecting groups or the resin linkage. For lanthionine synthesis, this is critical for the on-resin cyclization step. A common strategy involves:

  • Nα-Fmoc: Temporary protection for the alpha-amino group, removed at each coupling step with a mild base (e.g., piperidine).

  • Side-chain protection (e.g., Boc, tBu, Trt): Acid-labile protecting groups for reactive amino acid side chains, removed during the final cleavage from the resin.

  • Lanthionine-specific orthogonal protecting groups (e.g., Alloc/Allyl, ivDde): These groups protect the amino and carboxyl termini of the lanthionine precursor and are removed under specific conditions that do not affect Fmoc or other side-chain protecting groups, allowing for on-resin cyclization.

On-Resin Lanthionine Bridge Formation

The formation of the lanthionine bridge on the solid support is a key step. This is typically achieved through intramolecular cyclization. After assembly of the linear peptide chain incorporating the orthogonally protected lanthionine precursor, the specific protecting groups on the precursor are removed. The free amino group then reacts with the activated carboxyl group to form the cyclic lanthionine structure.

Experimental Protocols

The following protocols are generalized from established methods for the synthesis of lanthionine-containing peptides, such as analogues of nisin and lacticin 481. Researchers should optimize these conditions for their specific peptide sequence.

General Fmoc-SPPS Protocol

Table 1: General Fmoc-SPPS Cycle

StepReagent/SolventTime
1. SwellingDichloromethane (DCM), then Dimethylformamide (DMF)30 min each
2. Fmoc Deprotection20% Piperidine in DMF2 x 10 min
3. WashingDMF (x3), DCM (x3), DMF (x3)~5 min
4. Amino Acid CouplingFmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.) in DMF1-2 hours
5. WashingDMF (x3), DCM (x3)~5 min
Protocol for On-Resin Cyclization of a Lanthionine Bridge

This protocol assumes the linear peptide has been assembled and the N-terminal Fmoc group has been removed.

Table 2: On-Resin Lanthionine Cyclization

StepReagent/SolventTime
1. Selective Deprotection (e.g., Allyl/Alloc)Pd(PPh₃)₄ (0.25 eq.), PhSiH₃ (24 eq.) in DCM3 x 30 min
2. WashingDCM (x3), 0.5% DIPEA in DMF (x3), 0.5% Sodium diethyldithiocarbamate in DMF (x3), DMF (x3), DCM (x3)~15 min
3. Cyclization (Amide bond formation)PyAOP (3 eq.), HOAt (3 eq.), 2,4,6-collidine (6 eq.) in DMF2 x 3 hours
4. WashingDMF (x3), DCM (x3)~5 min
Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Table 3: Common Cleavage Cocktails for Lanthionine-Containing Peptides

Reagent CocktailCompositionApplication NotesCleavage Time
Reagent KTFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1]1.5 - 4 hours
Reagent RTFA / Thioanisole / EDT / Anisole (90:5:3:2)Suitable for most peptides, especially those with Arg(Pmc/Pbf).2 - 4 hours
Reagent BTFA / Phenol / Water / TIPS (88:5:5:2)A less odorous alternative to cocktails containing EDT and thioanisole, particularly effective for peptides with Trt-protected residues.[2]2 - 4 hours

General Cleavage Protocol:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Stir the mixture at room temperature for the specified time.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a lanthionine-containing peptide.

G Resin 1. Resin Swelling SPPS 2. Stepwise Fmoc-SPPS Resin->SPPS Load first amino acid Deprotection 3. Selective On-Resin Deprotection SPPS->Deprotection Assemble linear peptide Cyclization 4. On-Resin Cyclization Deprotection->Cyclization Unmask lanthionine precursor Cleavage 5. Cleavage and Global Deprotection Cyclization->Cleavage Form lanthionine bridge Purification 6. Purification (e.g., RP-HPLC) Cleavage->Purification Release crude peptide Analysis 7. Characterization (e.g., MS, NMR) Purification->Analysis Isolate pure peptide

Caption: General workflow for solid-phase synthesis of lanthionine peptides.

Signaling Pathway: Lantibiotic Mechanism of Action

Lantibiotics such as nisin and lacticin 481 exert their antimicrobial effect by targeting Lipid II, an essential precursor in bacterial cell wall biosynthesis.[3] This interaction leads to the inhibition of cell wall synthesis and the formation of pores in the cell membrane, ultimately causing cell death.

G cluster_membrane Lantibiotic Lanthionine Peptide (e.g., Nisin) LipidII Lipid II Lantibiotic->LipidII Binding Complex Lantibiotic-Lipid II Complex Lantibiotic->Complex LipidII->Complex Membrane Bacterial Cell Membrane Pore Pore Formation Complex->Pore Aggregation Inhibition Inhibition of Cell Wall Synthesis Complex->Inhibition Death Cell Death Pore->Death Ion leakage, dissipation of membrane potential Inhibition->Death

Caption: Mechanism of action of lanthionine peptides via Lipid II targeting.

References

Protocols for Lanthionine Bridge Formation in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine and its derivative, methyllanthionine, are non-proteinogenic amino acids that form thioether cross-links within peptides, known as lanthionine bridges. These bridges are characteristic of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) called lanthipeptides. The cyclic nature imparted by these bridges provides significant conformational stability, resistance to proteolysis, and often potent biological activity. This has made lanthipeptides, particularly those with antimicrobial properties (lantibiotics), attractive scaffolds for drug discovery and development. This document provides an overview of the primary methods for introducing lanthionine bridges into peptides—chemical synthesis and enzymatic biosynthesis—along with detailed protocols for their practical implementation in a laboratory setting.

Methods for Lanthionine Bridge Formation: A Comparative Overview

Two main approaches are employed for the synthesis of lanthionine-containing peptides: total chemical synthesis and enzymatic (or chemoenzymatic) synthesis.

  • Chemical Synthesis: This approach offers the highest degree of flexibility, allowing for the incorporation of unnatural amino acids and other modifications. The most common strategy involves solid-phase peptide synthesis (SPPS) using pre-formed, orthogonally protected lanthionine building blocks. This method provides precise control over the stereochemistry and connectivity of the lanthionine bridges. Alternative chemical methods include the desulfurization of disulfide-bridged precursors and Michael-type additions on a peptide scaffold.

  • Enzymatic Synthesis: This biomimetic approach utilizes the natural biosynthetic machinery responsible for producing lanthipeptides. It involves the use of lanthipeptide synthetases, which are categorized into different classes based on their structure and mechanism. Class I systems employ two separate enzymes, a dehydratase (LanB) and a cyclase (LanC), while Class II systems utilize a single bifunctional enzyme (LanM) to perform both reactions. This method is particularly advantageous for producing complex, multi-ringed lanthipeptides with their native stereochemistry.

Method Key Features Advantages Disadvantages Typical Yields
Chemical Synthesis (SPPS) Utilizes orthogonally protected lanthionine building blocks.High versatility, allows unnatural amino acid incorporation, precise stereochemical control.Requires synthesis of complex building blocks, can be lengthy and costly for long peptides, potential for side reactions.10-30% overall yield for complex peptides.
Chemical Synthesis (Desulfurization) Formation of disulfide bridges followed by sulfur extrusion.Conceptually simple for single ring formation.Harsh reaction conditions, low yields, not widely applicable for complex peptides[1][2].Variable, often low.
Enzymatic Synthesis (In Vitro) Reconstitution of lanthipeptide synthetase activity with purified components.High regio- and stereoselectivity, produces native structures.Requires expression and purification of active enzymes, can have substrate specificity limitations.Dependent on enzyme activity and substrate compatibility.
Enzymatic Synthesis (In Vivo) Heterologous expression of lanthipeptide biosynthetic gene clusters.Scalable production, enzymes and substrates are co-localized.Limited to genetically encodable sequences, potential for toxicity to the host organism.Highly variable, from mg/L to g/L scale.

Experimental Protocols

Protocol 1: Chemical Synthesis of a Lanthionine-Bridged Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a single lanthionine bridge using an orthogonally protected lanthionine building block.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Orthogonally protected Fmoc-Lanthionine(All/Aloc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)

  • 2,4,6-Collidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Solid-phase synthesis vessel

  • HPLC system for purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HOBt or HOAt (3 eq.) and DIC (3 eq.).

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of the Lanthionine Building Block: Couple the orthogonally protected Fmoc-Lanthionine(All/Aloc)-OH using the same procedure as for standard amino acids.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • On-Resin Cyclization:

    • Allyl/Aloc Deprotection:

      • Wash the resin with DCM.

      • Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (20 eq.) in DCM.

      • Add the solution to the resin and agitate for 30 minutes. Repeat this step.

      • Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.

    • N-terminal Fmoc Deprotection: Perform the standard Fmoc deprotection as described in step 2.

    • Macrolactamization:

      • Swell the resin in DMF.

      • Add PyAOP (3 eq.), HOAt (3 eq.), and 2,4,6-collidine (6 eq.) in DMF.

      • Agitate for 4-6 hours.

      • Wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Global Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).

    • Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Analyze the purified fractions by mass spectrometry to confirm the identity of the product.

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: In Vitro Enzymatic Lanthionine Bridge Formation using NisB and NisC

This protocol describes the in vitro reconstitution of the Class I lanthipeptide synthetase system from the nisin biosynthetic pathway to introduce a lanthionine bridge into a precursor peptide.

Materials:

  • Purified precursor peptide (NisA or a variant thereof) with an N-terminal His-tag.

  • Purified NisB dehydratase.

  • Purified NisC cyclase.

  • ATP (Adenosine triphosphate).

  • MgCl₂.

  • Tris-HCl buffer (pH 7.5).

  • Dithiothreitol (DTT).

  • N-ethylmaleimide (NEM) for quenching and analysis.

  • Trifluoroacetic acid (TFA).

  • MALDI-TOF mass spectrometer for analysis.

Procedure:

  • Expression and Purification of Proteins:

    • Express the His-tagged precursor peptide (e.g., NisA), NisB, and NisC in a suitable host such as E. coli.

    • Purify the proteins using immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography to ensure high purity and activity.

  • In Vitro Dehydration Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.5)

      • MgCl₂ (10 mM)

      • DTT (1 mM)

      • ATP (2 mM)

      • Purified precursor peptide (10 µM)

      • Purified NisB (1 µM)

    • Incubate the reaction at 30°C for 2-4 hours.

    • Monitor the progress of the dehydration by MALDI-TOF mass spectrometry. Each dehydration of a serine or threonine results in a mass loss of 18 Da.

  • In Vitro Cyclization Reaction:

    • To the dehydration reaction mixture, add purified NisC (2 µM).

    • Continue the incubation at 30°C for an additional 2-4 hours. The cyclization reaction itself does not result in a mass change.

  • Analysis of Lanthionine Bridge Formation:

    • To confirm cyclization, quench the reaction and treat the peptide with a thiol-modifying agent like N-ethylmaleimide (NEM).

    • Free cysteine thiols will be alkylated by NEM, resulting in a mass increase of 125 Da per free cysteine. Cysteines involved in lanthionine bridges will not react.

    • Analyze the NEM-treated sample by MALDI-TOF MS. The absence of a mass shift corresponding to the number of expected lanthionine bridges confirms successful cyclization.

  • Purification of the Modified Peptide:

    • Stop the reaction by adding TFA to a final concentration of 0.1%.

    • Purify the modified peptide from the reaction mixture using reverse-phase HPLC as described in Protocol 1.

Visualizing the Workflows

Chemical Synthesis Workflow

chemical_synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Elongation Peptide Elongation Amino_Acid_Coupling->Elongation Lan_Coupling Lanthionine Building Block Coupling Allyl_Deprotection Allyl/Aloc Deprotection (Pd(PPh3)4, PhSiH3) Lan_Coupling->Allyl_Deprotection Elongation->Fmoc_Deprotection Repeat Elongation->Lan_Coupling N_Fmoc_Deprotection N-terminal Fmoc Deprotection Allyl_Deprotection->N_Fmoc_Deprotection Macrolactamization Macrolactamization (PyAOP, Collidine) N_Fmoc_Deprotection->Macrolactamization Cleavage Cleavage from Resin (TFA Cocktail) Macrolactamization->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the chemical synthesis of a lanthionine-bridged peptide.

Enzymatic Synthesis Pathway (Class I)

enzymatic_synthesis cluster_reaction In Vitro Reaction cluster_analysis Analysis Precursor Precursor Peptide (LanA) (Ser/Thr, Cys) Dehydrated Dehydrated Peptide (Dha/Dhb, Cys) Precursor->Dehydrated NisB (Dehydratase) + ATP Cyclized Lanthionine-Bridged Peptide Dehydrated->Cyclized NisC (Cyclase) MALDI1 MALDI-TOF MS (Mass Loss of 18 Da per dehydration) Dehydrated->MALDI1 NEM_Treatment NEM Treatment Cyclized->NEM_Treatment MALDI2 MALDI-TOF MS (No mass shift for cyclized Cys) NEM_Treatment->MALDI2 HPLC HPLC Purification MALDI2->HPLC

Caption: Enzymatic formation of a lanthionine bridge by Class I synthetases.

Conclusion

The formation of lanthionine bridges in peptides is a powerful strategy for creating conformationally constrained and biologically active molecules. Both chemical and enzymatic methods offer distinct advantages and are suited for different research goals. Chemical synthesis provides unparalleled flexibility for creating novel peptide analogs, while enzymatic synthesis excels at producing complex natural product-like structures with high fidelity. The protocols and workflows presented here provide a practical guide for researchers to implement these techniques in their own laboratories, paving the way for the discovery and development of new lanthionine-containing therapeutics.

References

Application Notes and Protocols: Utilizing DL-Lanthionine in Lantibiotic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links in the form of lanthionine (Lan) and methyllanthionine (MeLan) residues.[1][2] These structural features confer significant conformational stability and potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, making them attractive candidates for therapeutic development.[3] The engineering of lantibiotics to enhance their activity, stability, and target specificity is a burgeoning field. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids, including the direct use of chemically synthesized DL-lanthionine as a building block.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of lantibiotics. This approach offers a powerful alternative to purely biological production methods, enabling precise control over the lantibiotic's structure and allowing for the introduction of modifications not accessible through traditional genetic engineering.

Application Notes

The use of pre-synthesized this compound building blocks in lantibiotic engineering offers several distinct advantages:

  • Precise Stereochemical Control: The biological activity of many lantibiotics is highly dependent on the specific stereochemistry of the lanthionine bridges (typically the meso DL-form).[3][4] Chemical synthesis using stereochemically pure this compound building blocks ensures the correct configuration, which is crucial for potent antimicrobial activity.

  • Access to Novel Structures: SPPS allows for the incorporation of this compound at any desired position within a peptide sequence, enabling the creation of novel lantibiotic analogs with altered ring topologies and sizes. This is a significant advantage over biosynthetic methods, which are constrained by the substrate specificity of the modifying enzymes.

  • Independence from Biosynthetic Machinery: By using chemical synthesis, the production of lantibiotics is no longer dependent on the expression and activity of the complex enzymatic machinery (LanB, LanC, or LanM enzymes) required for the post-translational modification of the precursor peptide. This can simplify the production process and overcome challenges associated with enzyme expression and efficiency.

  • Incorporation of Other Non-Proteinogenic Amino Acids: The SPPS platform is readily amenable to the incorporation of a wide variety of other non-proteinogenic amino acids, allowing for extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.

  • Generation of Diastereomeric Analogs for Research: The ability to synthesize lantibiotics with non-native lanthionine stereoisomers (e.g., LL-lanthionine) provides researchers with invaluable tools to probe the structural requirements for biological activity and to elucidate the mechanism of action.

Experimental Protocols

This section provides a detailed protocol for the solid-phase peptide synthesis of a model lanthionine-containing peptide, based on methodologies reported for the synthesis of lacticin 481.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lantibiotic using a Pre-synthesized, Orthogonally Protected this compound Building Block

1. Materials and Reagents:

  • Fmoc-protected amino acids

  • Orthogonally protected Fmoc-DL-Lanthionine-OH building block (e.g., Fmoc-D-Ala(Alloc)-OH and Fmoc-L-Cys(Mmt)-OH precursors for on-resin cyclization, or a pre-formed orthogonally protected lanthionine building block)

  • Wang resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Piperidine solution in N,N-dimethylformamide (DMF) (20%, v/v)

  • Tin(II) chloride (SnCl2) solution in DMF

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Phenylsilane (PhSiH3)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • Chiral gas chromatography-mass spectrometry (GC-MS) system

2. Synthesis of the Orthogonally Protected this compound Building Block:

The synthesis of an orthogonally protected this compound building block is a prerequisite for its incorporation into SPPS. Several synthetic routes have been described. A common strategy involves the reaction of a protected cysteine derivative with a protected dehydroalanine derivative or a β-haloalanine derivative. It is crucial to use orthogonal protecting groups for the two amino functionalities and the two carboxyl functionalities of the lanthionine monomer to allow for selective deprotection during SPPS.

3. SPPS Procedure:

The synthesis is performed on a solid support (e.g., Wang resin) using a standard Fmoc/tBu strategy.

  • Resin Loading: The C-terminal amino acid is loaded onto the resin according to standard procedures.

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. The resin is then washed thoroughly with DMF and DCM.

    • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is activated with DIC (3 eq.) and HOBt (3 eq.) in DMF and coupled to the deprotected N-terminus of the resin-bound peptide for 2 hours. Coupling efficiency can be monitored by the Kaiser test.

    • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Incorporation of the this compound Building Block: The pre-synthesized and orthogonally protected Fmoc-DL-Lanthionine-OH is coupled using the same procedure as other amino acids.

  • On-Resin Cyclization (if using precursor amino acids):

    • Selective Deprotection: The orthogonal protecting groups on the side chains of the lanthionine precursor amino acids (e.g., Alloc and Mmt) are selectively removed. For example, Alloc can be removed using Pd(PPh3)4 and PhSiH3, while Mmt is removed with dilute TFA.

    • Intramolecular Cyclization: The free thiol of the cysteine residue is allowed to react with the dehydroalanine residue in the presence of a mild base to form the lanthionine bridge.

  • Cleavage and Global Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent (e.g., water/acetonitrile mixture), and purified by preparative RP-HPLC.

  • Characterization: The purified lantibiotic is characterized by mass spectrometry to confirm its molecular weight and by tandem MS (MS/MS) to verify the amino acid sequence and ring topology. Chiral GC-MS analysis of the hydrolyzed peptide is used to confirm the DL-stereochemistry of the lanthionine residues.

Protocol 2: Antimicrobial Activity Assay

The antimicrobial activity of the synthesized lantibiotic is determined by a broth microdilution assay to determine the minimum inhibitory concentration (MIC).

  • Bacterial Strains: A panel of relevant Gram-positive indicator strains (e.g., Lactococcus lactis, Staphylococcus aureus, Bacillus subtilis) is used.

  • Procedure:

    • A two-fold serial dilution of the purified lantibiotic is prepared in a suitable growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the indicator bacterium.

    • The plate is incubated at the optimal growth temperature for the indicator strain for 18-24 hours.

    • The MIC is determined as the lowest concentration of the lantibiotic that completely inhibits visible bacterial growth.

Quantitative Data

The following table summarizes the antimicrobial activity of chemically synthesized lacticin 481 and its diastereomers, highlighting the importance of the native this compound stereochemistry.

PeptideLanthionine StereochemistryTarget OrganismMIC (µM)Reference
Natural Lacticin 481 DLLactococcus lactis subsp. cremoris HP~0.3
Synthetic Lacticin 481 DLLactococcus lactis subsp. cremoris HP~0.3
Synthetic Lacticin 481 Analog (Ring A) LLLactococcus lactis subsp. cremoris HP> 25
Synthetic Lacticin 481 Analog (Ring B) LLLactococcus lactis subsp. cremoris HP> 25
Synthetic Lacticin 481 Analog (Ring C) LLLactococcus lactis subsp. cremoris HP> 25

Visualizations

Signaling Pathways and Experimental Workflows

Lantibiotic_Biosynthesis_vs_Chemical_Synthesis cluster_biosynthesis Natural Biosynthesis cluster_spps Chemical Synthesis (SPPS) Ribosome Ribosome Precursor_Peptide Precursor Peptide (Leader + Core) Ribosome->Precursor_Peptide lanA gene Modified_Precursor Modified Precursor Peptide Precursor_Peptide->Modified_Precursor LanB/LanC or LanM enzymes (Dehydration & Cyclization) Mature_Lantibiotic Mature Lantibiotic (with this compound) Modified_Precursor->Mature_Lantibiotic Proteolytic Cleavage Resin Solid Support (Resin) Resin_AA1 Resin-Bound First Amino Acid Resin->Resin_AA1 Load C-terminal AA Growing_Peptide_Chain Growing Peptide Chain Resin_AA1->Growing_Peptide_Chain Iterative Deprotection & Coupling Cycles Lanthionine_Incorporation Lanthionine-Containing Peptide on Resin Growing_Peptide_Chain->Lanthionine_Incorporation Couple Orthogonally Protected this compound Cleaved_Peptide Crude Synthetic Lantibiotic Lanthionine_Incorporation->Cleaved_Peptide Cleavage & Global Deprotection Purified_Lantibiotic Purified Synthetic Lantibiotic Cleaved_Peptide->Purified_Lantibiotic RP-HPLC Purification

Caption: Comparison of natural biosynthesis and chemical synthesis of lantibiotics.

SPPS_Workflow start Start: Resin-bound Amino Acid deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection wash Wash (DMF, DCM) deprotection->wash Remove Piperidine coupling Amino Acid Coupling Fmoc-AA-OH, DIC, HOBt in DMF kaiser_test Kaiser Test? coupling->kaiser_test lanthionine_coupling This compound Coupling Fmoc-DL-Lan(P)-OH, DIC, HOBt cleavage Cleavage & Deprotection TFA Cocktail lanthionine_coupling->cleavage Full Peptide Assembled wash->coupling kaiser_test->lanthionine_coupling Coupling Complete kaiser_test->wash Coupling Incomplete purification RP-HPLC Purification cleavage->purification characterization MS & GC-MS Analysis purification->characterization end End: Purified Lantibiotic characterization->end

Caption: Experimental workflow for solid-phase peptide synthesis of a lantibiotic.

References

Analytical Techniques for the Detection of DL-Lanthionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine and its stereoisomers are non-proteinogenic amino acids characterized by a thioether bond linking two alanine residues. These structures are integral to a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides, which exhibit a wide range of biological activities, including antimicrobial and enzymatic inhibition. The detection and quantification of DL-lanthionine are crucial in various research fields, from the development of novel antibiotics to the study of its role as a potential uremic toxin in chronic kidney disease. This document provides detailed application notes and protocols for the primary analytical techniques used for this compound detection.

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Stereospecific Lanthionine Analysis

Principle:

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile amino acids like lanthionine, chemical derivatization is a prerequisite to increase their volatility. Chiral derivatizing agents or chiral stationary phases can be employed to separate the different stereoisomers of lanthionine (LL-, DD-, and this compound). Following separation by GC, the mass spectrometer fragments the derivatized lanthionine molecules, producing a characteristic mass spectrum that allows for their unambiguous identification and quantification.

Applications:

  • Determination of the stereochemistry of lanthionine residues in lanthipeptides and other natural products.[1]

  • Quantification of lanthionine in biological matrices after appropriate sample preparation.

  • Quality control of synthetic peptides containing lanthionine.

Advantages:

  • High separation efficiency, especially with chiral columns, allowing for the resolution of stereoisomers.[1]

  • High sensitivity and selectivity of mass spectrometric detection.

  • Well-established and robust technique.

Disadvantages:

  • Requires derivatization, which can be time-consuming and may introduce artifacts if not carefully controlled.

  • Potential for epimerization during sample hydrolysis or derivatization.[1]

  • The chiral columns can be expensive and have a limited lifespan.[2]

Application Note 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Lanthionine Quantification in Complex Matrices

Principle:

Liquid chromatography-mass spectrometry is a highly versatile and sensitive technique for the analysis of non-volatile and thermally labile compounds in complex mixtures. Separation of lanthionine and its isomers is achieved on a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF), for detection. LC-MS/MS methods, particularly in Multiple Reaction Monitoring (MRM) mode, offer excellent selectivity and sensitivity for quantifying lanthionine in biological fluids like plasma and serum.[3]

Applications:

  • Quantification of lanthionine as a biomarker of hydrogen sulfide (H₂S) production.

  • Monitoring lanthionine levels in patients with chronic kidney disease to study its role as a uremic toxin.

  • Pharmacokinetic studies of lanthipeptide-based drugs.

Advantages:

  • High sensitivity and specificity, especially with tandem mass spectrometry (MS/MS).

  • Direct analysis of aqueous samples with minimal sample preparation (e.g., protein precipitation).

  • Does not typically require derivatization, simplifying the workflow.

  • Amenable to high-throughput analysis.

Disadvantages:

  • Matrix effects from complex biological samples can interfere with ionization and affect quantification.

  • Chromatographic separation of stereoisomers can be challenging without chiral derivatization or a chiral stationary phase.

Quantitative Data Summary

The following table summarizes the quantitative performance of various analytical methods for lanthionine detection. Please note that performance metrics can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueAnalyteMatrixDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
GC-MS D-Amino AcidsSerum, UrineMethyl chloroformate/methanol3.2–446 nM0.031–1.95 µMNot Specified
LC-MS/MS 20 Amino AcidsMouse PlasmaNoneNot SpecifiedNot SpecifiedNot Specified
LC-MS/MS 52 Amino AcidsHuman PlasmaNoneNot SpecifiedSee reference for individual LOQsNot Specified
LC-MS/MS 20 Amino AcidsHuman PlasmaNoneNot SpecifiedSee reference for individual LOQsNot Specified

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Stereoisomers in Peptides

This protocol is adapted from methods used for the stereochemical analysis of lanthipeptides.

1. Sample Preparation (Acid Hydrolysis):

  • Place 1 mg of the purified peptide in a glass hydrolysis tube.

  • Add 3 mL of 6 M HCl.

  • Seal the tube under vacuum or flush with nitrogen.

  • Heat the sample at 110°C for 20 hours.

  • After cooling, open the tube and dry the hydrolysate under a stream of nitrogen.

2. Derivatization:

  • To the dried hydrolysate, add 1.5 mL of a chilled solution of acetyl chloride in methanol (e.g., 1:4 v/v).

  • Incubate at room temperature for 1 hour.

  • Dry the sample under a stream of nitrogen.

  • Add 1 mL of dichloromethane and 0.5 mL of pentafluoropropionic anhydride (PFPA).

  • Heat at 100°C for 15 minutes.

  • Cool and evaporate the reagents under a stream of nitrogen.

  • Re-dissolve the derivatized amino acids in an appropriate solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: Varian CP-Chirasil-L-Val fused silica column (25 m x 250 µm x 0.12 µm) or equivalent chiral column.

  • Injection: Pulsed split injection at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Oven Temperature Program: 160°C for 5 min, then ramp to 200°C at 3°C/min.

  • Mass Spectrometer: Agilent 5975C Inert XL EI/CI MS detector or similar.

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Simultaneous Scan/Single Ion Monitoring (SIM). Monitor characteristic fragment ions for derivatized lanthionine.

4. Data Analysis:

  • Compare the retention times of the lanthionine peaks in the sample to those of authentic LL-, DD-, and this compound standards that have been subjected to the same derivatization procedure.

  • Quantify the different stereoisomers by integrating the peak areas in the SIM chromatograms.

Protocol 2: LC-MS/MS Quantification of Lanthionine in Human Plasma

This protocol is a general method for the quantification of amino acids in plasma and can be adapted for lanthionine.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid.

  • Vortex for 30 seconds.

  • Incubate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant to a new tube.

  • Add 450 µL of an internal standard solution (e.g., isotopically labeled lanthionine in mobile phase A).

  • Vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Prominence UFLC, Agilent 1290 Infinity II, or similar.

  • Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or a suitable HILIC column.

  • Mobile Phase A: 100 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile/water/formic acid (95:5:0.3, v/v/v).

  • Flow Rate: 0.6 mL/min.

  • Gradient: A suitable gradient to separate lanthionine from other plasma components.

  • Column Temperature: 35°C.

  • Mass Spectrometer: AB Sciex 4000 QTRAP, Thermo Scientific TSQ Endura, or a similar triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for lanthionine and the internal standard.

3. Data Analysis:

  • Generate a calibration curve using known concentrations of lanthionine standards.

  • Quantify the concentration of lanthionine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Lanthionine Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Peptide) Hydrolysis Acid Hydrolysis (for peptides) Sample->Hydrolysis Peptide Analysis Precipitation Protein Precipitation (for plasma/serum) Sample->Precipitation Biofluid Analysis Derivatization Chemical Derivatization (optional, required for GC-MS) Hydrolysis->Derivatization Precipitation->Derivatization Optional for LC-MS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Precipitation->LCMS Direct Injection GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GCMS Identification Identification LCMS->Identification GCMS->Identification Quantification Quantification Identification->Quantification Stereochemistry Stereochemical Assignment Identification->Stereochemistry

A generalized workflow for the analysis of lanthionine.

Lanthionine in the Hydrogen Sulfide (H₂S) Biosynthesis Pathway

H2S_Pathway cluster_pathway H₂S Biosynthesis and Transsulfuration Pathway cluster_inhibition Inhibitory Effect Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Cysteine->H2S CBS / CSE Lanthionine This compound Cysteine->Lanthionine Cysteine->Lanthionine CBS / CSE Serine Serine Serine->Cystathionine Cystathionine->Cysteine Cystathionine->Cysteine CSE Inhibition Inhibition Lanthionine->Inhibition CBS Cystathionine β-synthase (CBS) CSE Cystathionine γ-lyase (CSE) Inhibition->CBS

The role of lanthionine in the H₂S biosynthesis pathway.

References

Purifying Synthetic Lanthionine Peptides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful purification of synthetic lanthionine peptides is a critical step in harnessing their therapeutic potential. These unique bicyclic or polycyclic peptides, characterized by lanthionine and methyllanthionine bridges, offer enhanced stability and biological activity. However, their complex structures and the presence of closely related impurities from chemical synthesis necessitate robust purification strategies. This document provides detailed application notes and protocols for the most effective purification methods for synthetic lanthionine peptides.

Introduction to Lanthionine Peptide Purification

The purification of synthetic lanthionine peptides primarily aims to isolate the target peptide from a mixture of impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated peptides, incompletely deprotected peptides, and by-products from the cleavage of protecting groups.[1] The choice of purification method depends on the physicochemical properties of the peptide, the nature of the impurities, and the desired final purity. The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Affinity Chromatography. Often, a combination of these methods is employed to achieve high purity.

Key Purification Techniques

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for peptide purification due to its high resolution and selectivity.[1][2][3] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[1]

Principle: Peptides are loaded onto the column in a polar aqueous mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is then applied, causing more hydrophobic molecules to elute later than more polar ones. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), improves peak shape and resolution.

A general workflow for the purification of synthetic peptides, including lanthionine peptides, is illustrated below.

cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis A Solid-Phase Peptide Synthesis (SPPS) B Cleavage from Resin & Removal of Protecting Groups A->B C Crude Peptide Mixture B->C D Primary Purification (e.g., SPE or Flash Chromatography) C->D Optional E High-Resolution Purification (RP-HPLC) C->E D->E F Purified Lanthionine Peptide E->F G Purity & Identity Confirmation (Analytical HPLC, MS) F->G

General workflow for synthetic peptide purification.
Solid-Phase Extraction (SPE)

SPE is a valuable technique for the initial cleanup and concentration of crude peptide samples before high-resolution purification by RP-HPLC. It is a rapid and economical method for removing a significant portion of impurities.

Principle: Similar to RP-HPLC, SPE utilizes a solid sorbent (e.g., C18 silica) to retain the peptide of interest while allowing less retained impurities to be washed away. The target peptide is then eluted with a stronger solvent. SPE can be performed using cartridges or 96-well plates.

Affinity Chromatography

Affinity chromatography is a highly specific purification method that relies on the reversible interaction between a peptide and a ligand immobilized on a chromatographic matrix. This technique is particularly useful for recombinantly produced lanthionine peptides that are engineered with an affinity tag, such as a polyhistidine (His-tag).

Principle: A crude peptide mixture containing the His-tagged lanthionine peptide is passed through a column containing a resin with chelated metal ions (e.g., Ni2+ or Co2+). The His-tag binds to the metal ions, immobilizing the peptide on the column, while untagged impurities are washed away. The purified peptide is then eluted by changing the buffer conditions, for example, by adding a competing molecule like imidazole or by lowering the pH.

Quantitative Data on Lanthionine Peptide Purification

The following table summarizes representative quantitative data from the literature on the purification of synthetic lanthionine peptides.

Lanthionine PeptideSynthesis MethodPurification Method(s)PurityOverall YieldReference
Lacticin 481Chemical SynthesisRP-HPLC>95%1.3%
Lacticin 481 Analogue (ll-A)Chemical SynthesisRP-HPLC>95%1.3%
Lacticin 481 Analogue (ll-B)Chemical SynthesisRP-HPLC>95%1.3%
Lacticin 481 Analogue (ll-C)Chemical SynthesisRP-HPLC>95%1.3%
SyncA Peptides (15 variants)Recombinant (E. coli)Affinity Chromatography (His-tag) followed by HPLCNot specified0.125 - 31.25 mg/L
Modified Cytolysin LRecombinant (E. coli)Affinity Chromatography (IMAC) followed by preparative HPLCHighNot specified

Experimental Protocols

Protocol 1: RP-HPLC Purification of a Synthetic Lanthionine Peptide

This protocol provides a general procedure for the purification of a crude synthetic lanthionine peptide using preparative RP-HPLC.

Materials:

  • Crude synthetic lanthionine peptide, lyophilized

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Analytical RP-HPLC system for fraction analysis

  • Mass spectrometer (MS) for identity confirmation

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and a small amount of an organic solvent like ACN or DMSO if solubility is an issue. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B at a flow rate appropriate for the column size (e.g., 20 mL/min for a 21.2 mm ID column).

  • Method Development (Optional but Recommended): Perform an initial analytical run with a small amount of the crude peptide to determine the retention time of the target peptide and to optimize the purification gradient. A typical scouting gradient is a linear increase from 5% to 65% Solvent B over 30 minutes.

  • Preparative Run: Inject the prepared crude peptide sample onto the equilibrated column.

  • Gradient Elution: Elute the peptide using a linear gradient of Solvent B. A shallow gradient around the elution point of the target peptide will provide the best resolution. For example, if the peptide elutes at 40% B in the scouting run, a gradient of 30-50% B over 40 minutes can be used.

  • Fraction Collection: Collect fractions throughout the elution process. Monitor the chromatogram at 210-220 nm.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Identity Confirmation: Confirm the identity of the peptide in the pure fractions by mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a Crude Lanthionine Peptide

This protocol describes a general procedure for the desalting and partial purification of a crude synthetic lanthionine peptide using a C18 SPE cartridge.

Materials:

  • Crude synthetic lanthionine peptide

  • C18 SPE cartridge

  • SPE vacuum manifold

  • Solvent A: 0.1% (v/v) TFA in water

  • Washing Solvent: 5% (v/v) ACN in 0.1% TFA/water

  • Elution Solvent: 60% (v/v) ACN in 0.1% TFA/water

  • Conditioning Solvent: 100% ACN

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 bed volumes of 100% ACN through it, followed by 3 bed volumes of Solvent A. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the crude peptide in Solvent A and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 bed volumes of the Washing Solvent to remove salts and very polar impurities.

  • Elution: Elute the peptide with 2-3 bed volumes of the Elution Solvent.

  • Analysis: Analyze the eluted fraction by analytical RP-HPLC and MS to confirm the presence and purity of the target peptide.

  • Lyophilization: Lyophilize the eluted fraction.

The following diagram illustrates the key steps in a typical SPE workflow.

A Conditioning (Activate Sorbent) B Equilibration (Prepare for Sample) A->B C Sample Loading (Bind Peptide) B->C D Washing (Remove Impurities) C->D E Elution (Collect Peptide) D->E

Key steps in Solid-Phase Extraction (SPE).
Protocol 3: Affinity Chromatography of a His-tagged Lanthionine Peptide

This protocol outlines the purification of a recombinantly expressed N-terminally His-tagged lanthionine peptide under native conditions.

Materials:

  • Cell lysate containing the His-tagged lanthionine peptide

  • Ni-NTA agarose resin

  • Chromatography column

  • Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Spectrophotometer for protein quantification

Procedure:

  • Resin Preparation: Prepare the Ni-NTA resin according to the manufacturer's instructions. This typically involves washing the resin with water and then equilibrating it with Binding Buffer.

  • Sample Preparation: Clarify the cell lysate by centrifugation to remove cell debris.

  • Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged peptide to bind to the resin.

  • Column Packing: Load the resin-lysate slurry into a chromatography column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged lanthionine peptide with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and/or RP-HPLC to assess purity.

  • Buffer Exchange/Further Purification: The eluted peptide will be in a high-imidazole buffer. If necessary, exchange the buffer using dialysis or a desalting column. For very high purity, the eluate can be further purified by RP-HPLC as described in Protocol 1.

The logical relationship for purifying a His-tagged lanthionine peptide is depicted below.

A Clarified Cell Lysate (His-tagged Lanthionine Peptide) B Ni-NTA Affinity Chromatography A->B C Wash (Remove Unbound Proteins) B->C D Elute (High Imidazole) B->D E Partially Purified His-tagged Peptide D->E F Buffer Exchange / Desalting E->F Optional G RP-HPLC E->G For higher purity F->G H Highly Purified Lanthionine Peptide G->H

Purification workflow for a His-tagged peptide.

Conclusion

The purification of synthetic lanthionine peptides is a multi-step process that often requires a combination of chromatographic techniques to achieve the high levels of purity required for research and drug development. RP-HPLC remains the cornerstone of high-resolution peptide purification, while SPE and affinity chromatography serve as powerful tools for initial cleanup and specific capture, respectively. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize their purification strategies for this promising class of therapeutic peptides.

References

Applications of Lanthionine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine, a non-proteinogenic amino acid characterized by a thioether bridge between two alanine residues, has emerged as a valuable molecular scaffold in drug discovery. Its incorporation into peptides, forming lanthipeptides, confers significant conformational rigidity, enhancing metabolic stability, receptor affinity, and target selectivity. This document provides a detailed overview of the applications of lanthionine in various therapeutic areas, complete with quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

I. Lanthionine-Constrained Peptides as Therapeutic Agents

The introduction of a lanthionine bridge into a peptide sequence is a powerful strategy to create conformationally constrained molecules with improved pharmacological properties. This approach has been successfully applied to develop agonists and antagonists for a range of therapeutic targets, particularly G protein-coupled receptors (GPCRs). The thioether bond of lanthionine is significantly more stable than the disulfide bonds found in many natural peptide hormones, leading to increased resistance to enzymatic degradation and longer in vivo half-lives.[1]

A. G Protein-Coupled Receptor (GPCR) Agonists

Lanthionine-induced cyclization can lock a peptide into its bioactive conformation, leading to enhanced receptor specificity and, in some cases, biased agonism.[1] This has been demonstrated for various GPCRs, including somatostatin and angiotensin receptors.

Quantitative Data: Lanthionine-Containing GPCR Ligands

CompoundTarget Receptor(s)Biological ActivityReference(s)
Lanthionine-Somatostatin AnalogSomatostatin Receptors (SSTRs)High affinity for rSSTR5, ~50-fold weaker binding to mSSTR2b compared to sandostatin.[1][1][2]
Lanthionine Enkephalin Analogsµ- and δ-opioid receptorsPicomolar potencies.
Lanthionine-constrained angiotensin-(1-7)Angiotensin II type 2 receptor (AT2R)High efficacy in various animal disease models.
B. Anti-Cancer Peptides

The conformational stability imparted by lanthionine bridges has been exploited to develop peptides with cytotoxic activity against cancer cells.

Quantitative Data: Anti-Cancer Activity of Lan-7

A notable example is Lan-7, a chemically stable lanthionine-containing peptide structurally related to somatostatin.

Cell LineCancer TypeIC50 (µM)
Human Ovarian Carcinoma 2008Ovarian Cancer16 - 36
Various other malignant human tumor cell lines-16 - 36

Lan-7 was found to be 2-3 times more potent than the clinically used somatostatin analog, octreotide, and induced apoptosis in cancer cells without affecting normal human hematopoietic precursors.

II. Lantibiotics: A Class of Potent Antimicrobials

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of lanthionine and/or methyllanthionine residues. They exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.

A. Mechanism of Action

Many lantibiotics, such as nisin, exert their antimicrobial effect through a dual mechanism of action. They bind to Lipid II, a precursor molecule in bacterial cell wall biosynthesis, thereby inhibiting peptidoglycan synthesis. This binding also facilitates the formation of pores in the bacterial membrane, leading to cell death.

cluster_bacterial_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis LipidII Lipid II Pore Pore Formation LipidII->Pore Induces Peptidoglycan Peptidoglycan Synthesis LipidII->Peptidoglycan Inhibits CellDeath Cell Death Pore->CellDeath Leads to CellWall Cell Wall Integrity Peptidoglycan->CellWall Builds Nisin Nisin (Lantibiotic) Nisin->LipidII Binds to

Mechanism of action of the lantibiotic nisin.

III. Lanthionine in Immunomodulation

Recent research has highlighted the role of Lanthionine Synthetase C-like 2 (LANCL2) as a therapeutic target for autoimmune and inflammatory diseases. Activation of LANCL2 has been shown to have immunoregulatory effects.

A. LANCL2 Signaling Pathway

Pharmacological activation of LANCL2 enhances the function of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. This is achieved through the engagement of immunoregulatory mechanisms that promote mitochondrial metabolism and amplify IL-2/CD25 signaling, leading to the suppression of effector T cell responses. In hepatocytes, LANCL2 has been shown to be a positive regulator of Akt phosphorylation, a key signaling molecule for cell survival.

cluster_cell Immune Cell (e.g., T cell) LANCL2_Activator LANCL2 Activator (e.g., Omilancor) LANCL2 LANCL2 LANCL2_Activator->LANCL2 Activates Akt Akt Phosphorylation LANCL2->Akt Promotes Treg Regulatory T cell (Treg) Function Enhanced LANCL2->Treg Enhances EffectorT Effector T cell Response Downregulated Treg->EffectorT Suppresses Inflammation Inflammation EffectorT->Inflammation Mediates

Simplified LANCL2 signaling pathway in immune regulation.

IV. Experimental Protocols

A. Solid-Phase Synthesis of Lanthionine-Bridged Peptides

This protocol provides a general framework for the manual solid-phase synthesis of lanthionine-bridged peptides using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM, Ether)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Orthogonally protected cysteine and serine/threonine derivatives for lanthionine bridge formation.

Workflow:

Start Start: Rink Amide Resin Coupling 1. Couple Fmoc-amino acid (HBTU/HOBt, DIPEA in DMF) Start->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 4. Wash (DMF, DCM) Deprotection->Wash2 Repeat Repeat steps 1-4 for linear sequence assembly Wash2->Repeat Repeat->Coupling Next amino acid Cyclization 5. On-resin Cyclization (Formation of thioether bridge) Repeat->Cyclization Linear peptide complete Cleavage 6. Cleavage from resin and deprotection of side chains (TFA cocktail) Cyclization->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Characterization (Mass Spectrometry, NMR) Purification->Analysis End End: Purified Lanthionine Peptide Analysis->End

Solid-phase synthesis workflow for lanthionine-bridged peptides.

Detailed Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU in the presence of a base such as DIPEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Chain Elongation: Repeat the coupling and deprotection steps for each amino acid in the peptide sequence.

  • Lanthionine Bridge Formation (On-Resin): This is a critical step and various chemical strategies exist. One common method involves the use of orthogonally protected Cys and Ser/Thr residues. The side-chain protecting groups are selectively removed, and the thioether bridge is formed through a Michael addition reaction.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and, if necessary, NMR for structural elucidation.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a lantibiotic against a bacterial strain.

Materials:

  • 96-well microtiter plate

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Lantibiotic stock solution

  • Sterile diluent (e.g., broth or saline)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Lantibiotic Dilutions: Prepare a serial two-fold dilution of the lantibiotic stock solution in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Further dilute the culture in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the lantibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

C. GPCR Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a lanthionine-constrained peptide to its target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (with high affinity for the receptor)

  • Non-labeled lanthionine peptide (competitor)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the non-labeled lanthionine peptide.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the lanthionine peptide that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

D. LC-MS/MS Method for Lanthionine Quantification in Human Serum

This protocol provides a general outline for the detection and quantification of lanthionine in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human serum sample

  • Internal standard (e.g., a stable isotope-labeled lanthionine)

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

  • Sample Preparation:

    • Thaw the serum sample on ice.

    • Add the internal standard.

    • Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto the LC column.

    • Use a suitable gradient of mobile phases to separate lanthionine from other serum components.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for lanthionine and the internal standard (Multiple Reaction Monitoring - MRM).

  • Quantification:

    • Generate a calibration curve using known concentrations of lanthionine standards.

    • Quantify the amount of lanthionine in the serum sample by comparing its peak area to that of the internal standard and the calibration curve.

V. Conclusion

The unique structural properties of lanthionine make it a powerful tool in modern drug discovery. The ability to create conformationally constrained peptides with enhanced stability and target specificity has led to the development of promising therapeutic candidates in oncology, infectious diseases, and immunology. The protocols and data presented in this document provide a foundation for researchers to explore and exploit the potential of lanthionine-containing molecules in their own drug development programs.

References

Application Notes and Protocols for the Enzymatic Synthesis of Lanthionine Bridges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by intramolecular thioether cross-links known as lanthionine (Lan) and methyllanthionine (MeLan) bridges.[1] These structural motifs are formed from serine/threonine and cysteine residues, resulting in polycyclic structures that confer remarkable conformational stability, resistance to proteolysis, and potent biological activities.[1][2] These activities range from antimicrobial and antifungal to antiallodynic, making lanthipeptides and their engineered variants highly attractive candidates for therapeutic development.[1][3]

The enzymatic machinery responsible for lanthionine bridge formation can be harnessed for biotechnological applications, allowing the introduction of these stabilizing cross-links into novel peptide scaffolds. This chemoenzymatic approach provides a powerful tool for enhancing the drug-like properties of therapeutic peptides. These application notes provide an overview of the enzymatic mechanisms and detailed protocols for the in vitro synthesis of lanthionine bridges using well-characterized lanthipeptide synthetase systems.

Mechanism of Enzymatic Lanthionine Synthesis

The formation of lanthionine bridges is a two-step post-translational modification process performed on a precursor peptide (termed LanA), which consists of an N-terminal "leader peptide" and a C-terminal "core peptide". The leader peptide acts as a recognition sequence, binding to the biosynthetic enzymes and directing modifications within the core peptide.

  • Dehydration: Specific serine (Ser) and threonine (Thr) residues within the core peptide are dehydrated by a synthetase enzyme to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • Cyclization (Michael Addition): The thiol group of a cysteine (Cys) residue within the core peptide performs a nucleophilic attack on the unsaturated Dha or Dhb residue. This intramolecular Michael-type addition results in the formation of a stable thioether cross-link, yielding a lanthionine (from Ser/Cys) or methyllanthionine (from Thr/Cys) bridge.

Lanthipeptide synthetases are categorized into multiple classes based on the enzymes that catalyze these reactions. The most well-studied are Class I, which utilizes two separate enzymes (LanB for dehydration and LanC for cyclization), and Class II, which employs a single bifunctional enzyme (LanM) for both steps.

Caption: General two-step mechanism of enzymatic lanthionine bridge formation.

Application Note 1: In Vitro Lanthionine Synthesis Using Class I Enzymes (NisBC System)

The nisin (Nis) biosynthesis system from Lactococcus lactis is the archetypal Class I pathway. It uses two distinct enzymes: the dehydratase NisB and the cyclase NisC, which act upon the precursor peptide NisA. This system can be reconstituted in vitro from purified components to modify a target peptide fused to the NisA leader sequence.

Experimental Workflow: Component-Based Reconstitution

The overall process involves the separate expression and purification of the precursor peptide (Substrate-NisA) and the modifying enzymes (NisB and NisC), followed by sequential enzymatic reactions.

NisBC_Workflow cluster_expression Protein Expression & Purification cluster_reaction In Vitro Enzymatic Reactions Expr_NisA Express His-tagged Substrate-NisA Purify_NisA IMAC Purification of Substrate-NisA Expr_NisA->Purify_NisA Expr_NisB Express His-tagged NisB Purify_NisB IMAC Purification of NisB Expr_NisB->Purify_NisB Expr_NisC Express His-tagged NisC Purify_NisC IMAC Purification of NisC Expr_NisC->Purify_NisC Dehydration Dehydration Reaction Purify_NisA->Dehydration Substrate Purify_NisB->Dehydration Enzyme Cyclization Cyclization Reaction Purify_NisC->Cyclization Enzyme Dehydration->Cyclization Dehydration->Cyclization Dehydrated Peptide Analysis Analysis (e.g., MALDI-TOF MS) Cyclization->Analysis

Caption: Workflow for in vitro lanthionine synthesis using purified NisB and NisC.
Protocol: Reconstitution from Purified Components

This protocol is adapted from methodologies described for the in vitro reconstitution of NisB and NisC activities.

1. Protein Expression and Purification: a. Clone the gene for the target peptide fused to the N-terminus of the NisA core peptide (e.g., into pET-duet with an N-terminal His-tag). b. Clone genes for His-tagged NisB and His-tagged NisC into suitable E. coli expression vectors. c. Express proteins in E. coli BL21(DE3) via IPTG induction. For soluble NisB, co-expression with the precursor peptide NisA may improve yield and stability. d. Lyse cells and purify all three His-tagged proteins (Substrate-NisA, NisB, NisC) separately using Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA resin). e. Perform buffer exchange into an appropriate storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

2. Step 1: Dehydration Reaction: a. Prepare the dehydration reaction mixture in a microcentrifuge tube. b. Incubate at 30°C for 4-6 hours. c. Monitor the reaction by taking time points and analyzing the mass of the substrate peptide via MALDI-TOF Mass Spectrometry. A mass loss of 18 Da corresponds to one dehydration event.

3. Step 2: Cyclization Reaction: a. To the completed dehydration reaction, add the purified NisC enzyme and supplement with ZnSO₄. b. Incubate at 30°C for an additional 2-4 hours. c. Quench the reaction by adding 0.1% Trifluoroacetic Acid (TFA). d. Analyze the final product by MALDI-TOF MS. Successful cyclization does not change the mass of the dehydrated peptide but can be confirmed by tandem MS/MS analysis or by observing a shift in HPLC retention time.

4. (Optional) Leader Peptide Cleavage: a. If an engineered protease site (e.g., TEV or Trypsin) is included between the leader and core peptide, add the corresponding protease to the purified, modified peptide. b. Incubate according to the protease manufacturer's instructions. c. Purify the final cyclized core peptide using Reverse-Phase HPLC.

Quantitative Data: Reaction Conditions for NisBC System
ComponentConcentration / RatioFunction / NoteCitation(s)
Dehydration Reaction
Substrate-NisA Peptide10-50 µMThe peptide to be modified.
NisB Enzyme1-5 µM (1:10 ratio to substrate)Catalyzes the dehydration of Ser/Thr residues.
ATP1-5 mMEnergy source for the dehydration reaction.
Glutamate1-5 mMRequired for the glutamylation-elimination mechanism of NisB.
MgCl₂5-10 mMCofactor for ATP-dependent reactions.
DTT or TCEP1-2 mMReducing agent to maintain enzyme activity.
Reaction Buffer50 mM HEPES, pH 7.5Maintains optimal pH for NisB activity.
Cyclization Reaction
Dehydrated Peptide~10-50 µMProduct from the dehydration step.
NisC Enzyme1-5 µMCatalyzes the Michael-type addition.
ZnSO₄10-50 µMEssential cofactor for NisC cyclase activity.
Reaction Buffer50 mM HEPES, pH 7.5Maintains optimal pH for NisC activity.

Application Note 2: In Vitro Synthesis Using a Class II Enzyme (LanM System)

Class II systems employ a single, large, bifunctional enzyme (LanM) that contains both dehydratase and cyclase domains. This simplifies the reaction setup as only one modifying enzyme is required. The lacticin 481 synthetase (LctM) is a well-studied example. The protocol described here is a generalized approach for using a LanM enzyme in vitro.

Protocol: One-Pot Reaction with a Purified LanM Enzyme

1. Protein Expression and Purification: a. Co-express the His-tagged LanM enzyme and the target precursor peptide (Substrate-LanA) in E. coli. Co-expression is often beneficial for the stability and activity of the LanM enzyme. b. Purify the LanM-LanA complex or the individual components via IMAC (Ni-NTA). c. Buffer exchange into a suitable reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 8.0).

2. One-Pot Dehydration and Cyclization Reaction: a. Prepare the reaction mixture in a microcentrifuge tube. b. Incubate at a temperature optimal for the specific LanM enzyme (typically 25-37°C) for 6-12 hours. c. Monitor the reaction progress by MALDI-TOF MS, observing the sequential loss of 18 Da for each dehydration event. Since cyclization occurs concurrently, a heterogeneous mixture of intermediates is expected. d. Quench, cleave the leader peptide, and purify the final product as described for the Class I system.

Quantitative Data: General Reaction Conditions for LanM System
ComponentConcentration / RatioFunction / NoteCitation(s)
Substrate-LanA Peptide10-50 µMThe peptide to be modified.
LanM Enzyme1-5 µM (1:10 ratio to substrate)Catalyzes both dehydration and cyclization.
ATP1-5 mMEnergy source for the phosphorylation-based dehydration.
MgCl₂5-10 mMCofactor for ATP-dependent reactions.
DTT or TCEP1-2 mMReducing agent to maintain enzyme activity.
Reaction Buffer50 mM Tris-HCl, pH 8.0Optimal pH can vary; slightly alkaline pH is common.

Alternative Workflow: Cell-Free Protein Synthesis (CFPS)

For rapid screening or production without protein purification, a cell-free system can be employed. In this approach, linear DNA templates for the precursor peptide and modifying enzymes are added directly to a commercial E. coli S30 extract mixture capable of coupled transcription and translation.

CFPS_Workflow DNA Linear DNA Templates (Substrate-LanA, LanB, LanC) CFPS Cell-Free Transcription/ Translation System (e.g., E. coli S30) DNA->CFPS Incubate Incubate with Cofactors (ATP, Glutamate, Zn²⁺, etc.) CFPS->Incubate Product Modified Precursor Peptide in Reaction Mixture Incubate->Product Analysis Analysis (MS, Activity Assay) Product->Analysis

Caption: Workflow for lanthipeptide synthesis using a cell-free system.

This method has been successfully used to produce active nisin by adding DNA templates for nisA, nisB, and nisC to a rapid translation system, which inherently contains the necessary tRNAs and amino acids for NisB function. The reaction must be supplemented with zinc for NisC activity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Dehydration Inactive dehydratase (NisB/LanM).Ensure correct buffer conditions, pH, and presence of reducing agents. Confirm protein folding and solubility.
Missing essential cofactors.For NisB, ensure ATP, Mg²⁺, and glutamate are present. For LanM, ensure ATP and Mg²⁺ are present.
Unsuitable substrate sequence.Flanking residues around Ser/Thr can influence dehydration efficiency. Consider mutagenesis of the substrate.
Dehydration Occurs, but No Cyclization Inactive cyclase (NisC/LanM).Confirm protein integrity. Ensure presence of a reducing agent.
Missing Zinc cofactor (for NisC).Add 10-50 µM Zn²⁺ to the cyclization reaction.
Steric hindrance in the substrate.The dehydrated peptide may be misfolded, preventing the Cys thiol from reaching the Dha/Dhb.
Incomplete Modification Sub-optimal enzyme:substrate ratio.Titrate the concentration of the modifying enzymes to find the optimal ratio.
Short incubation time.Extend the incubation time for one or both reaction steps. Monitor with a time-course experiment.
Substrate aggregation.Decrease substrate concentration or add mild detergents (e.g., 0.01% Tween-20).

References

Application Notes and Protocols for the Incorporation of DL-Lanthionine into Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for incorporating lanthionine into peptides and proteins, a key structural feature of the lanthipeptide class of natural products. Lanthipeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links in the form of lanthionine (Lan) and methyllanthionine (MeLan). These structural motifs confer significant conformational stability and are often crucial for their biological activity, which ranges from potent antimicrobial effects to antiviral, immunomodulatory, and antiallodynic properties.[1][2]

This document details both biological and chemical approaches to generate lanthionine-containing peptides, provides protocols for their analysis, and discusses their applications, particularly in the context of drug development.

Introduction to Lanthionine and Lanthipeptides

Lanthionine is a non-proteinogenic amino acid composed of two alanine residues linked by a thioether bridge. In nature, the incorporation of lanthionine into peptides is not a direct event during ribosomal translation. Instead, it is the result of a series of post-translational modifications of a precursor peptide.[3][4] This precursor peptide consists of an N-terminal leader peptide, which is recognized by the biosynthetic enzymes, and a C-terminal core peptide, which undergoes modification.[5]

The formation of lanthionine bridges involves two key enzymatic steps:

  • Dehydration: Specific serine (Ser) and threonine (Thr) residues within the core peptide are dehydrated by lanthipeptide dehydratases (LanB or the N-terminal domain of LanM/LanL enzymes) to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.

  • Cyclization: The thiol group of a cysteine (Cys) residue then undergoes a Michael-type addition to the dehydroamino acid, a reaction catalyzed by a lanthipeptide cyclase (LanC or the C-terminal domain of LanM/LanL enzymes), to form the characteristic lanthionine or methyllanthionine bridge.

The stereochemistry of the resulting lanthionine is typically meso (D,L), which is critical for the biological activity of many lanthipeptides.

Methods for Incorporating Lanthionine into Peptides

There are two primary strategies for generating lanthionine-containing peptides: biological synthesis (in vivo and in vitro) and total chemical synthesis.

Biological Synthesis of Lanthipeptides

Biological synthesis leverages the natural enzymatic machinery responsible for lanthipeptide maturation. This approach is particularly powerful for producing complex, multi-ringed lanthipeptides.

E. coli is a widely used host for the heterologous expression of lanthipeptide biosynthetic gene clusters. This approach allows for the production and engineering of novel lanthipeptides.

Experimental Workflow for Heterologous Expression of a Lanthipeptide in E. coli

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Purification & Analysis cloning Gene Synthesis & Cloning (lanA, lanM/lanBC) vector Expression Vector (e.g., pRSFDuet-1) cloning->vector Ligation/Assembly transformation Transformation into E. coli BL21(DE3) vector->transformation culture Cell Culture & Induction (e.g., IPTG) transformation->culture harvest Cell Harvest (Centrifugation) culture->harvest lysis Cell Lysis (Sonication) harvest->lysis imac IMAC Purification (His-tag) lysis->imac cleavage Leader Peptide Cleavage (e.g., Trypsin, TEV) imac->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (MALDI-TOF/LC-MS) hplc->ms

Heterologous expression workflow.

Protocol for Heterologous Expression of a Lanthipeptide in E. coli

This protocol is a general guideline and may require optimization for specific lanthipeptides.

1. Plasmid Construction:

  • Synthesize the genes for the precursor peptide (LanA) with an N-terminal His6-tag and an appropriate protease cleavage site between the leader and core peptide, and the modification enzyme(s) (e.g., LanM or LanB and LanC).
  • Clone the genes into a suitable E. coli expression vector, such as pRSFDuet-1 or pACYCDuet-1, under the control of an inducible promoter (e.g., T7).

2. Expression:

  • Transform the expression plasmid(s) into E. coli BL21(DE3).
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
  • Induce protein expression with 0.1-1 mM IPTG and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
  • Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the His-tagged precursor peptide with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Remove the leader peptide by digestion with a specific protease (e.g., trypsin or TEV protease). The reaction conditions (enzyme-to-substrate ratio, temperature, incubation time) should be optimized.
  • Purify the mature lanthipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

4. Analysis:

  • Confirm the mass of the purified peptide by MALDI-TOF mass spectrometry or LC-MS to verify the post-translational modifications (dehydrations and cyclizations).

Table 1: Quantitative Data on Heterologous Lanthipeptide Production in E. coli

LanthipeptideExpression SystemYield (mg/L of culture)Reference
ProchlorosinspRSFDuet-1 with ProcM10 - 35
LichenicidinHigh copy plasmids4 (Bliα), 6 (Bliβ)
NisinpRSFDuet-1 (His6-NisA, NisB) & pACYCDuet-1 (NisC)24
SyncA peptidesNisin-inducible expression0.125 - 31.25

In vitro reconstitution of the biosynthetic pathway offers a powerful tool for mechanistic studies and for producing lanthipeptides with non-proteinogenic amino acids.

Protocol for In Vitro Lanthipeptide Biosynthesis

1. Protein Expression and Purification:

  • Individually express and purify the precursor peptide (LanA) and the modification enzyme(s) (LanM or LanB and LanC) as described in the heterologous expression protocol.

2. In Vitro Reaction:

  • Combine the purified precursor peptide and modification enzymes in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT).
  • For LanM enzymes, the reaction will also require ATP.
  • Incubate the reaction at a suitable temperature (e.g., 30°C) for several hours.
  • Monitor the progress of the reaction by MALDI-TOF MS.

3. Purification and Analysis:

  • Purify and analyze the modified peptide as described for the heterologous expression method.

Total Chemical Synthesis

Total chemical synthesis provides access to a wide range of lanthipeptide analogs with non-natural amino acids and modified backbones. Solid-phase peptide synthesis (SPPS) is the most common approach.

Experimental Workflow for Solid-Phase Synthesis of a Lanthipeptide

spss_workflow resin Resin Loading spps Iterative SPPS Cycles (Fmoc deprotection, amino acid coupling) resin->spps cyclization On-Resin Cyclization (Thioether formation) spps->cyclization cleavage Cleavage from Resin & Global Deprotection (TFA) cyclization->cleavage purification RP-HPLC Purification cleavage->purification analysis MS & NMR Analysis purification->analysis

Solid-phase peptide synthesis workflow.

Protocol for Solid-Phase Lanthipeptide Synthesis

This protocol outlines a general strategy using pre-formed lanthionine building blocks.

1. Synthesis of Protected Lanthionine Building Blocks:

  • Synthesize orthogonally protected meso-lanthionine building blocks. This is a multi-step organic synthesis process.

2. Solid-Phase Peptide Synthesis (SPPS):

  • Use standard Fmoc-based SPPS protocols.
  • Incorporate the protected lanthionine building block at the desired position in the peptide sequence.
  • For subsequent cyclizations on the solid support, orthogonal protecting groups on the amino and carboxyl groups of the second alanine moiety of the lanthionine are required.

3. On-Resin Cyclization (for multi-ring peptides):

  • Selectively deprotect the orthogonal protecting groups of the incorporated lanthionine.
  • Perform on-resin lactamization to form the thioether-bridged ring.

4. Cleavage and Deprotection:

  • Cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

5. Purification and Analysis:

  • Purify the crude peptide by RP-HPLC.
  • Characterize the final product by mass spectrometry and NMR to confirm its structure and stereochemistry.

Table 2: Yields from Chemical Synthesis of Lanthipeptides

Lanthipeptide/AnalogSynthesis StrategyOverall YieldReference
Lacticin 481 and analogsSolid-phase synthesis~1.3%

Analytical Methods for Lanthipeptide Characterization

Mass Spectrometry

Mass spectrometry is an indispensable tool for the analysis of lanthipeptides.

  • MALDI-TOF MS: Used for rapid determination of the molecular weight of the peptides and to monitor the progress of modification reactions. The number of dehydration events can be inferred from the mass loss (18 Da per dehydration).

  • LC-MS/MS: Provides information on the peptide sequence and the location of the lanthionine bridges through fragmentation analysis.

  • Native IM-MS: Can be used to study the conformation of lanthipeptide synthetases and their interactions with precursor peptides.

Stereochemistry Determination using Marfey's Method

The stereochemistry of lanthionine is crucial for biological activity. A facile method using advanced Marfey's analysis with LC-MS detection has been developed for this purpose.

Protocol for Lanthionine Stereochemistry Determination

1. Peptide Hydrolysis:

  • Hydrolyze the lanthipeptide (approximately 0.05 mg) in 6 M HCl at 110°C for 16-24 hours.
  • Dry the hydrolysate completely.

2. Derivatization:

  • Dissolve the dried hydrolysate in 0.8 M NaHCO3.
  • Add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA) or its D-enantiomer (D-FDLA) in acetonitrile.
  • Incubate the reaction at 67°C in the dark.

3. LC-MS Analysis:

  • Analyze the derivatized amino acids by LC-MS using a C18 column.
  • The different stereoisomers of lanthionine will have distinct retention times, which can be compared to standards to determine the stereochemistry.

Lanthipeptide Mode of Action and Applications in Drug Development

Many lanthipeptides with antimicrobial activity, known as lantibiotics, exert their effect by targeting lipid II, an essential precursor in bacterial cell wall biosynthesis.

Signaling Pathway: Lantibiotic Interaction with the Bacterial Cell Envelope

lipidII_interaction cluster_membrane Bacterial Cell Membrane lipidII Lipid II complex Lantibiotic-Lipid II Complex lipidII->complex membrane Cytoplasmic Membrane lantibiotic Lantibiotic (e.g., Nisin) lantibiotic->lipidII Binding lantibiotic->complex pore Pore Formation complex->pore inhibition Inhibition of Cell Wall Synthesis complex->inhibition lysis Cell Lysis pore->lysis inhibition->lysis

Lantibiotic mode of action.

The interaction with lipid II can have a dual effect:

  • Inhibition of Cell Wall Synthesis: By sequestering lipid II, lantibiotics prevent its incorporation into the growing peptidoglycan layer, thereby inhibiting cell wall synthesis.

  • Pore Formation: The lantibiotic-lipid II complex can aggregate and form pores in the bacterial membrane, leading to the dissipation of the membrane potential and cell death.

The unique mode of action and the stability conferred by the lanthionine rings make lanthipeptides attractive candidates for the development of new antibiotics to combat drug-resistant bacteria. The methodologies described in these application notes provide the tools for researchers to produce, analyze, and engineer these promising molecules for therapeutic applications.

References

Application Notes and Protocols: Lanthionine as a Stable Analog for Disulfide Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. However, their susceptibility to reduction in biological environments can limit the therapeutic potential of peptide-based drugs. Lanthionine, a thioether analog of cystine, offers a chemically robust alternative, replacing the reducible disulfide bridge with a stable thioether linkage. This substitution can enhance proteolytic resistance and conformational stability, making lanthionine-containing peptides (lanthipeptides) promising candidates for drug development.[1][2][3][4] These application notes provide an overview of the applications, synthesis, and characterization of lanthionine-bridged peptides, along with detailed protocols for their preparation and evaluation.

Lanthipeptides exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1] They are also being explored as agonists for G protein-coupled receptors (GPCRs). The increased stability of the lanthionine bridge can lead to improved pharmacokinetic profiles, a critical attribute for therapeutic peptides.

Data Presentation

Table 1: Comparison of Biological Activity - Lanthionine Analogs vs. Other Peptides
Peptide ClassLanthionine AnalogComparatorTargetAssayFindingReference(s)
SomatostatinLanthionine SomatostatinSandostatinMouse Somatostatin Receptor 2b (mSSTR2b)Binding Affinity~50-fold weaker binding affinity than Sandostatin.
EnkephalinLanthionine Enkephalin Analogs (with D-Ala at position 2)Endogenous Enkephalinsµ- and δ-opioid receptorsPotencyPicomolar potencies.
Epilancin 15XAnalog with Pyrrolidone (Pyr) at N-terminusNative Epilancin 15X (with D-lactyl cap)Bacillus subtilisIC50354 ± 8 nM (slight increase from native).
Epilancin 15XAnalog with Pyrrolidone (Pyr) at N-terminusNative Epilancin 15X (with D-lactyl cap)Bacillus subtilisMIC1.25 µM (slight increase from native).

Experimental Protocols

Protocol 1: Chemical Synthesis of Lanthionine-Bridged Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the manual solid-phase synthesis of a lanthionine-bridged peptide using the Fmoc/tBu strategy. This method involves the incorporation of an orthogonally protected lanthionine building block.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Orthogonally protected Fmoc-Lanthionine(Alloc/Allyl)-OH

  • Coupling reagents: HBTU, HOBt

  • Activation reagent: DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Alloc/Allyl deprotection solution: Pd(PPh₃)₄ in a solution of CHCl₃/AcOH/NMM (37:2:1)

  • Solvents: DMF, DCM, Et₂O

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the orthogonally protected Fmoc-Lanthionine(Alloc/Allyl)-OH at the desired position.

  • Selective Deprotection of Lanthionine:

    • After assembling the linear peptide, wash the resin with DCM.

    • Treat the resin with a solution of Pd(PPh₃)₄ in CHCl₃/AcOH/NMM under an inert atmosphere (e.g., argon) for 2 hours to remove the Alloc and Allyl protecting groups from the lanthionine side chains. Wash the resin with DMF and DCM.

  • On-Resin Cyclization:

    • To form the lanthionine bridge, perform an intramolecular coupling reaction using HBTU/HOBt/DIPEA in DMF for 4-6 hours.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Enzymatic Synthesis of a Lanthionine-Bridged Peptide

This protocol outlines the biosynthesis of a lanthionine-containing peptide in E. coli using a co-expression system with a LanM enzyme. LanM is a bifunctional enzyme that both dehydrates Ser/Thr residues and cyclizes them with Cys residues.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the precursor peptide (LanA) containing an N-terminal leader peptide and the core peptide sequence to be modified.

  • Expression vector for the lanthipeptide synthetase (LanM).

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

  • Ni-NTA resin for His-tag purification.

  • HPLC for purification.

  • Mass spectrometer for analysis.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the LanA and LanM expression vectors.

  • Expression:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification of the Modified Peptide:

    • If the precursor peptide has a His-tag, purify the modified peptide from the cell lysate using Ni-NTA affinity chromatography.

    • Elute the peptide and analyze the fractions by SDS-PAGE and mass spectrometry to identify the modified precursor peptide.

  • Leader Peptide Cleavage (Optional): If required, the leader peptide can be cleaved off using a specific protease (e.g., TEV protease if a TEV cleavage site is engineered between the leader and core peptide).

  • Purification and Characterization:

    • Purify the mature lanthionine-bridged peptide by reverse-phase HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry to verify the dehydration and cyclization events. Tandem MS (MS/MS) can be used to confirm the location of the lanthionine bridge.

Protocol 3: Peptide Stability Assay in Human Serum

This protocol is for assessing the proteolytic stability of a lanthionine-bridged peptide in human serum and comparing it to its disulfide-containing counterpart.

Materials:

  • Lanthionine-bridged peptide and disulfide-bridged control peptide.

  • Human serum (commercially available or freshly prepared).

  • Thermomixer or water bath at 37°C.

  • Precipitation solution: 10% trichloroacetic acid (TCA) in water.

  • Neutralization solution: 1 M NaOH.

  • HPLC system with a C18 column.

  • Mass spectrometer.

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of the lanthionine and disulfide peptides in a suitable buffer (e.g., PBS).

    • Add the peptide stock solution to pre-warmed human serum to a final concentration of 50-100 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation:

    • Immediately mix the aliquot with an equal volume of cold 10% TCA to precipitate the serum proteins and stop the enzymatic degradation.

    • Incubate on ice for 10 minutes.

  • Sample Preparation for Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Neutralize the supernatant with 1 M NaOH.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC.

    • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of each peptide in human serum.

    • Identify degradation products by collecting HPLC fractions and analyzing them by mass spectrometry.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a lanthipeptide against a bacterial strain.

Materials:

  • Lanthipeptide stock solution.

  • Bacterial strain to be tested.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Peptide Dilution:

    • Perform a two-fold serial dilution of the lanthipeptide stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the lanthipeptide that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualizations

experimental_workflow_spps cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin Fmoc-Resin LinearPeptide Resin-Bound Linear Peptide (with protected Lanthionine) Resin->LinearPeptide Stepwise Elongation Cyclization On-Resin Cyclization LinearPeptide->Cyclization Selective Deprotection Cleavage Cleavage & Deprotection Cyclization->Cleavage Final Deprotection CrudePeptide Crude Lanthionine Peptide Cleavage->CrudePeptide HPLC RP-HPLC CrudePeptide->HPLC PurePeptide Pure Lanthionine Peptide HPLC->PurePeptide MS Mass Spectrometry PurePeptide->MS Characterization

Caption: Workflow for the chemical synthesis of lanthionine-bridged peptides.

signaling_pathway_lanthionine_vs_disulfide cluster_peptide Peptide Stability cluster_environment Biological Environment cluster_outcome Outcome Disulfide Disulfide-Bridged Peptide ReducingAgents Reducing Agents (e.g., Glutathione) Disulfide->ReducingAgents Susceptible Proteases Proteases Disulfide->Proteases Lanthionine Lanthionine-Bridged Peptide Lanthionine->ReducingAgents Resistant Lanthionine->Proteases Active Stable & Active Peptide Inactive Inactive/Degraded Peptide ReducingAgents->Inactive Proteases->Inactive Proteases->Active

Caption: Comparison of disulfide and lanthionine peptide stability.

experimental_workflow_enzymatic cluster_expression Co-Expression in E. coli cluster_modification Intracellular Modification cluster_purification_analysis Purification & Analysis Transformation Transformation (LanA & LanM plasmids) Induction Induction (IPTG) Transformation->Induction Expression Protein Expression Induction->Expression LanM LanM Enzyme Expression->LanM Precursor LanA Precursor Peptide Expression->Precursor ModifiedPeptide Modified Precursor (Lanthionine-bridged) LanM->ModifiedPeptide Precursor->ModifiedPeptide Lysis Cell Lysis ModifiedPeptide->Lysis Purification1 Affinity Chromatography Lysis->Purification1 Cleavage Leader Peptide Cleavage (Optional) Purification1->Cleavage Purification2 RP-HPLC Cleavage->Purification2 FinalProduct Pure Lanthipeptide Purification2->FinalProduct MS Mass Spectrometry FinalProduct->MS

References

Troubleshooting & Optimization

challenges in stereoselective synthesis of lanthionine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of lanthionine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common challenges encountered during the synthesis of lanthionine and lanthionine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of lanthionine?

A1: The primary challenges in stereoselective lanthionine synthesis include:

  • Controlling Diastereoselectivity: Lanthionine possesses two stereocenters, leading to the possibility of three diastereomers: (2S, 6R)-lanthionine (D,L-lanthionine), (2S, 6S)-lanthionine (L,L-lanthionine), and the meso-lanthionine ((2R, 6S)-lanthionine). Achieving high diastereoselectivity for the desired isomer is a significant hurdle.

  • Epimerization: The α-protons of the amino acid residues are susceptible to epimerization, particularly under basic conditions often employed in peptide synthesis, such as during Fmoc-deprotection with piperidine in solid-phase peptide synthesis (SPPS).

  • Protecting Group Strategy: The selection of appropriate and orthogonal protecting groups for the amino and carboxyl functionalities is critical to prevent side reactions and to allow for selective deprotection during the synthesis.

  • Purification: The separation of the desired lanthionine diastereomer from other isomers and reaction byproducts can be challenging due to their similar physical and chemical properties.

Q2: What are the common synthetic strategies for stereoselective lanthionine synthesis?

A2: Several strategies are employed for the stereoselective synthesis of lanthionine:

  • Michael Addition: This is a common method involving the conjugate addition of a cysteine thiol to a dehydroalanine (Dha) residue. The stereochemical outcome is influenced by the reaction conditions and the chirality of the starting materials.

  • Ring Opening of Chiral Precursors: The nucleophilic ring opening of chiral aziridines or serine β-lactones with a cysteine nucleophile offers good stereocontrol.

  • Desulfurization of Cystine: This method involves the extrusion of a sulfur atom from a cystine-containing peptide, typically using phosphines or other desulfurizing agents. The stereochemistry of the resulting lanthionine is dependent on the stereochemistry of the starting cystine.

  • Enzymatic Synthesis: Lanthipeptide synthetases (LanM or LanB/LanC systems) are enzymes that catalyze the formation of lanthionine bridges in ribosomally synthesized peptides with high stereoselectivity.

Q3: How can I determine the stereochemistry of my synthesized lanthionine?

A3: The most common method for determining the stereochemistry of lanthionine is through chiral gas chromatography-mass spectrometry (GC-MS). This involves the hydrolysis of the lanthionine-containing peptide, derivatization of the resulting amino acids, and analysis on a chiral GC column. Comparison of the retention times with those of authentic standards of the different lanthionine diastereomers allows for unambiguous stereochemical assignment. Advanced Marfey's analysis using liquid chromatography-mass spectrometry (LC-MS) is another sensitive method.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Lanthionine Synthesis
Possible Cause Suggested Solution
Incorrect Reaction Conditions for Michael Addition Optimize reaction parameters such as solvent, temperature, and base. Non-polar solvents and lower temperatures can sometimes improve diastereoselectivity.
Epimerization of Starting Materials or Intermediates Ensure the stereochemical purity of your starting materials (e.g., protected cysteine and serine derivatives). Minimize exposure to harsh basic or acidic conditions that can cause epimerization.
Lack of Stereocontrol in the Chosen Synthetic Route Consider switching to a more stereocontrolled synthetic method, such as the ring opening of a chiral aziridine or serine β-lactone, which often provides better diastereoselectivity.
In enzymatic synthesis, substrate sequence is not optimal. The amino acid sequence flanking the serine/threonine and cysteine residues can influence the stereochemical outcome of the enzymatic reaction. Mutagenesis of the substrate peptide may be necessary to achieve the desired stereoisomer.
Problem 2: Epimerization During Solid-Phase Peptide Synthesis (SPPS)
Possible Cause Suggested Solution
Prolonged Exposure to Piperidine for Fmoc Deprotection Reduce the Fmoc deprotection time with piperidine to the minimum required for complete removal. Use a lower concentration of piperidine (e.g., 20% in DMF). An appreciable amount of epimerization in lanthionine building blocks has been observed with repeated exposure to piperidine.
Activation of the C-terminal Amino Acid The C-terminal amino acid is particularly prone to epimerization during activation for coupling to the resin. Use coupling reagents known to suppress epimerization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt).
High Temperature Avoid elevated temperatures during coupling and deprotection steps, as this can increase the rate of epimerization.
Use of a less sterically hindered base. Consider using a bulkier, non-nucleophilic base, such as 2,4,6-collidine, during coupling reactions to minimize proton abstraction from the α-carbon.

Data Summary

Table 1: Comparison of Diastereoselectivity in Different Lanthionine Synthetic Methods

Synthetic Method Typical Diastereomeric Ratio (d,l : l,l or other isomers) Key Considerations Reference
Michael AdditionVariable, can be close to 1:1 or moderately selective depending on conditions.Highly dependent on substrate and reaction conditions.
Aziridine Ring OpeningHigh, often >95:5 for the desired diastereomer.Stereochemistry is well-controlled by the chirality of the aziridine precursor.
Serine β-Lactone Ring OpeningHigh, typically provides excellent stereocontrol.The stereochemistry of the serine lactone dictates the stereochemistry of one of the α-carbons.
Enzymatic SynthesisVery high, often exclusive formation of one diastereomer.Substrate sequence can control the stereochemical outcome.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Lanthionine via Aziridine Ring Opening

This protocol is a general guideline based on literature procedures for the indium-mediated ring opening of an N-protected aziridine-2-carboxylate with a protected cysteine derivative.

Materials:

  • N-p-nitrobenzyloxycarbonyl (pNz)-L-serine derived aziridine-2-carboxylate

  • N-Boc-L-cysteine methyl ester

  • Indium(III) chloride (InCl₃)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-L-cysteine methyl ester (1.2 equivalents) in anhydrous Et₂O, add InCl₃ (1.0 equivalent) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of the N-pNz-L-serine derived aziridine-2-carboxylate (1.0 equivalent) in anhydrous Et₂O dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the orthogonally protected lanthionine derivative.

Note: The choice of protecting groups on the aziridine and cysteine is crucial and should be compatible with the subsequent steps in your synthetic scheme.

Protocol 2: Chiral GC-MS Analysis of Lanthionine Diastereomers

This protocol provides a general workflow for the analysis of lanthionine stereochemistry.

Materials:

  • Lanthionine-containing peptide (approx. 1 mg)

  • 6 M Hydrochloric acid (HCl)

  • Acetyl chloride

  • Anhydrous methanol (MeOH)

  • Derivatization agent (e.g., trifluoroacetic anhydride, TFAA)

  • Anhydrous dichloromethane (DCM)

  • Chiral GC column (e.g., Chirasil-Val)

  • GC-MS instrument

Procedure:

  • Hydrolysis: Place the peptide sample in a hydrolysis tube, add 6 M HCl, and seal the tube under vacuum. Heat the sample at 110°C for 20-24 hours. After cooling, evaporate the HCl under a stream of nitrogen.

  • Esterification: To the dried hydrolysate, add a solution of acetyl chloride in anhydrous methanol (e.g., 1.25 M). Heat the mixture at 110°C for 1 hour. Evaporate the solvent.

  • Acylation: To the dried methyl esters, add a solution of the acylation agent (e.g., TFAA) in anhydrous DCM. Heat at 100°C for 15 minutes. Evaporate the solvent and redissolve the derivatized amino acids in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis: Inject the sample onto a chiral GC column. Use a temperature program that allows for the separation of the different lanthionine diastereomers. Monitor the elution of the derivatized lanthionine by mass spectrometry, selecting characteristic fragment ions.

  • Data Analysis: Compare the retention times of the peaks in your sample with those of authenticated standards of (2S, 6R)-, (2S, 6S)-, and meso-lanthionine that have been subjected to the same derivatization procedure.

Visualizations

experimental_workflow cluster_synthesis Stereoselective Lanthionine Synthesis cluster_purification_analysis Purification and Analysis start Chiral Precursors (e.g., Protected Serine, Cysteine) synth_method Synthetic Method (e.g., Michael Addition, Aziridine Opening) start->synth_method crude_lan Crude Lanthionine Derivative synth_method->crude_lan purification Purification (e.g., Column Chromatography) crude_lan->purification pure_lan Pure Lanthionine Derivative purification->pure_lan deprotection Deprotection pure_lan->deprotection final_product Final Lanthionine deprotection->final_product analysis Stereochemical Analysis (Chiral GC-MS) final_product->analysis

Caption: A generalized workflow for the stereoselective synthesis and analysis of lanthionine.

troubleshooting_logic start Low Diastereoselectivity Observed in Product q1 Are you using a Michael Addition approach? start->q1 q2 Is epimerization a possibility in your reaction conditions? q1->q2 No ans1_yes Optimize reaction conditions (solvent, temp, base). q1->ans1_yes Yes q3 Have you confirmed the stereochemical purity of your starting materials? q2->q3 No ans2_yes Minimize exposure to harsh pH and high temperatures. q2->ans2_yes Yes q4 Is enzymatic synthesis being used? q3->q4 Yes ans3_no Verify the purity of chiral precursors. q3->ans3_no No ans4_yes Investigate the influence of the substrate peptide sequence. q4->ans4_yes Yes ans1_no Consider the inherent stereocontrol of your current method.

Technical Support Center: Optimizing Solid-Phase Lanthionine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of solid-phase lanthionine peptide synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of lanthionine-containing peptides.

Issue 1: Low Yield of the Desired Peptide

Q1: My overall peptide yield after cleavage and purification is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low peptide yield can stem from several stages of the synthesis process. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Coupling Reactions: The formation of deletion sequences due to incomplete coupling is a common cause of low yield.

    • Solution: Employ a double-coupling strategy, especially for sterically hindered amino acids or after proline residues.[1] Increase the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M) to enhance reaction kinetics.[1] For difficult couplings, consider using more potent coupling reagents like HATU or HCTU.

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the resin, hindering reagent access.

    • Solution: Synthesize at a higher temperature (if your synthesizer allows) to disrupt secondary structures. Use resins with a low loading capacity (e.g., 0.1 mmol/g) to minimize intermolecular interactions.[2]

  • Premature Cleavage: The peptide chain may be prematurely cleaved from the resin during synthesis.

    • Solution: Ensure the appropriate resin and linker are used for your chosen synthesis strategy (e.g., Fmoc/tBu). Avoid highly acidic conditions during steps other than the final cleavage.

  • Suboptimal Cleavage from Resin: Incomplete cleavage will leave a significant portion of your product on the resin.

    • Solution: Optimize the cleavage cocktail and time. For peptides with sensitive residues like Cys, Trp, or Met, use a scavenger-containing cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT).[3] Extend the cleavage time for peptides containing multiple arginine residues.[3]

  • Losses during Purification: Significant amounts of peptide can be lost during HPLC purification.

    • Solution: Optimize your purification protocol. Use a shallow gradient to ensure good separation of the target peptide from impurities. Analyze all fractions to avoid discarding those containing the product.

Issue 2: Incomplete or Failed On-Resin Cyclization

Q2: I am observing a significant amount of linear peptide or incompletely cyclized products after the lanthionine ring formation step. How can I improve the efficiency of the on-resin cyclization?

A2: On-resin cyclization is a critical step in lanthionine peptide synthesis and its efficiency can be influenced by several factors.

Possible Causes and Solutions:

  • Steric Hindrance: The resin-bound peptide may adopt a conformation that is unfavorable for the intramolecular cyclization reaction.

    • Solution: Use a low-loading resin (e.g., preloaded Wang resin at 0.1 mmol/g) to prevent intermolecular side reactions and provide more space for the peptide to adopt a favorable conformation for cyclization.

  • Inefficient Activation/Coupling: The reagents used to promote the cyclization may not be effective enough.

    • Solution: Use highly efficient coupling reagents for the cyclization step. For example, PyAOP in the presence of HOAt and a non-nucleophilic base like 2,4,6-collidine has been used successfully. Perform the cyclization step twice to drive the reaction to completion.

  • Incorrect Protecting Group Strategy: The protecting groups on the precursor amino acids for the lanthionine bridge may not be fully removed, preventing cyclization.

    • Solution: Ensure your orthogonal protecting group strategy is robust. For instance, if using Alloc/allyl protecting groups, ensure complete removal with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane before attempting cyclization.

Issue 3: Presence of Significant Side Products

Q3: My crude peptide analysis shows multiple unexpected peaks close to the desired product mass. What are the common side reactions and how can I minimize them?

A3: Side reactions are a common challenge in solid-phase peptide synthesis, particularly for complex peptides like lanthionides.

Possible Causes and Solutions:

  • Racemization/Epimerization: The stereochemistry of the lanthionine or other amino acid residues can be altered during synthesis.

    • Cause: Repeated exposure to the basic conditions of Fmoc deprotection (piperidine) can lead to epimerization of the lanthionine building blocks.

    • Solution: Minimize the time of exposure to piperidine. Use high-quality, pre-formed lanthionine building blocks with the correct stereochemistry. Be aware that these epimers may need to be separated during HPLC purification.

  • Oxidation: Methionine and cysteine residues are susceptible to oxidation.

    • Solution: Use scavenger cocktails during cleavage (e.g., Reagent K) to protect sensitive residues. Handle the peptide under an inert atmosphere when possible.

  • Aspartimide Formation: Sequences containing aspartic acid are prone to forming a cyclic imide, which can lead to chain cleavage or the formation of piperidide adducts.

    • Solution: Use protecting groups on the preceding amino acid that sterically hinder this side reaction. Optimize deprotection conditions, for example by using DBU in combination with piperidine, although DBU can also catalyze aspartimide formation.

  • Deletions and Truncations: Failure to complete coupling or deprotection steps leads to shorter peptide sequences.

    • Solution: Use capping steps (e.g., with acetic anhydride) after coupling to block unreacted amines and prevent the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q4: What is the typical overall yield I can expect for a solid-phase lanthionine peptide synthesis?

A4: The overall yield can vary significantly depending on the complexity of the peptide, the number of cyclization steps, and the efficiency of each step. Reported yields for complex, multi-ring lantibiotics are often in the low single digits. For example, the synthesis of lactocin S was reported with a 10% overall yield, while lacticin 481 and its analogues were synthesized with average overall yields of around 1.3%. The total synthesis of nisin resulted in a much lower crude product yield of 0.003%.

LanthipeptideReported Overall YieldNumber of Reaction Steps (if specified)
Lactocin S10%71
Lacticin 481~1.3%Not specified
Nisin (crude)0.003%Not specified

Q5: Which coupling reagents are best suited for lanthionine peptide synthesis?

A5: For standard chain elongation, a variety of coupling reagents can be used, such as N,N′-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). For the more challenging on-resin cyclization step, more potent phosphonium-based reagents like (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are often employed to ensure high efficiency.

Reagent TypeExamplesTypical Use
CarbodiimidesDIC (+ HOBt/HOAt)Standard peptide bond formation
Onium SaltsHBTU, HATU, HCTUDifficult couplings, faster synthesis
Phosphonium SaltsPyBOP, PyAOPOn-resin cyclization, sterically hindered couplings

Q6: What is the recommended strategy for purifying synthetic lanthionine peptides?

A6: The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase is most commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is typically employed.

  • Gradient: A shallow gradient is often necessary to separate the desired lanthionine peptide from closely related impurities, such as diastereomers or incompletely cyclized products.

  • Post-Purification: Fractions containing the pure peptide are pooled, and the solvent is removed by lyophilization to obtain the final product as a powder.

Q7: How can I confirm the correct formation of the lanthionine bridges and the stereochemistry?

A7: A combination of analytical techniques is required for comprehensive characterization:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the correct mass of the final peptide, which will reflect the loss of water molecules corresponding to the number of lanthionine bridges formed. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the connectivity of the bridges.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the synthetic peptide. Co-elution with a known standard (if available) can help confirm the identity.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the stereochemistry of the lanthionine residues, the peptide is hydrolyzed to its constituent amino acids, which are then derivatized and analyzed by chiral GC-MS. This allows for the separation and identification of the different stereoisomers of lanthionine.

Experimental Protocols

Protocol 1: General On-Resin Lanthionine Ring Formation

This protocol is a general guideline for the on-resin cyclization step using an orthogonally protected lanthionine building block (e.g., with Alloc/allyl groups).

  • Selective Deprotection:

    • Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF).

    • Treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as phenylsilane in DCM to remove the allyl/Alloc protecting groups.

    • Repeat the treatment to ensure complete deprotection.

    • Wash the resin thoroughly with DCM, DMF, and a chelating solution (e.g., sodium diethyldithiocarbamate in DMF) to remove all traces of the palladium catalyst.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., PyAOP, 3 eq.), an additive (e.g., HOAt, 3 eq.), and a non-nucleophilic base (e.g., 2,4,6-collidine, 6 eq.) in DMF.

    • Allow the reaction to proceed for 3-12 hours at room temperature.

    • Monitor the reaction for completion using a small aliquot of resin cleaved and analyzed by LC-MS.

    • Repeat the cyclization step if necessary.

    • Wash the resin thoroughly with DMF and DCM.

Protocol 2: Cleavage and Global Deprotection

This protocol describes a standard procedure for cleaving the synthesized peptide from the resin while removing acid-labile side-chain protecting groups.

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. For peptides containing sensitive residues, Reagent K is recommended: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v).

  • Add the cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Visualizations

sps_workflow start Start: Loaded Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., DIC/HOBt) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid lan_coupling Couple Orthogonally Protected Lan/MeLan repeat->lan_coupling Lanthionine Position wash3 DMF Wash lan_coupling->wash3 selective_deprot Selective Deprotection (e.g., Pd(PPh3)4) wash3->selective_deprot wash4 Wash selective_deprot->wash4 cyclization On-Resin Cyclization (e.g., PyAOP) wash4->cyclization wash5 Wash cyclization->wash5 final_deprot Final Fmoc Deprotection wash5->final_deprot cleavage Cleavage & Global Deprotection (TFA) final_deprot->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Pure Lanthionine Peptide analysis->end

Caption: Workflow for Solid-Phase Lanthionine Peptide Synthesis.

troubleshooting_yield problem problem cause cause solution solution prob_start Low Final Yield check_coupling Check for Deletion Products (MS) prob_start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Yes check_cyclization Linear Peptide Present? check_coupling->check_cyclization No sol_coupling Use Double Coupling Increase Reagent Conc. Use Stronger Reagents incomplete_coupling->sol_coupling failed_cyclization Inefficient Cyclization check_cyclization->failed_cyclization Yes check_cleavage Significant Peptide Remains on Resin? check_cyclization->check_cleavage No sol_cyclization Use Low-Load Resin Use Potent Reagents (PyAOP) Repeat Cyclization Step failed_cyclization->sol_cyclization incomplete_cleavage Incomplete Cleavage check_cleavage->incomplete_cleavage Yes check_purity Crude Purity Very Low? check_cleavage->check_purity No sol_cleavage Optimize Cleavage Time Use Scavenger Cocktail (e.g., Reagent K) incomplete_cleavage->sol_cleavage side_reactions Side Reactions check_purity->side_reactions Yes sol_side_reactions Use Capping Steps Optimize Deprotection Protect Sensitive Residues side_reactions->sol_side_reactions

Caption: Troubleshooting Decision Tree for Low Yield.

References

Lanthionine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions regarding common side reactions encountered during lanthionine synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chemical synthesis of lanthionine-containing peptides?

The most frequently encountered side reactions during solid-phase peptide synthesis (SPPS) of lanthipeptides are epimerization of lanthionine building blocks and intermolecular side reactions.[1][2] Epimerization can occur due to repeated exposure to piperidine during the Fmoc-deprotection step.[1][2] Intermolecular reactions can happen during on-resin cyclization, leading to undesired oligomers and reduced yield of the target molecule.

Q2: How can I minimize intermolecular side reactions during solid-phase synthesis?

A key strategy to prevent intermolecular side reactions is to use a resin with a low loading capacity.[1] For example, a preloaded Wang resin with a low-density substitution of 0.1 mmol/g has been used effectively to suppress these reactions during the synthesis of the lantibiotic lacticin 481. This low loading increases the average distance between peptide chains on the resin, favoring intramolecular over intermolecular cyclization.

Q3: My final product shows multiple peaks on HPLC. What could be the cause?

The presence of multiple peaks on HPLC, particularly ones that are close to the main product peak, often indicates the formation of diastereomers due to epimerization. During syntheses involving ester-protected lanthionine building blocks, epimerization can be a notable side reaction. Fortunately, these epimerization byproducts can often be separated from the desired product by reversed-phase HPLC (RP-HPLC). Chiral gas chromatography-mass spectrometry (GC-MS) analysis after hydrolysis can confirm the stereochemistry of the isolated products.

Q4: In biosynthetic approaches, what factors affect the efficiency of dehydration and cyclization?

In enzymatic lanthionine synthesis, the amino acid sequence flanking the serine (Ser) and threonine (Thr) residues targeted for dehydration is critical.

  • Favorable residues: Hydrophobic amino acids on both sides of the Ser/Thr generally favor dehydration.

  • Unfavorable residues: The presence of hydrophilic amino acids, particularly charged residues like Arginine (Arg), Aspartic acid (Asp), and Glutamic acid (Glu), or Glycine (Gly) on both sides of the Ser/Thr can prevent dehydration.

  • Cyclization: For NisC-catalyzed cyclization, bulky residues within small ring structures can be unfavorable, while negatively charged amino acids N-terminal to the cysteine may be favored.

Troubleshooting Guide

Problem: Low overall yield of the final lanthipeptide.

Low yield is a common issue that can stem from multiple points in the synthesis and purification process. Use the following workflow to diagnose the potential cause.

start Low Yield Detected check_coupling 1. Verify Coupling Efficiency (e.g., Kaiser Test) start->check_coupling check_deprotection 2. Confirm Complete Fmoc Deprotection check_coupling->check_deprotection incomplete_coupling Incomplete Coupling: - Optimize coupling reagents (e.g., DIC/HOBt, PyAOP) - Increase reaction time/equivalents check_coupling->incomplete_coupling check_cyclization 3. Assess On-Resin Cyclization Conditions check_deprotection->check_cyclization check_cleavage 4. Evaluate Cleavage and Global Deprotection check_cyclization->check_cleavage intermol_reaction Intermolecular Reactions: - Use low-loading resin (e.g., 0.1 mmol/g) - Confirm cyclization reagents (PyAOP, HOAt, collidine) check_cyclization->intermol_reaction check_purification 5. Analyze Purification Steps (HPLC) check_cleavage->check_purification poor_cleavage Poor Cleavage/Side Products: - Verify cleavage cocktail (e.g., TFA/H2O/TIPS) - Check for protecting group side reactions check_cleavage->poor_cleavage

Troubleshooting workflow for low yield in lanthipeptide synthesis.

Problem: HPLC analysis shows a cluster of peaks instead of a single product peak.

This issue strongly suggests the presence of stereoisomers.

  • Possible Cause: Epimerization of the lanthionine or methyllanthionine building blocks during synthesis, often exacerbated by repeated exposure to piperidine for Fmoc removal.

  • Troubleshooting Steps:

    • Isolate Major Peaks: Use preparative RP-HPLC to separate the main product from the byproduct peaks.

    • Characterize Stereochemistry: Perform chiral GC-MS analysis on the acid-hydrolyzed and derivatized samples of each isolated peak. Compare the results to synthetic standards to identify the desired diastereomer.

    • Optimize Synthesis: If epimerization is confirmed, consider reducing the exposure time to piperidine or exploring alternative, milder deprotection conditions where possible, though this may be challenging in standard Fmoc-SPPS.

Data Presentation

The following table summarizes key reaction parameters from a successful solid-phase synthesis of the lantibiotic lacticin 481, which can serve as a reference for setting up similar experiments.

ParameterSpecificationPurpose
Solid Support Wang ResinStandard resin for Fmoc-SPPS.
Resin Loading 0.1 mmol/gLow substitution to prevent intermolecular side reactions.
Fmoc Deprotection Piperidine in DMFStandard reagent for removing the Fmoc protecting group.
Amino Acid Coupling DIC/HOBt or DIC/HOAtActivation of carboxylic acids for amide bond formation.
On-Resin Cyclization PyAOP, HOAt, 2,4,6-collidinePromotion of intramolecular thioether ring formation.
Cleavage Cocktail TFA / H₂O / TriisopropylsilaneCleavage from resin and removal of side-chain protecting groups.
Overall Yield ~1.3%Representative yield for a multi-step solid-phase synthesis.

Experimental Protocols

Protocol: Fmoc-SPPS and On-Resin Cyclization for Lanthipeptide Synthesis

This protocol is adapted from the chemical synthesis of lacticin 481 and outlines the key steps for solid-phase synthesis and intramolecular cyclization.

1. Materials and Reagents:

  • Low-load Fmoc-preloaded Wang resin (0.1 mmol/g)

  • Fmoc-protected amino acids and lanthionine building blocks

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Cyclization reagents: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), 1-Hydroxy-7-azabenzotriazole (HOAt), 2,4,6-Collidine

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIPS)

2. Peptide Chain Elongation (SPPS):

  • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with DIC (3-5 eq.) and HOBt (3-5 eq.) in DMF for 10-15 minutes. Add the activated mixture to the resin and shake for 2-4 hours.

  • Wash the resin with DMF. Confirm coupling completion with a Kaiser test.

  • Repeat steps 2-4 for each amino acid in the sequence.

3. On-Resin Intramolecular Cyclization:

  • After assembling the linear peptide containing the protected cysteine and the precursor to the Michael acceptor, perform selective deprotection of the required groups for cyclization (e.g., removal of nitrobenzyl groups with SnCl₂ or allyl groups with Pd(PPh₃)₄).

  • Perform N-terminal Fmoc deprotection as described in step 2.

  • Add the cyclization cocktail (e.g., PyAOP, HOAt, and 2,4,6-collidine in DMF) to the resin. Allow the reaction to proceed for 3-6 hours. A second treatment may be necessary.

  • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

4. Cleavage and Global Deprotection:

  • Dry the resin under vacuum.

  • Treat the resin with the cleavage cocktail (TFA/H₂O/TIPS) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Dry the crude peptide under vacuum. Purify using RP-HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to lanthionine synthesis.

cluster_chem Chemical Synthesis cluster_bio Biosynthesis chem_start Protected Amino Acids + Lanthionine Precursors spps Solid-Phase Peptide Synthesis (SPPS) chem_start->spps deprotection Selective Deprotection & On-Resin Cyclization spps->deprotection cleavage Cleavage & Purification (HPLC) deprotection->cleavage final_product Final Lanthipeptide cleavage->final_product bio_start Ribosomal Synthesis (Precursor Peptide) dehydration Enzymatic Dehydration (Ser/Thr -> Dha/Dhb) bio_start->dehydration cyclization Enzymatic Cyclization (Thiol Addition) dehydration->cyclization cleavage_bio Leader Peptide Cleavage & Secretion cyclization->cleavage_bio cleavage_bio->final_product start Ribosomal Synthesis of Precursor Peptide peptide Leader Peptide -- Core Peptide (contains Ser, Thr, Cys) start->peptide lanb Dehydratase (e.g., LanB) recognizes Leader Peptide peptide->lanb Dehydration dehydrated_peptide Leader -- Core Peptide (contains Dha, Dhb, Cys) lanb->dehydrated_peptide lanc Cyclase (e.g., LanC) catalyzes Thiol Addition dehydrated_peptide->lanc Cyclization lan_peptide Leader -- Core Peptide (with Lanthionine Rings) lanc->lan_peptide cleavage Leader Peptide Cleavage (e.g., by LanP) lan_peptide->cleavage final Mature Lanthipeptide cleavage->final

References

Lanthionine Bridge Formation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lanthionine Bridge Formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the biosynthesis of lanthipeptides. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing incomplete dehydration of my precursor peptide?

Incomplete dehydration is a common issue in the heterologous expression of lanthipeptides, often resulting in a mixture of partially modified products. This can be attributed to several factors:

  • Suboptimal Expression Temperature: The temperature at which you express your lanthipeptide biosynthetic enzymes can significantly impact their activity and the folding of the precursor peptide.[1]

  • Incompatible tRNA and Aminoacyl-tRNA Synthetase (Class I Lanthipeptides): Class I lanthipeptide dehydratases (LanB) utilize glutamyl-tRNAGlu as a co-substrate.[2][3] The dehydratase from your producing organism may not efficiently recognize the endogenous tRNAGlu of your E. coli expression host.[2]

  • Suboptimal Reaction pH: Lanthionine synthetases, like all enzymes, have an optimal pH range for activity. Deviations from this range can lead to reduced efficiency.

  • Precursor Peptide Sequence: The amino acid sequence flanking the serine and threonine residues can influence the efficiency of dehydration.[4] For instance, negatively charged residues preceding a serine can disfavor dehydration by some LanB enzymes.

  • Enzyme Inactivity or Low Concentration: The lanthionine synthetase itself may be poorly expressed, misfolded, or inactive.

Troubleshooting Steps:

  • Optimize Expression Temperature: Experiment with a range of expression temperatures (e.g., 16°C, 20°C, 25°C, 37°C) to find the optimal condition for your specific enzyme system. Lower temperatures often improve protein solubility and folding.

  • Co-express Cognate tRNAGlu and GluRS (for Class I): To address tRNA incompatibility, co-express the glutamyl-tRNA synthetase (GluRS) and tRNAGlu from the original producing organism alongside your lanthipeptide biosynthetic genes.

  • Vary the pH of Your Lysis and Reaction Buffers: Test a range of pH values (e.g., 6.5 to 8.5) to determine the optimal pH for your lanthionine synthetase in in vitro assays.

  • Mutate the Precursor Peptide Sequence: If you suspect that the sequence around the modification sites is problematic, consider site-directed mutagenesis to change flanking residues.

  • Confirm Enzyme Expression and Activity: Verify the expression of your lanthionine synthetase via SDS-PAGE and Western blot. If possible, perform an in vitro activity assay with purified components to confirm its functionality.

2. My mass spectrometry results show unexpected adducts, particularly +305 Da. What are these and how can I get rid of them?

A mass addition of 305 Da to your dehydrated peptide is indicative of glutathionylation, where glutathione (GSH) from the E. coli cytoplasm has formed an adduct with the dehydroamino acid residues (Dha or Dhb). This is a common issue during heterologous expression in E. coli due to the high intracellular concentration of GSH.

Solutions:

  • Enzymatic Removal of Glutathione: Co-express a LanC-like (LanCL) enzyme, which can effectively remove glutathione adducts from lanthipeptides.

  • Optimize Expression Conditions: While often challenging, you can try to minimize glutathionylation by optimizing expression conditions such as lowering the temperature or using different E. coli strains, although success with this approach is variable.

3. I'm observing the correct mass for the fully dehydrated peptide, but the cyclization is incorrect or incomplete. What could be the cause?

Even with complete dehydration, achieving the correct lanthionine ring topology can be challenging.

  • Substrate Sequence Dictates Regioselectivity: For some promiscuous lanthipeptide synthetases, such as ProcM, the primary sequence of the precursor peptide, rather than the enzyme itself, plays a crucial role in determining the pattern of cyclization.

  • Non-enzymatic Cyclization: At basic pH, the Michael-type addition of cysteine to dehydroamino acids can occur spontaneously, but this often leads to a mixture of products with incorrect stereochemistry and regioselectivity.

  • Impaired Cyclase Domain Activity: The cyclase domain of your enzyme (e.g., LanC, or the C-terminal domain of LanM/LanKC/LanL) may be inactive or have reduced efficiency.

Troubleshooting Strategies:

  • Precursor Peptide Engineering: If you are working with a promiscuous synthetase, you may need to mutate the core peptide sequence to favor the desired ring formation.

  • Control Reaction pH: For in vitro reactions, maintain a pH that favors enzymatic cyclization over spontaneous, non-specific reactions (typically around neutral pH).

  • Verify Cyclase Activity: If you have a two-component system (LanB/LanC), ensure that your LanC enzyme is active. For multidomain enzymes, mutations in the cyclase domain could be the culprit.

4. What is the best way to analyze the modification state of my lanthipeptide?

Mass spectrometry is the primary tool for analyzing lanthipeptide modifications.

  • MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is excellent for rapid analysis of the overall mass of the peptide, allowing you to quickly determine the number of dehydration events (each dehydration results in a mass loss of 18 Da).

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is essential for determining the location of modifications and the connectivity of the lanthionine bridges. Fragmentation analysis can reveal which cysteine is connected to which dehydroamino acid.

Quantitative Data Summary

Table 1: General Parameters for Lanthipeptide Production in E. coli

ParameterRecommended RangeNotes
Expression Temperature 16-25°CLower temperatures often improve solubility and proper folding of both the synthetase and precursor peptide, but may reduce overall yield.
Induction (IPTG) 0.1 - 1.0 mMThe optimal concentration should be determined empirically for your specific construct.
pH of Lysis/Reaction Buffer 7.0 - 8.0The optimal pH can vary between different lanthionine synthetases. A pH around 7.5 is a good starting point for many systems.
Co-expression of tRNA/GluRS Recommended for Class ICo-expression of the native tRNAGlu and glutamyl-tRNA synthetase is often crucial for efficient dehydration by Class I LanB enzymes.

Experimental Protocols

Protocol 1: Heterologous Expression of Lanthipeptides in E. coli

This protocol provides a general workflow for expressing a lanthipeptide and its modifying enzyme(s) in E. coli BL21(DE3).

  • Transformation: Co-transform E. coli BL21(DE3) with your expression plasmid(s) containing the precursor peptide (LanA) and the lanthionine synthetase(s) (e.g., LanM or LanB and LanC).

  • Culture Growth: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to your desired expression temperature (e.g., 20°C) and induce protein expression with IPTG (e.g., to a final concentration of 0.5 mM).

  • Expression: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: His-tag Purification of Lanthipeptides

This protocol is for the purification of His-tagged precursor peptides.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA resin column.

  • Washing: Wash the resin with wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged peptide with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: If necessary, exchange the buffer of the purified peptide using a desalting column or dialysis.

Protocol 3: MALDI-TOF Mass Spectrometry Analysis of Lanthipeptides

This protocol outlines the basic steps for analyzing your purified peptide.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Sample Preparation: Mix your purified peptide sample with the matrix solution at a ratio of approximately 1:1.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, resulting in the co-crystallization of the peptide and matrix.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

Visualizations

Lanthionine_Formation_Mechanism cluster_dehydration Step 1: Dehydration cluster_cyclization Step 2: Cyclization Precursor_Peptide Precursor Peptide (with Ser/Thr) Dehydrated_Peptide Dehydrated Peptide (with Dha/Dhb) Precursor_Peptide->Dehydrated_Peptide  LanB (Class I)  LanM/LanKC/LanL (Class II-IV) Dehydrated_Peptide_2 Dehydrated Peptide (with Dha/Dhb and Cys) Cyclized_Peptide Lanthipeptide (with Lanthionine Bridge) Dehydrated_Peptide_2->Cyclized_Peptide  LanC (Class I)  LanM/LanKC/LanL (Class II-IV)

Caption: General mechanism of lanthionine bridge formation.

Troubleshooting_Workflow Start Experiment Start: Lanthipeptide Expression Analysis Analyze Product by Mass Spectrometry Start->Analysis Problem_ID Identify Problem Analysis->Problem_ID Incomplete_Dehydration Incomplete Dehydration Problem_ID->Incomplete_Dehydration Partial modification Glutathione_Adducts Glutathione Adducts Problem_ID->Glutathione_Adducts +305 Da adducts Incorrect_Cyclization Incorrect Cyclization Problem_ID->Incorrect_Cyclization Incorrect mass spec fragmentation Success Successful Modification Problem_ID->Success Expected mass and fragmentation Solution_Dehydration Optimize Temperature Co-express tRNA/GluRS (Class I) Adjust pH Incomplete_Dehydration->Solution_Dehydration Solution_GSH Co-express LanCL Enzyme Glutathione_Adducts->Solution_GSH Solution_Cyclization Mutate Precursor Peptide Control pH (in vitro) Incorrect_Cyclization->Solution_Cyclization Solution_Dehydration->Analysis Solution_GSH->Analysis Solution_Cyclization->Analysis

Caption: A workflow for troubleshooting lanthionine bridge formation.

Lanthipeptide_Synthetase_Classes ClassI Class I Dehydratase (LanB) Cyclase (LanC) ClassII Class II Bifunctional Enzyme (LanM) Dehydratase + Cyclase ClassIII Class III Trifunctional Enzyme (LanKC) Lyase + Kinase + Cyclase ClassIV Class IV Trifunctional Enzyme (LanL) Lyase + Kinase + Cyclase Lanthipeptides Lanthipeptides Lanthipeptides->ClassI Lanthipeptides->ClassII Lanthipeptides->ClassIII Lanthipeptides->ClassIV

Caption: The four main classes of lanthipeptide synthetases.

References

Technical Support Center: Enhancing the Solubility of Lanthionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with lanthionine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: My lanthionine-containing peptide is insoluble in aqueous buffers. What is the primary factor influencing its solubility?

A1: The solubility of lanthionine-containing peptides, like other peptides, is largely determined by their amino acid composition and the resulting net charge at a given pH. The presence of lanthionine bridges introduces conformational rigidity, which can also impact solubility and aggregation propensity. For instance, the well-studied lanthibiotic nisin exhibits significantly higher solubility at acidic pH due to the protonation of its amino acid residues, leading to a net positive charge.[1][2][3][4][5]

Q2: How do the lanthionine rings affect the solubility of the peptide?

A2: Lanthionine bridges create cyclic structures within the peptide, which restricts its conformational freedom. This pre-organization can be beneficial for biological activity but may also promote aggregation if hydrophobic residues are exposed on the surface of the rigid structure. The thioether bridges themselves are generally stable and do not directly contribute to poor solubility in the way that large hydrophobic patches do. However, the overall topology and surface properties of the cyclized peptide are critical determinants of its interaction with solvents.

Q3: Are there any general rules for selecting a solvent for a lanthionine-containing peptide?

A3: Yes, a systematic approach based on the peptide's net charge is recommended. First, calculate the theoretical net charge of your peptide at neutral pH (around 7.0).

  • Positively Charged (Basic) Peptides: These peptides have a net positive charge due to a higher number of basic residues (Lys, Arg, His). Start with sterile, distilled water. If solubility is poor, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can significantly improve solubility by ensuring all basic residues are protonated.

  • Negatively Charged (Acidic) Peptides: These peptides have a net negative charge due to a higher content of acidic residues (Asp, Glu). Attempt to dissolve the peptide in sterile, distilled water first. If it remains insoluble, the addition of a small amount of a dilute basic solution, like 0.1 M ammonium bicarbonate, can help.

  • Neutral or Highly Hydrophobic Peptides: If the peptide has no net charge or a high proportion of hydrophobic amino acids, aqueous solutions are unlikely to be effective. In these cases, organic co-solvents are necessary.

Q4: What are the recommended organic co-solvents for hydrophobic lanthionine-containing peptides?

A4: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic peptides. Dimethylformamide (DMF) and acetonitrile (ACN) are also effective alternatives. It is crucial to first dissolve the peptide in a minimal amount of the organic solvent to create a concentrated stock solution. This stock solution can then be slowly added dropwise to your aqueous buffer with constant stirring to reach the desired final concentration. Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments. For cell-based assays, the final DMSO concentration should typically be below 1%.

Q5: Can I use physical methods to improve the solubility of my lanthionine-containing peptide?

A5: Yes, sonication and gentle warming can be effective. Sonication can help to break up aggregates and increase the surface area of the peptide powder, facilitating dissolution. Gentle warming can also increase solubility, but caution must be exercised to avoid thermal degradation of the peptide.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Citations
Peptide will not dissolve in water. The peptide is likely basic, acidic with a pI near 7, or hydrophobic.1. Calculate the net charge of the peptide. 2. If basic, add 10% acetic acid dropwise. 3. If acidic, add 0.1 M ammonium bicarbonate dropwise. 4. If neutral or hydrophobic, proceed to the co-solvent protocol.
Peptide precipitates when aqueous buffer is added to the organic stock solution. The peptide has reached its solubility limit in the final aqueous/organic mixture.1. Reduce the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution (check compatibility with your assay). 3. Add the peptide-organic stock solution to the aqueous buffer more slowly while vortexing vigorously.
The peptide solution is cloudy or contains visible particles. Incomplete dissolution or aggregation.1. Sonicate the solution in a water bath for 10-15 minutes. 2. Gently warm the solution while monitoring for any signs of degradation. 3. Centrifuge the solution to pellet any remaining insoluble material before use.
Solubility varies between different batches of the same peptide. Differences in the counter-ion from synthesis and purification (e.g., TFA vs. acetate) or variations in lyophilization.1. Confirm the counter-ion with the manufacturer. 2. If TFA is present and interfering with your assay, consider an ion-exchange protocol. 3. Always perform a small-scale solubility test with each new batch.

Quantitative Data on Lanthionine-Containing Peptide Solubility

The solubility of lanthionine-containing peptides is highly dependent on pH. Below is a summary of the solubility of the well-characterized lanthibiotic, nisin.

Peptide pH Solubility (mg/mL) Reference
Nisin A2.057
Nisin A7.0Decreases by almost 2 orders of magnitude compared to pH 2.0
Nisin A8.0 - 12.00.25
Nisin Z (N27K mutant)7.04-fold increase compared to wild-type Nisin Z
Nisin Z (H31K mutant)7.07-fold increase compared to wild-type Nisin Z

The solubility of other lanthibiotics has also been reported:

Peptide Solvent Solubility Reference
Duramycin0.1 M HCl10 mg/mL
Microbisporicin (NAI-107)15% Dimethyl sulfoxide (DMSO)Soluble (stock solution)

Experimental Protocols & Workflows

Protocol 1: Stepwise Solubilization of a Lanthionine-Containing Peptide

This protocol outlines a systematic approach to solubilizing a lanthionine-containing peptide with an unknown or challenging solubility profile.

G cluster_0 Initial Assessment cluster_1 Solubilization Pathway cluster_2 Procedure start Start with Lyophilized Peptide charge Calculate Net Charge at pH 7 start->charge decision Net Charge? charge->decision basic Basic (>0) decision->basic Positive acidic Acidic (<0) decision->acidic Negative neutral Neutral/Hydrophobic (0) decision->neutral Zero water_basic Dissolve in Sterile Water basic->water_basic water_acidic Dissolve in Sterile Water acidic->water_acidic organic_sol Dissolve in minimal DMSO/DMF neutral->organic_sol sonicate Sonication/Gentle Warming water_basic->sonicate acid_sol Add 10% Acetic Acid Dropwise end Soluble Peptide Solution acid_sol->end water_acidic->sonicate base_sol Add 0.1M NH4HCO3 Dropwise base_sol->end dilute Slowly add to aqueous buffer organic_sol->dilute dilute->sonicate sonicate->acid_sol If still insoluble sonicate->base_sol If still insoluble sonicate->end If soluble

Fig. 1: Stepwise workflow for solubilizing lanthionine-containing peptides.
Signaling Pathways and Logical Relationships

The decision-making process for choosing a solubilization strategy can be visualized as a logical flow.

G cluster_charge Charge-Based Approach cluster_hydrophobic Hydrophobicity-Based Approach cluster_physical Physical Methods start Peptide Solubility Issue assess_charge Assess Peptide Net Charge start->assess_charge hydrophobicity High Hydrophobicity? assess_charge->hydrophobicity positive_charge Positive Charge hydrophobicity->positive_charge No negative_charge Negative Charge hydrophobicity->negative_charge No co_solvent Use Organic Co-solvent (e.g., DMSO, DMF) hydrophobicity->co_solvent Yes acidic_buffer Use Acidic Buffer (e.g., 10% Acetic Acid) positive_charge->acidic_buffer basic_buffer Use Basic Buffer (e.g., 0.1M NH4HCO3) negative_charge->basic_buffer sonication Sonication acidic_buffer->sonication basic_buffer->sonication co_solvent->sonication warming Gentle Warming sonication->warming end Solubilized Peptide warming->end

Fig. 2: Decision tree for selecting a solubilization strategy.

References

Lanthionine Cyclization Strategies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alternative lanthionine cyclization strategies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chemical synthesis of lanthipeptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical (non-enzymatic) strategies for lanthionine cyclization?

A1: The main alternative to enzymatic synthesis is chemical cyclization, which typically involves two key strategies:

  • Michael Addition: This is the most common biomimetic approach. It involves the intramolecular conjugate addition of a cysteine (Cys) thiol to an electrophilic dehydroalanine (Dha) or dehydrobutyrine (Dhb) residue.[1][2][3] The dehydroamino acids are often generated in situ from protected serine (Ser) or threonine (Thr) residues.[4]

  • Disulfide Bridge Contraction/Rebridging: This method involves forming a disulfide bond between two cysteine residues, which is then chemically treated to extrude one sulfur atom, resulting in a monosulfide lanthionine bridge. Another variation is the conversion of a disulfide bridge into a more stable methylene thioacetal.

  • Nucleophilic Ring Opening: This strategy uses cyclic sulfamidates derived from amino acids. A cysteine residue performs an intramolecular S-alkylation to open the ring, forming the lanthionine bridge.

Q2: How can I control regioselectivity during chemical lanthionine formation?

A2: Controlling which cysteine reacts with which dehydroamino acid is crucial for synthesizing polycyclic peptides with the correct topology. Key strategies include:

  • Orthogonal Protection Strategy: Use different protecting groups for distinct cysteine residues. This allows for the selective deprotection of one Cys at a time, directing its reaction towards a specific, available dehydroamino acid.

  • Substrate-Controlled Synthesis: The inherent sequence of the peptide can influence cyclization outcomes. While this is more prominent in enzymatic systems, peptide conformation in solution can favor certain cyclization pathways kinetically.

  • Stepwise Cyclization: Perform cyclizations sequentially on a solid support. After the first ring is formed, the protecting groups for the next pair of residues are removed to form the second ring.

Q3: What is the importance of stereochemistry in lanthionine bridges?

A3: The stereochemistry of the lanthionine and methyllanthionine residues is critical for the biological activity of the peptide. Enzymatic systems precisely control the stereochemical outcome, typically yielding D,L-lanthionines. In chemical synthesis, achieving the correct stereochemistry depends on the chosen method. Using pre-formed, orthogonally protected lanthionine monomers with the correct stereochemistry is a reliable way to ensure the desired configuration in the final product. Altering the native stereochemistry, for instance, by substituting a D,L-lanthionine with an L,L-isomer, can completely abolish the peptide's biological activity.

Troubleshooting Guides

This section addresses specific issues encountered during chemical lanthionine cyclization experiments.

Issue 1: Low Yield of Cyclized Product in Michael Addition Reactions
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Dehydroalanine (Dha) Formation Verify Elimination: Ensure complete β-elimination of the Ser/Thr precursor. Monitor the reaction by mass spectrometry to confirm the mass loss corresponding to dehydration.• Optimize Base/Conditions: The choice and concentration of the base (e.g., DIPEA, collidine) are critical. Titrate the base concentration or screen alternative non-nucleophilic bases.
Reversibility of Michael Addition • The Michael-type cyclization can be reversible under certain enzymatic conditions. While less common in purely chemical synthesis, a basic pH might facilitate a retro-Michael reaction.• Adjust pH: After cyclization, adjust the pH to a neutral or slightly acidic condition to "lock" the thioether bridge and prevent ring-opening.
Side Reactions Thiol Oxidation: Cysteine thiols can oxidize to form disulfide bonds, preventing them from participating in the Michael addition. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).• Polymerization: Highly reactive Dha residues can react intermolecularly. Use high-dilution conditions during the cyclization step to favor intramolecular reactions.
Steric Hindrance Peptide Conformation: The peptide's secondary structure in solution may hinder the approach of the Cys thiol to the Dha residue.• Solvent Screening: Test different solvents (e.g., DMF, DMSO, NMP) or solvent mixtures to alter the peptide's conformation and improve cyclization efficiency.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
Potential Cause Troubleshooting Steps & Recommendations
Multiple Free Thiols and/or Dha Residues Implement Orthogonal Protection: As detailed in FAQ Q2, use a robust orthogonal protection scheme for your cysteine residues (e.g., Acm, Trt, Mmt). This is the most effective way to control regioselectivity.• Sequential Deprotection & Cyclization: Deprotect one Cys and perform the first cyclization. Then, remove the protecting group from the next Cys and proceed with the second cyclization.
Thermodynamic vs. Kinetic Control • Some enzymatic systems suggest the final ring topology may be under thermodynamic control, implying ring opening and closing. In chemical synthesis, the reaction is more likely under kinetic control.• Lower Reaction Temperature: Running the reaction at a lower temperature may favor the kinetically preferred, and often desired, product.
Isomer Separation Issues Analytical Method: Constitutional isomers of lanthipeptides can be difficult to separate using standard HPLC.• Advanced Separation: Consider using trapped ion mobility spectrometry-tandem mass spectrometry (TIMS-MS/MS) for efficient separation and characterization of isomers.

Quantitative Data Summary

The following table summarizes typical yields for different chemical lanthionine cyclization strategies. Note that yields are highly substrate-dependent.

Cyclization Strategy Peptide System Overall Yield Reference
Solid-Phase Synthesis & On-Resin CyclizationcAng(1-7) Analogue25%
Solid-Phase Synthesis & Disulfide OxidationcAng(1-7) Analogue28%
Solid-Phase Synthesis & Thioacetal BridgingcAng(1-7) Analogue8%
Solid-Phase Synthesis (Lactocin S)Lactocin S10%
Late-Stage Sulfamidate Ring OpeningLinear Peptide Precursor18% (linear peptide)

Experimental Protocols

Protocol 1: On-Resin Lanthionine Cyclization via Michael Addition

This protocol describes the formation of a lanthionine bridge on a solid-phase resin by reacting a deprotected cysteine with an in situ generated dehydroalanine.

1. Peptide Synthesis: a. Synthesize the linear peptide sequence on a 2-chlorotrityl chloride (CTC) resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). b. Incorporate Fmoc-Ser(PO(OBzl)NMe2)-OH at the position destined to become Dha. c. Incorporate Fmoc-Cys(Trt)-OH at the nucleophilic cysteine position.

2. Selective Cysteine Deprotection: a. Swell the resin in dichloromethane (DCM). b. Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIPS) in DCM for 10 minutes. Repeat 5-7 times. c. Wash the resin thoroughly with DCM, then DMF.

3. In Situ Dehydroalanine (Dha) Formation and Cyclization: a. Swell the resin in DMF. b. Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF to the resin. c. Allow the reaction to proceed for 18-24 hours at room temperature. The base promotes both the β-elimination of the modified serine to form Dha and the subsequent Michael addition of the free cysteine thiol. d. Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing via HPLC-MS. Look for the mass corresponding to the cyclized peptide.

4. Cleavage and Final Deprotection: a. Once cyclization is complete, wash the resin with DMF and DCM, and dry under vacuum. b. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIPS) for 2-3 hours. c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. d. Purify the cyclized peptide using reverse-phase HPLC.

Visualizations

G cluster_0 SPPS cluster_1 On-Resin Modification cluster_2 Final Steps start Start with Resin synthesis Assemble Linear Peptide (Fmoc-SPPS) start->synthesis deprotect_cys Selective Cys Deprotection (e.g., mild acid for Trt) synthesis->deprotect_cys form_dha In Situ Dha Formation (Base-mediated elimination) deprotect_cys->form_dha Simultaneous or Sequential Step cyclize Intramolecular Michael Addition form_dha->cyclize cleavage Cleavage from Resin & Global Deprotection cyclize->cleavage purify RP-HPLC Purification cleavage->purify end Pure Cyclized Peptide purify->end

Caption: Experimental workflow for solid-phase chemical lanthionine cyclization.

G start Low Cyclization Yield Observed cause1 Incomplete Dha Formation? start->cause1 cause2 Side Reactions Occurring? start->cause2 cause3 Poor Peptide Conformation? start->cause3 sol1a Verify mass loss via MS cause1->sol1a Check sol1b Optimize base/time for elimination cause1->sol1b Optimize sol2a Use inert atmosphere (Ar/N2) cause2->sol2a Prevent Oxidation sol2b Use high dilution conditions cause2->sol2b Prevent Polymerization sol3a Screen different solvents (DMF, DMSO) cause3->sol3a Improve Solubility sol3b Add chaotropic agents (e.g., GnHCl) cause3->sol3b Disrupt Structure

Caption: Troubleshooting logic for low-yield Michael addition cyclization.

References

Technical Support Center: Scaling Up DL-Lanthionine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of DL-lanthionine. It includes frequently asked questions and detailed troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through various methods, including both chemical and biosynthetic routes. Common chemical syntheses involve the sulfur extrusion from cystine, the ring-opening of serine β-lactone, and the hetero-conjugate addition of cysteine to dehydroalanine.[1] One of the earliest described methods is the alkylation of cysteine with β-chloroalanine.[1] Biosynthesis is often achieved in the context of producing lanthipeptides, where enzymes like lanthionine synthetases catalyze the formation of lanthionine bridges within a peptide sequence.[2][3]

Q2: What are the main challenges in scaling up this compound production?

A2: Scaling up this compound production presents several challenges. In chemical synthesis, maintaining stereochemical integrity and minimizing side reactions, such as epimerization, are critical.[4] Purification at a large scale can be complex due to the presence of closely related impurities and diastereomers. For biosynthetic approaches, optimizing the expression and activity of the required enzymes (dehydratases and cyclases) and ensuring efficient transport of the lanthipeptide out of the host organism are key hurdles.

Q3: What analytical techniques are recommended for characterizing this compound?

A3: A combination of analytical techniques is recommended for the thorough characterization of this compound. High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight. To determine the stereochemistry, chiral gas chromatography-mass spectrometry (GC-MS) or advanced Marfey's analysis with LC-MS can be employed.

Q4: Can this compound be produced as part of a larger peptide using Solid-Phase Peptide Synthesis (SPPS)?

A4: Yes, this compound can be incorporated into peptides using SPPS. This is a common strategy for the total synthesis of lantibiotics. The approach typically involves the use of pre-formed, orthogonally protected this compound building blocks that are then coupled to the growing peptide chain on a solid support.

Troubleshooting Guides

Chemical Synthesis & Scale-Up

Q: My this compound synthesis yield has dropped significantly after scaling up the reaction. What are the potential causes and solutions?

A: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to poor heat distribution. This can affect reaction kinetics and promote side reactions.

    • Solution: Ensure efficient stirring and consider using a reactor with a jacket for better temperature control. Perform temperature mapping of the reactor to identify any hot or cold spots.

  • Mixing Issues: Inadequate mixing can lead to localized high concentrations of reactants, which can result in the formation of byproducts.

    • Solution: Use an appropriate impeller and optimize the stirring speed for the reactor geometry. For heterogeneous reactions, ensure efficient mixing of the different phases.

  • Reagent Addition Rate: The rate of reagent addition can be more critical at a larger scale. A rapid addition that was acceptable in the lab may lead to exothermic events or side reactions at scale.

    • Solution: Re-optimize the rate of addition for the larger scale. Consider a slower, controlled addition of critical reagents.

Q: I am observing significant epimerization in my final product. How can I minimize this?

A: Epimerization is a common issue, especially when using basic conditions or elevated temperatures.

  • Mechanism: Epimerization can occur via the abstraction of the alpha-proton of the amino acid by a base, leading to racemization.

  • Solutions:

    • Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.

    • Base Selection: Use a weaker base or a sterically hindered non-nucleophilic base if possible. The choice of base can significantly impact the rate of epimerization.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that promote epimerization.

    • Protecting Groups: The choice of protecting groups can influence the acidity of the alpha-proton. Consider alternative protecting group strategies if epimerization is a persistent issue.

Purification & Isolation

Q: I am having difficulty purifying this compound at a large scale using HPLC. The peaks are broad, and the resolution is poor. What can I do?

A: Large-scale HPLC purification of polar molecules like amino acids can be challenging.

  • Column Overloading: Exceeding the loading capacity of the column is a common cause of peak broadening.

    • Solution: Determine the optimal loading capacity for your column through a loading study. It may be necessary to perform multiple injections or move to a larger diameter column.

  • Mobile Phase Optimization: The mobile phase composition is critical for good separation.

    • Solution: Re-optimize the gradient slope and the concentration of the ion-pairing agent (e.g., TFA). Sometimes, a shallower gradient can improve the resolution of closely eluting impurities.

  • Silica Purity: The purity of the silica in the stationary phase can affect peak shape, especially at low concentrations of the ion-pairing reagent.

    • Solution: Use high-purity silica columns for better peak shape and resolution.

Q: My this compound product is difficult to crystallize, and when it does, it often forms an oil or a gummy solid. How can I improve crystallization?

A: Crystallization is influenced by purity, solvent system, and nucleation.

  • Impurity Effects: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Ensure the starting material for crystallization is of high purity (>95%). An additional purification step before crystallization may be necessary.

  • Solvent System: The choice of solvent is crucial.

    • Solution: Screen a variety of solvent/anti-solvent systems. The addition of a co-solvent can sometimes improve crystal quality. Consider using additives like surfactants or polyvalent alcohols, which can improve the crystal habit.

  • Nucleation and Crystal Growth:

    • Solution: Try seeding the supersaturated solution with a small crystal of the desired product. Control the rate of cooling or solvent evaporation to promote slow crystal growth, which generally leads to better quality crystals.

Data Presentation

Table 1: Comparison of Common this compound Synthesis Methods

Synthesis MethodKey PrecursorsCommon ReagentsAdvantagesDisadvantages
Alkylation Cysteine, β-chloroalanineBase (e.g., NaOH)Simple, one-step reactionUse of hazardous β-chloroalanine
Sulfur Extrusion CystineDesulfurizing agentCan be used in total synthesis of lantibioticsMay require harsh reaction conditions
Michael Addition Cysteine, DehydroalanineBaseMilder conditions, good stereocontrolDehydroalanine can be unstable
Biosynthesis Serine, CysteineLanthipeptide synthetases (e.g., NisC)High stereospecificityRequires fermentation and downstream processing

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Lanthionine-Containing Peptide

This protocol provides a general workflow for incorporating a pre-formed this compound building block into a peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Start with a suitable resin (e.g., preloaded Wang resin) in a reaction vessel. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 5-15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (or the pre-formed orthogonally protected this compound building block) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by preparative HPLC.

Protocol 2: Analytical HPLC for Purity Assessment of this compound

This protocol outlines a general method for analyzing the purity of a synthesized this compound sample.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase A to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient)

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: Re-equilibrate at 5% B

  • Injection and Analysis: Inject 10-20 µL of the sample solution and record the chromatogram. The purity is calculated based on the relative peak area of the main product.

Mandatory Visualization

Chemical_Synthesis_Pathways cluster_alkylation Alkylation Pathway cluster_michael Michael Addition Pathway cluster_sulfur Sulfur Extrusion Pathway cys1 Cysteine dl_lan1 This compound cys1->dl_lan1 Base bca β-chloroalanine bca->dl_lan1 cys2 Cysteine dl_lan2 This compound cys2->dl_lan2 Base dha Dehydroalanine dha->dl_lan2 cystine Cystine dl_lan3 This compound cystine->dl_lan3 Desulfurizing Agent

Caption: Chemical synthesis pathways for this compound.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids? wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage No purification Precipitation & Purification (HPLC) cleavage->purification end End Product purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a lanthionine peptide.

Troubleshooting_Logic problem Problem: Low Yield on Scale-Up cause1 Inefficient Heat Transfer? problem->cause1 cause2 Poor Mixing? cause1->cause2 No solution1 Improve Temperature Control (Jacketed Reactor, Stirring) cause1->solution1 Yes cause3 Reagent Addition Rate? cause2->cause3 No solution2 Optimize Stirring (Impeller, Speed) cause2->solution2 Yes solution3 Slow, Controlled Addition cause3->solution3 Yes re_evaluate Re-evaluate and Re-optimize cause3->re_evaluate No solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate

Caption: Troubleshooting logic for low yield in scale-up.

References

Technical Support Center: Lanthionine Peptide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of lanthionine-containing peptides (lanthipeptides).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying lanthionine peptides?

A1: The primary challenges in lanthipeptide purification stem from their unique structural features. These include:

  • Aggregation: The hydrophobic nature of many lanthipeptides can lead to aggregation, especially at high concentrations, making them difficult to purify.[1][2]

  • Poor Solubility: Aggregation can also lead to poor solubility in standard purification buffers.

  • Heterogeneity: Incomplete post-translational modifications can result in a heterogeneous mixture of the desired peptide with varying numbers of lanthionine rings, posing a separation challenge.

  • Oxidation: Methionine residues, if present, are susceptible to oxidation during purification.[3]

Q2: Which chromatographic techniques are most effective for lanthipeptide purification?

A2: A multi-step chromatographic approach is typically most effective. The most commonly used techniques are:

  • Affinity Chromatography (AC): This is often the initial capture step, especially for recombinantly expressed lanthipeptides with affinity tags (e.g., His-tag).[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for high-resolution purification of peptides, separating them based on hydrophobicity.[5]

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be a valuable orthogonal step to RP-HPLC.

  • Size-Exclusion Chromatography (SEC): Useful for removing aggregates or for buffer exchange.

Q3: How can I prevent my lanthipeptide from aggregating during purification?

A3: Preventing aggregation is crucial for successful purification. Consider the following strategies:

  • Optimize Buffer Conditions:

    • pH: Avoid the isoelectric point (pI) of the peptide, as solubility is minimal at this pH.

    • Ionic Strength: Adjusting the salt concentration can help to mitigate aggregation driven by ionic or hydrophobic interactions.

    • Additives: The inclusion of certain additives can enhance solubility and prevent aggregation. Common examples include:

      • Guanidine hydrochloride or Urea: These chaotropic agents can disrupt protein-protein interactions but may require a subsequent refolding step.

      • Arginine and Glutamic Acid: A combination of these amino acids can effectively suppress aggregation.

      • Non-ionic detergents (e.g., Tween-20, Triton X-100): These can be useful for solubilizing hydrophobic peptides.

  • Work at Low Concentrations: If possible, maintain a low concentration of the peptide throughout the purification process.

  • Temperature Control: Perform purification steps at a temperature that minimizes aggregation. While 4°C is common, some proteins are more stable at room temperature.

Troubleshooting Guides

Reversed-Phase HPLC (RP-HPLC)
Symptom Potential Cause Recommended Solution
Broad or Tailing Peaks 1. Secondary Interactions: The peptide is interacting with silanol groups on the silica-based column. 2. Aggregation on the Column: The peptide is aggregating as the concentration increases on the column. 3. Slow Kinetics: The kinetics of binding and dissociation from the stationary phase are slow.1. Modify Mobile Phase: Add a stronger ion-pairing agent (e.g., TFA) or slightly lower the pH. 2. Change Column Chemistry: Use a column with end-capping or a different stationary phase (e.g., C4 instead of C18 for more hydrophobic peptides). 3. Optimize Gradient: Use a shallower gradient to allow more time for the peptide to interact with the stationary phase. 4. Increase Temperature: Running the column at a slightly elevated temperature (e.g., 40-60°C) can improve peak shape.
Poor Resolution/Co-elution 1. Similar Hydrophobicity: The target peptide and impurities have very similar hydrophobicities. 2. Suboptimal Selectivity: The chosen column and mobile phase are not providing enough selectivity.1. Change Selectivity: Switch to a column with a different stationary phase (e.g., phenyl-hexyl). 2. Alter Mobile Phase: Change the organic modifier (e.g., from acetonitrile to isopropanol) or the ion-pairing agent (e.g., from TFA to formic acid). 3. Optimize Gradient: A shallower gradient will improve separation.
Low Recovery 1. Irreversible Adsorption: The peptide is sticking irreversibly to the column. 2. Precipitation on Column: The peptide is precipitating on the column as the organic solvent concentration changes.1. Column Passivation: Before the run, inject a high concentration of a standard protein (e.g., BSA) to block active sites on the column. 2. Modify Mobile Phase: Add a small amount of an organic solvent like isopropanol to the aqueous phase to improve solubility. 3. Use a Different Column: A less hydrophobic column (e.g., C4) may be more suitable.
Peptide Aggregation
Symptom Potential Cause Recommended Solution
Visible Precipitate 1. High Concentration: The peptide concentration exceeds its solubility limit. 2. Buffer Conditions: The pH is near the pI, or the ionic strength is not optimal.1. Dilute the Sample: Work with more dilute solutions. 2. Change Buffer: Adjust the pH to be at least one unit away from the pI. Screen different salt concentrations. 3. Add Solubilizing Agents: Introduce arginine/glutamic acid, mild detergents, or chaotropic agents.
Loss of Material During Dialysis/Buffer Exchange 1. Aggregation Upon Removal of Solubilizing Agent: The peptide aggregates when a solubilizing agent (e.g., guanidine HCl) is removed.1. Step-wise Dialysis: Gradually decrease the concentration of the solubilizing agent. 2. Screen for a Stable Buffer: Before removing the solubilizing agent, identify a buffer system in which the peptide is soluble without it.
Broad Peaks in Size-Exclusion Chromatography 1. Dynamic Equilibrium: The peptide exists in a dynamic equilibrium between monomeric and aggregated states.1. Optimize Mobile Phase: Add arginine or a low concentration of a non-ionic detergent to the SEC mobile phase to shift the equilibrium towards the monomeric form.

Data Presentation

Table 1: Typical Purification Yields and Purity of Lanthipeptides
LanthipeptideExpression SystemPurification StepsOverall YieldFinal PurityReference
NisinE. coliIMAC, Trypsin Cleavage, HPLC24 mg/L>95%
Haloduracin αE. coliIMAC, Factor Xa Cleavage, HPLC~1 mg/L (minimal media)>95%
Prochlorosin 1.7E. coliIMAC, Trypsin Cleavage, HPLC10-35 mg/L>95%
Lacticin 481 (analogues)Chemical SynthesisHPLC1.3%>92%
Epilancin 15X (analogue)Chemical SynthesisHPLC1.9%>92%

Experimental Protocols

Protocol 1: General Purification of His-tagged Lanthipeptides from E. coli
  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA resin column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged lanthipeptide with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Leader Peptide Cleavage (if applicable):

    • Buffer exchange the eluted peptide into a cleavage buffer suitable for the specific protease (e.g., TEV protease, thrombin).

    • Add the protease at an optimized ratio (e.g., 1:50 or 1:100 protease:peptide by mass).

    • Incubate at the optimal temperature and time for the protease (e.g., 4°C overnight or room temperature for a few hours).

  • Reversed-Phase HPLC (RP-HPLC):

    • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Filter the sample through a 0.22 µm filter.

    • Equilibrate a C18 RP-HPLC column with Mobile Phase A (e.g., 0.1% TFA in water).

    • Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile). A typical gradient might be 5-65% B over 60 minutes.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the target peptide peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the lanthipeptide.

    • Lyophilize the pure fractions.

Visualizations

Lanthipeptide Biosynthesis and Maturation Pathway

Lanthipeptide_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_maturation Maturation and Export Precursor_Peptide Precursor Peptide (Leader + Core) Modification_Enzymes Lanthipeptide Synthetases (e.g., LanB/LanC, LanM) Precursor_Peptide->Modification_Enzymes Recognition Modified_Peptide Modified Precursor (with Lanthionine Rings) Modification_Enzymes->Modified_Peptide Dehydration & Cyclization Protease Protease (e.g., LanP) Modified_Peptide->Protease Leader Peptide Cleavage Transporter Transporter (e.g., LanT) Modified_Peptide->Transporter Export Mature_Peptide Active Lanthipeptide Protease->Mature_Peptide Transporter->Mature_Peptide

Caption: General pathway for the biosynthesis and maturation of lanthipeptides.

Experimental Workflow for Lanthipeptide Purification

Purification_Workflow Start Cell Culture (Expression) Cell_Harvest Cell Harvest & Lysis Start->Cell_Harvest Clarification Clarification (Centrifugation) Cell_Harvest->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Cleavage Proteolytic Cleavage (Leader Peptide Removal) Affinity_Chrom->Cleavage RP_HPLC Reversed-Phase HPLC Cleavage->RP_HPLC Analysis Purity & Identity Analysis (MS, HPLC) RP_HPLC->Analysis Final_Product Pure Lanthipeptide Analysis->Final_Product

Caption: A typical experimental workflow for the purification of lanthipeptides.

Troubleshooting Logic for Low Purity after RP-HPLC

Troubleshooting_Logic Problem Low Purity after RP-HPLC Check_Chromatogram Analyze Chromatogram Problem->Check_Chromatogram Broad_Peaks Broad or Tailing Peaks? Check_Chromatogram->Broad_Peaks Coelution Co-eluting Peaks? Check_Chromatogram->Coelution Broad_Peaks->Coelution No Optimize_Gradient Optimize Gradient (shallower) Broad_Peaks->Optimize_Gradient Yes Coelution->Problem No, further investigation needed Change_Column Change Column (different selectivity) Coelution->Change_Column Yes Change_Mobile_Phase Change Mobile Phase (solvent/ion-pairer) Change_Column->Change_Mobile_Phase Add_IEX Add Orthogonal Step (Ion-Exchange Chromatography) Change_Mobile_Phase->Add_IEX

Caption: A logical diagram for troubleshooting low purity issues in RP-HPLC.

References

dealing with incomplete dehydration in lanthipeptide biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lanthipeptide biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental process, with a specific focus on incomplete dehydration of precursor peptides.

Troubleshooting Guide: Incomplete Dehydration

Incomplete dehydration of Serine (Ser) and Threonine (Thr) residues is a frequent challenge in both in vivo and in vitro lanthipeptide production. This guide provides a systematic approach to identifying and resolving this issue.

Question: My mass spectrometry analysis shows a heterogeneous mixture of peptide species with varying numbers of dehydration events. What are the potential causes and how can I fix this?

Answer:

This is a classic sign of incomplete dehydration. The causes can be broadly categorized into issues with the substrate peptide, the modifying enzyme, or the reaction conditions/expression system.

Step 1: Analyze the Precursor Peptide (LanA)

The sequence and structure of the precursor peptide are critical for efficient recognition and modification by the lanthipeptide synthetase.

  • Flanking Residues: The amino acids surrounding the Ser and Thr residues to be dehydrated can significantly influence enzyme activity. Some synthetases have specific sequence requirements or show reduced efficiency with certain flanking residues.[1][2][3][4]

  • Leader Peptide Integrity: The leader peptide is crucial for guiding the synthetase to the core peptide. Truncations or mutations in the leader can lead to inefficient or incorrect modifications.[5]

  • Core Peptide Structure: The three-dimensional conformation of the core peptide can affect the accessibility of Ser/Thr residues to the enzyme's active site.

Troubleshooting Workflow for Substrate-Related Issues

start Incomplete Dehydration Observed check_substrate Is the precursor peptide sequence optimal? start->check_substrate analyze_flanking Analyze flanking residues of Ser/Thr check_substrate->analyze_flanking Yes check_leader Verify leader peptide sequence and integrity check_substrate->check_leader No site_mutagenesis Perform site-directed mutagenesis of flanking residues analyze_flanking->site_mutagenesis compare_results Compare dehydration with wild-type site_mutagenesis->compare_results redesign_leader Redesign or swap leader peptide check_leader->redesign_leader redesign_leader->compare_results

Caption: Troubleshooting workflow for substrate-related dehydration issues.

Step 2: Evaluate the Lanthipeptide Synthetase (LanM/LanB)

The properties of the synthetase itself are a key factor.

  • Enzyme Specificity: Lanthipeptide synthetases exhibit varying degrees of substrate tolerance. A particular enzyme may simply be inefficient at modifying a non-native or engineered substrate. For example, promiscuous enzymes like SyncM can modify a wide range of substrates, but still have limitations.

  • Enzyme Activity: The enzyme preparation could have low specific activity due to misfolding, degradation, or the presence of inhibitors.

Step 3: Optimize the Expression System or In Vitro Reaction Conditions

The environment in which the dehydration occurs can present several obstacles.

  • In Vivo (Heterologous Expression):

    • tRNA Incompatibility (Class I): Class I lanthipeptide dehydratases (LanB) require a specific glutamyl-tRNAGlu. The native tRNAGlu in common expression hosts like E. coli may not be compatible, leading to poor dehydration.

    • Glutathione (GSH) Adduct Formation: The dehydroamino acids (Dha/Dhb) formed after dehydration are electrophilic and can react with intracellular nucleophiles, most notably glutathione (GSH) in E. coli. This creates a dead-end product that cannot be cyclized.

  • In Vitro Reactions:

    • Sub-optimal Conditions: Standard parameters like pH, temperature, and buffer composition may not be optimal for the specific enzyme-substrate pair.

    • Cofactor Limitation: Some dehydration reactions require cofactors like ATP.

Logical Relationship of Causes and Solutions

cause1 Substrate Sequence (Flanking residues, leader peptide) solution1 Site-directed Mutagenesis of Precursor cause1->solution1 cause2 Enzyme Inefficiency (Low specificity/activity) solution2 Use Promiscuous Synthetase (e.g., SyncM) cause2->solution2 cause3 Expression System Issues (tRNA, GSH adducts) solution3 Co-express cognate tRNA/GluRS (Class I in E. coli) cause3->solution3 solution4 Use LanCL enzyme to remove GSH adducts cause3->solution4 solution6 Reconstitute reaction in vitro cause3->solution6 cause4 Suboptimal In Vitro Conditions solution5 Optimize Reaction Buffer, Temperature, pH cause4->solution5

Caption: Relationship between causes of incomplete dehydration and solutions.

Frequently Asked Questions (FAQs)

Q1: How do I detect and quantify incomplete dehydration?

A1: The primary method is mass spectrometry (MS).

  • MALDI-TOF MS: This is the most common technique. Each successful dehydration event results in the loss of one water molecule (18 Da). A fully dehydrated peptide will have a mass equal to (Mass of precursor peptide) - (n * 18), where 'n' is the number of Ser/Thr residues targeted for dehydration. Incomplete dehydration will result in a series of peaks corresponding to the precursor with 0, 1, 2, ... n dehydrations.

  • LC-MS/MS: This technique is used to confirm the total mass and to pinpoint the exact locations of dehydration through fragmentation analysis.

Q2: My peptide is fully dehydrated, but I still don't see the correct final product. What could be the problem?

A2: If dehydration is complete, the issue likely lies in the subsequent cyclization step.

  • Incomplete Cyclization: The cysteine (Cys) residues may not be efficiently attacking the dehydroamino acids to form the characteristic (methyl)lanthionine rings.

  • Detection of Free Thiols: You can use N-ethylmaleimide (NEM) to alkylate any free Cys thiol groups. An increase in mass after NEM treatment indicates that one or more Cys residues have not participated in ring formation, confirming incomplete cyclization.

Q3: Can the order of dehydration affect the final outcome?

A3: Yes. The dehydration process is not always random. For some lanthipeptide synthetases, the modification proceeds in a specific direction, either N- to C-terminus or C- to N-terminus. This ordered process can be crucial for the correct folding of the peptide and the formation of the correct ring topology. The leader peptide plays a significant role in establishing this order.

Q4: I am expressing a Class I lanthipeptide in E. coli and observing very poor dehydration. What is a specific strategy to address this?

A4: This is a well-documented issue caused by the incompatibility of the Class I dehydratase (LanB) with E. coli's native tRNAGlu. The solution is to provide the enzyme with its cognate tRNA. This can be achieved by co-expressing the glutamyl-tRNA synthetase (GluRS) and the specific tRNAGlu from the original producing organism in your E. coli expression system, for instance, using a pEVOL-based plasmid.

Q5: What is the role of ATP in dehydration?

A5: For Class II, III, and IV lanthipeptide synthetases, dehydration involves the phosphorylation of Ser/Thr residues, which is an ATP-dependent process. This phosphorylation activates the hydroxyl group, facilitating its elimination to form the dehydroamino acid. Therefore, ensuring an adequate supply of ATP is crucial for in vitro reactions with these enzymes.

Data and Protocols

Table 1: Impact of Precursor Peptide Mutations on Dehydration Efficiency

This table summarizes representative data on how mutations in the precursor peptide can affect the extent of dehydration, based on published examples.

Precursor Peptide VariantMutation DetailsObserved Dehydration Level (%)Reference
SyncA2 Wild-Type-~80-100%
SyncA2 Ring Expansion (+1A)Insertion of one Alanine in ring~60-80%
SyncA2 Ring Expansion (+2A)Insertion of two Alanines in ring~40-60%
SyncA2 Ring Expansion (+3A)Insertion of three Alanines in ring~20-40%
SyncA2 Ring Expansion (+4A)Insertion of four Alanines in ring~20-40%
CaoA Wild-Type-Fully dehydrated (8 sites)
CaoA Met-24 -> GlnMutation in helical regionIncomplete dehydration
CaoA Glu-1 -> LysMutation at N-terminusFully dehydrated
Experimental Protocols

Protocol 1: Analysis of Dehydration by MALDI-TOF Mass Spectrometry

  • Sample Preparation: Purify the modified peptide from the in vivo expression culture or in vitro reaction mixture. A C18 ZipTip is commonly used for desalting and concentrating the peptide sample.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Spotting: Mix 1 µL of the purified peptide solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflector mode, depending on the mass range and required resolution.

  • Data Analysis: Determine the mass of the observed peptide species. Calculate the number of dehydration events by subtracting the observed mass from the theoretical mass of the unmodified precursor peptide and dividing by 18 Da (the mass of water).

Protocol 2: N-ethylmaleimide (NEM) Staining for Free Thiols

  • Reaction Setup: To a solution of the purified, modified peptide (e.g., 10 µM in 50 mM Tris-HCl, pH 7.5), add NEM to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT, although this is often unnecessary for subsequent MS analysis.

  • Analysis: Desalt the sample using a C18 ZipTip and analyze by MALDI-TOF MS as described in Protocol 1.

  • Interpretation: Compare the mass spectrum to that of an untreated sample. An increase in mass of 125.13 Da for each free cysteine residue indicates incomplete cyclization.

References

Technical Support Center: Stereoselective Lanthionine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective lanthionine biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in lanthionine biosynthesis?

A1: The primary factor controlling stereoselectivity is the amino acid sequence of the substrate peptide.[1][2] While the lanthionine synthetase enzyme catalyzes the reaction, the inherent conformational preferences of the peptide substrate direct the stereochemical outcome of the Michael-type addition of cysteine to dehydroalanines (Dha) or dehydrobutyrines (Dhb).[1][2] In many cases, the enzyme facilitates a highly selective anti-addition, but the choice of the re or si face for nucleophilic attack is determined by the substrate.[1]

Q2: How do the different classes of lanthionine synthetases differ in their mechanism?

A2: There are currently four recognized classes of lanthipeptide synthetases, each with a distinct mechanism for the initial dehydration step:

  • Class I: Utilizes two separate enzymes, a dehydratase (LanB) and a cyclase (LanC).

  • Class II: Employs a single bifunctional enzyme (LanM) with distinct dehydratase and cyclase domains.

  • Class III: Uses a trifunctional enzyme (LanKC) containing kinase, lyase, and cyclase domains.

  • Class IV: Also uses a trifunctional enzyme (LanL) composed of kinase, lyase, and cyclase domains, but with no sequence homology to LanKC.

The subsequent cyclization is catalyzed by a LanC-like domain in classes I, II, and IV, which typically contains a conserved zinc-binding motif.

Q3: Can the regioselectivity of lanthionine ring formation be controlled?

A3: Yes, similar to stereoselectivity, the regioselectivity of lanthionine formation is largely controlled by the substrate sequence. Studies with promiscuous synthetases like ProcM have shown that a single enzyme can produce a wide variety of lanthipeptides with different ring patterns from a diverse library of substrate peptides. This indicates that the primary sequence of the core peptide, rather than the enzyme itself, dictates which cysteine attacks which dehydroamino acid.

Q4: What is the role of the leader peptide in lanthionine biosynthesis?

A4: The N-terminal leader peptide of the precursor peptide (LanA) is crucial for the biosynthesis process. It acts as a recognition element for the modifying enzymes, guiding them to the C-terminal core peptide where the post-translational modifications occur. The leader peptide also keeps the modified peptide inactive within the producing cell.

Troubleshooting Guides

Problem 1: Low or no yield of the desired lanthipeptide.

Possible Cause Suggested Solution
Inactive Enzyme - Verify enzyme expression and purification. - Perform an activity assay with a known positive control substrate. - Ensure proper storage conditions (-80°C in appropriate buffer).
Incorrect Substrate Sequence - Sequence verify your plasmid encoding the precursor peptide. - Some sequences may be inherently poor substrates. Consider mutagenesis of residues flanking the Ser/Thr/Cys involved in ring formation.
Suboptimal Reaction Conditions - Optimize pH, temperature, and buffer components. - Titrate concentrations of enzyme, substrate, and any necessary cofactors (e.g., ATP for kinases).
Leader Peptide Cleavage Issues - If using a protease for leader peptide removal, ensure its activity and optimal cleavage conditions. - For some systems, the leader peptide is removed by a dedicated transporter-associated protease.

Problem 2: Incorrect stereochemistry or a mixture of stereoisomers.

Possible Cause Suggested Solution
Substrate Sequence Does Not Favor a Single Stereoisomer - A single point mutation in the substrate peptide can invert the stereochemical outcome. Experiment with mutations in the residues within the forming ring. - Computational modeling can help predict conformations that favor a specific stereochemical outcome.
Non-enzymatic Cyclization - Dehydroamino acids can be susceptible to non-enzymatic cyclization, which is typically not stereoselective. - Ensure reaction conditions (e.g., pH) do not favor spontaneous addition. - Minimize reaction time or use a two-step enzymatic process if possible.
Enzyme Promiscuity - While substrate control is dominant, some enzymes may exhibit a degree of promiscuity. - If possible, try a different lanthionine synthetase from a system known to produce the desired stereochemistry.

Problem 3: Formation of incorrect lanthionine rings (regioisomers).

Possible Cause Suggested Solution
Ambiguous Substrate Sequence - The substrate sequence is the primary determinant of regioselectivity. - Analyze the sequence for motifs that might direct alternative cyclization patterns. - Mutate residues within and between potential ring-forming regions to favor the desired connectivity.
Partially Dehydrated Intermediates - Incomplete dehydration can present multiple dehydroamino acids for cyclization. - Ensure the dehydration step goes to completion by optimizing reaction time or enzyme concentration. - Mass spectrometry can be used to monitor the formation of dehydrated intermediates.
Directionality of Modification - Some synthetases exhibit a preferred directionality of modification (e.g., N- to C-terminal). - Altering the positions of Ser/Thr and Cys residues in the precursor peptide can influence the final ring topology.

Quantitative Data Summary

Table 1: Substrate Specificity of Lanthipeptide Methyltransferase CaoSC

SubstrateSecond Position ResidueN-terminal Methylation Observed
CylLS-(T1A)DhbYes (3 methylations)
CylLS-(T1S/T2A)AlaNo
CylLS-(T2A)AlaNo

Data synthesized from. This table illustrates the strong preference of the methyltransferase CaoSC for a dehydroamino acid at the second position of the substrate peptide.

Experimental Protocols

Protocol 1: In Vitro Lanthionine Biosynthesis Reaction (Class II System)

  • Reaction Setup: In a total volume of 50 µL, combine the following in a microcentrifuge tube:

    • HEPES buffer (50 mM, pH 7.5)

    • NaCl (10 mM)

    • MgCl₂ (10 mM)

    • ATP (2 mM)

    • Purified precursor peptide (LanA) (50 µM)

    • Purified lanthionine synthetase (LanM) (2 µM)

  • Incubation: Incubate the reaction mixture at 30°C for 4 hours.

  • Quenching: Stop the reaction by adding 5 µL of 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the reaction products by MALDI-TOF mass spectrometry or LC-MS to observe the mass shift corresponding to dehydration and cyclization events.

  • Stereochemical Analysis (Optional):

    • Hydrolyze the peptide product using 6 M HCl.

    • Derivatize the resulting amino acids.

    • Analyze by gas chromatography with a chiral column to determine the stereochemistry of the lanthionine and methyllanthionine residues.

Visualizations

Lanthionine_Biosynthesis_Class_II Ribosome Ribosome PrecursorPeptide Precursor Peptide (Leader + Core) Ribosome->PrecursorPeptide Translation LanM_Dehydratase LanM (Dehydratase Domain) PrecursorPeptide->LanM_Dehydratase Substrate Recognition DehydratedPeptide Dehydrated Peptide (contains Dha/Dhb) LanM_Dehydratase->DehydratedPeptide Dehydration (Ser/Thr -> Dha/Dhb) LanM_Cyclase LanM (Cyclase Domain) DehydratedPeptide->LanM_Cyclase Intramolecular Michael Addition ModifiedPeptide Modified Peptide (Lanthionine Rings) LanM_Cyclase->ModifiedPeptide Cyclization Protease Protease ModifiedPeptide->Protease Leader Peptide Cleavage MaturePeptide Mature Lanthipeptide Protease->MaturePeptide

Caption: General workflow for Class II lanthipeptide biosynthesis.

Troubleshooting_Stereoselectivity Start Incorrect Stereochemistry or Mixture of Isomers CheckSequence Is the substrate sequence known to be stereoselective? Start->CheckSequence Mutagenesis Perform site-directed mutagenesis of core peptide CheckSequence->Mutagenesis No CheckConditions Are reaction conditions (e.g., pH) optimal? CheckSequence->CheckConditions Yes Result1 Desired stereoisomer obtained Mutagenesis->Result1 Result2 Consider computational modeling to guide further mutations Mutagenesis->Result2 Optimize Optimize reaction pH and time to minimize non-enzymatic reaction CheckConditions->Optimize No Result3 Problem persists, consider a different enzyme system CheckConditions->Result3 Yes Optimize->Result1

References

Validation & Comparative

A Comparative Guide to Confirming the Stereochemistry of Synthetic Lanthionine

Author: BenchChem Technical Support Team. Date: November 2025

The precise stereochemical configuration of lanthionine residues is a critical determinant of the structure and function of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides with diverse biological activities. For researchers in drug development and peptide chemistry, rigorous confirmation of the stereochemistry of synthetic lanthionines is paramount. This guide provides a detailed comparison of the two predominant analytical techniques for this purpose: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Advanced Marfey's Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining lanthionine stereochemistry depends on factors such as sample availability, required sensitivity, and access to specialized instrumentation. The following table summarizes the key performance characteristics of Chiral GC-MS and Advanced Marfey's Analysis.

FeatureChiral Gas Chromatography-Mass Spectrometry (GC-MS)Advanced Marfey's Analysis (LC-MS)
Sample Requirement ~1–2 mg of peptide[1][2]0.05 mg of peptide[1][3][4]
Primary Advantage Established method with well-documented protocols.High sensitivity and requires less starting material.
Primary Disadvantage Requires a larger amount of sample material and specialized chiral columns.Can be complex due to multiple derivatization sites on lanthionine.
Instrumentation Gas chromatograph with a chiral stationary phase column (e.g., CP-chirasil-l-Val) coupled to a mass spectrometer.High-performance liquid chromatograph with a standard non-chiral column (e.g., C18 or F5) coupled to a mass spectrometer.
Derivatization Reagent Volatile derivatives are created, often through esterification followed by acylation.1-fluoro-2,4-dinitrophenyl-5-l-leucine amide (l-FDLA) is the preferred reagent.
Analysis Time Hydrolysis: ~20 hours. Derivatization and GC-MS analysis can add several more hours.Optimized Hydrolysis: 3 hours. Derivatization and LC-MS analysis can be completed in a shorter timeframe.

Experimental Workflows

The general workflow for determining lanthionine stereochemistry involves three key stages: hydrolysis of the peptide to its constituent amino acids, derivatization of the amino acids to form diastereomers, and chromatographic separation and analysis of these diastereomers.

cluster_workflow General Workflow for Lanthionine Stereochemical Analysis start Synthetic Lanthionine-containing Peptide hydrolysis Acid Hydrolysis start->hydrolysis Break peptide bonds derivatization Chiral Derivatization hydrolysis->derivatization Generate diastereomers analysis Chromatographic Separation & MS Detection derivatization->analysis Separate and identify result Stereochemistry Confirmation analysis->result

References

Stereochemistry in Action: A Comparative Analysis of DL-Lanthionine and LL-Lanthionine Activity

Author: BenchChem Technical Support Team. Date: November 2025

A critical determinant of biological function, the stereochemistry of the non-proteinogenic amino acid lanthionine, plays a pivotal role in the activity of lantibiotics, a class of potent peptide antibiotics. This guide provides a comparative analysis of the biological activity of DL-lanthionine (meso-lanthionine) versus LL-lanthionine, drawing upon key experimental data. While information on the differential activities of the free forms of these isomers is scarce, their impact within a peptide structure is profoundly demonstrated in the case of the lantibiotic lacticin 481.

The primary evidence for the differential activity of DL- and LL-lanthionine comes from studies on lacticin 481, a tricyclic antibacterial peptide. In its natural form, lacticin 481 contains lanthionine in the DL- (or meso-) configuration. Synthetic chemistry has enabled the substitution of this natural isomer with the LL-isomer, providing a direct comparison of their influence on the peptide's biological function.

Quantitative Data Presentation

The antibacterial efficacy of native lacticin 481 (containing this compound) and its synthetic analogue (containing LL-lanthionine) was assessed against the indicator strain Lactococcus lactis subsp. cremoris HP. The results, summarized in the table below, unequivocally demonstrate that the natural DL-stereochemistry is essential for the antibacterial activity of lacticin 481.

CompoundLanthionine StereochemistryIC50 (nM)MIC (nM)Activity Status
Native Lacticin 481DL (meso)250 ± 50625Active
Synthetic Lacticin 481DL (meso)300 ± 70625Active
Synthetic Lacticin 481 AnalogueLL> 10,000> 10,000Inactive

Table 1: Comparison of the antibacterial activity of lacticin 481 with different lanthionine stereochemistry. The data clearly indicates that the LL-lanthionine analogue is inactive at the tested concentrations.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis of lacticin 481 and its LL-lanthionine analogue.

Synthesis of Lacticin 481 and its LL-Lanthionine Analogue

The synthesis of lacticin 481 and its analogue was performed using solid-phase peptide synthesis (SPPS). The key difference in the synthesis of the LL-analogue was the use of a protected LL-diaminopimelic acid (DAP) derivative to introduce the lanthionine bridge, in contrast to the protected DL-DAP derivative used for the native peptide.

Antibacterial Activity Assay

The antibacterial activity of the peptides was determined using a liquid growth inhibition assay.

  • Bacterial Strain and Growth Conditions: The indicator strain, Lactococcus lactis subsp. cremoris HP, was grown in GM17 medium (M17 broth supplemented with 0.5% w/v glucose) at 30°C.

  • Assay Setup: The assay was performed in a 96-well microtiter plate. Each well contained a final volume of 200 µL.

  • Peptide Preparation: Lyophilized peptides were dissolved in sterile water to prepare stock solutions. A two-fold serial dilution of each peptide was prepared in GM17 medium directly in the microtiter plate.

  • Inoculation: An overnight culture of L. lactis subsp. cremoris HP was diluted in fresh GM17 medium to an optical density at 600 nm (OD600) of 0.02. 100 µL of this diluted culture was added to each well of the microtiter plate containing 100 µL of the serially diluted peptides.

  • Incubation: The plate was incubated at 30°C for 16 hours without shaking.

  • Data Analysis: After incubation, the OD600 of each well was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was defined as the peptide concentration at which a 50% reduction in bacterial growth was observed compared to the control (no peptide). The minimum inhibitory concentration (MIC) was defined as the lowest peptide concentration that completely inhibited visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of lacticin 481 and the critical role of lanthionine stereochemistry.

G cluster_0 This compound (Active) cluster_1 LL-Lanthionine (Inactive) Lacticin_481_DL Lacticin 481 (DL-Lan) Binding Specific Binding Lacticin_481_DL->Binding Correct 3D conformation Lipid_II Lipid II Lipid_II->Binding Inhibition Inhibition of Peptidoglycan Synthesis Binding->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Lacticin_481_LL Lacticin 481 Analogue (LL-Lan) No_Binding No Binding Lacticin_481_LL->No_Binding Incorrect 3D conformation Lipid_II_2 Lipid II Lipid_II_2->No_Binding No_Inhibition Peptidoglycan Synthesis Continues No_Binding->No_Inhibition Cell_Growth Bacterial Cell Growth No_Inhibition->Cell_Growth

Caption: Mechanism of lacticin 481 and the effect of lanthionine stereochemistry.

The diagram above illustrates that the this compound in native lacticin 481 confers the correct three-dimensional structure necessary for high-affinity binding to Lipid II, a crucial precursor in bacterial cell wall biosynthesis. This binding event inhibits peptidoglycan synthesis, ultimately leading to bacterial cell death. In contrast, the LL-lanthionine analogue possesses an altered conformation that prevents effective binding to Lipid II, thus rendering it inactive.

G cluster_workflow Antibacterial Activity Assay Workflow Start Prepare Peptide Stock Solutions Serial_Dilution Two-fold Serial Dilution in 96-well plate Start->Serial_Dilution Inoculation Inoculate with L. lactis subsp. cremoris HP (OD600 = 0.02) Serial_Dilution->Inoculation Incubation Incubate at 30°C for 16 hours Inoculation->Incubation Measurement Measure OD600 Incubation->Measurement Analysis Determine IC50 and MIC Measurement->Analysis End Results Analysis->End

Caption: Experimental workflow for determining antibacterial activity.

This workflow diagram outlines the key steps in the experimental protocol used to assess the antibacterial activity of the lanthionine-containing peptides.

A Comparative Guide to Lanthionine Synthesis: Chemical vs. Enzymatic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of lanthionine-containing peptides (lanthipeptides) is a critical step in the development of novel therapeutics. These unique thioether cross-linked amino acids confer potent biological activities and enhanced stability to peptides. The choice between chemical and enzymatic synthesis methods is a crucial consideration, each with its own set of advantages and challenges. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Variable; can produce mixtures of diastereomers requiring chiral separation. High stereocontrol is achievable with specific chiral precursors.Highly stereospecific, typically producing a single diastereomer.[1][2]
Yield Often low overall yields for complex peptides (typically <5%).[1]Can be highly efficient, especially in optimized in vivo systems.
Substrate Scope Broad; allows for the incorporation of non-proteinogenic amino acids and other modifications.Generally limited to proteinogenic amino acids and dependent on enzyme specificity.[1]
Reaction Conditions Often requires harsh reagents, protecting groups, and anhydrous conditions.Mild, aqueous conditions (physiological pH and temperature).
Scalability Can be challenging and costly for large-scale production.Potentially more cost-effective and scalable for large-scale production through fermentation.
Regioselectivity Can be difficult to control in peptides with multiple potential cyclization sites, often requiring complex protecting group strategies.Highly regioselective, dictated by the enzyme's recognition of the precursor peptide sequence.[2]

Quantitative Performance Data

The following tables summarize quantitative data from published studies on the synthesis of lanthipeptides, offering a glimpse into the performance of each method. It is important to note that yields in chemical synthesis are often reported for the complete synthesis of a complex molecule, while enzymatic yields can refer to the conversion of a precursor peptide.

Table 1: Chemical Synthesis of Lanthipeptides

ProductSynthesis StrategyOverall YieldKey Lanthionine Formation StepReference
Lacticin 481Solid-Phase Peptide Synthesis (SPPS) with pre-synthesized lanthionine building blocks~1.3%Incorporation of orthogonally protected lanthionine/methyllanthionine
Analogue of Nisin Ring CSPPS with on-resin cyclizationNot specifiedIntramolecular Michael addition of cysteine to dehydroalanine
Cytolysin S AnaloguesSPPS with late-stage sulfamidate ring opening~1%Intramolecular S-alkylation of a cysteine residue

Table 2: Enzymatic Synthesis of Lanthipeptides

ProductSynthesis SystemYield/TiterKey Lanthionine Formation Enzyme(s)Reference
ProchlorosinsIn vitro reconstitution with ProcMNot specified (focus on regioselectivity)ProcM (LanM family)
Lacticin 481In vitro reconstitution with LctMQualitative (complete processing observed)LctM (LanM family)
Salivaricin BCell-free biosynthesis (UniBioCat)Qualitative (successful synthesis demonstrated)SboM (LanM family)

Experimental Methodologies

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) of a Lanthionine-Bridged Peptide

This protocol outlines a general procedure for the synthesis of a lanthionine-containing peptide on a solid support, a common chemical approach.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Orthogonally protected lanthionine building block (e.g., Fmoc-L-Ala(S-Dha)-OH and Fmoc-L-Cys(Trt)-OH for in-situ cyclization, or a pre-formed lanthionine diamino acid)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Lanthionine Ring Formation (On-Resin Cyclization):

    • Incorporate Fmoc-L-Ala(S-Dha)-OH and Fmoc-L-Cys(Trt)-OH at the desired positions in the peptide sequence.

    • After incorporation, selectively deprotect the cysteine side chain.

    • Induce intramolecular Michael addition by treating the resin with a mild base (e.g., DIEA in DMF) to form the lanthionine bridge.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove all remaining protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis: In Vitro Reconstitution of Lanthipeptide Biosynthesis

This protocol describes a general method for the enzymatic synthesis of a lanthipeptide using purified enzymes.

Materials:

  • Precursor peptide (LanA) with a hexahistidine (His6) tag

  • Purified lanthipeptide synthetase(s) (e.g., LanM or LanB and LanC)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

  • ATP (for LanM, LanKC, and LanL enzymes)

  • Cofactors (e.g., ZnCl2 for some LanC enzymes)

  • Leader peptidase (e.g., NisP)

  • Ni-NTA affinity chromatography resin

  • RP-HPLC system for purification

Procedure:

  • Expression and Purification of Precursor Peptide and Enzymes:

    • Clone the genes for the His6-tagged LanA precursor peptide and the lanthipeptide synthetase(s) into suitable expression vectors.

    • Express the proteins in E. coli and purify them using Ni-NTA affinity chromatography.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the purified LanA precursor peptide (e.g., 10 µM) and the lanthipeptide synthetase(s) (e.g., 1 µM) in the reaction buffer.

    • For ATP-dependent enzymes, add ATP to a final concentration of 2 mM.

    • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30°C) for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking time points and analyzing the samples by mass spectrometry to observe the dehydration and cyclization events (mass loss corresponding to the number of water molecules removed).

  • Leader Peptide Cleavage: After the modification reactions are complete, add the purified leader peptidase to the reaction mixture and incubate to remove the leader peptide.

  • Purification of the Mature Lanthipeptide: Purify the mature lanthipeptide from the reaction mixture using RP-HPLC.

Visualizing the Workflows

The following diagrams illustrate the generalized workflows for chemical and enzymatic lanthionine synthesis.

Chemical_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Lanthionine Precursor Coupling Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Cyclization On-Resin Cyclization Wash2->Cyclization Wash3 Wash Cyclization->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: Workflow for chemical synthesis of a lanthionine-bridged peptide via SPPS.

Enzymatic_Synthesis_Workflow cluster_expression Protein Expression & Purification cluster_reaction In Vitro Reaction LanA_gene LanA Gene (Precursor Peptide) Ecoli_expression E. coli Expression LanA_gene->Ecoli_expression LanM_gene LanM Gene (Synthetase) LanM_gene->Ecoli_expression Purified_LanA Purified LanA Ecoli_expression->Purified_LanA Purified_LanM Purified LanM Ecoli_expression->Purified_LanM Reaction_setup Reaction Setup (LanA, LanM, ATP, Buffer) Purified_LanA->Reaction_setup Purified_LanM->Reaction_setup Dehydration Dehydration Reaction_setup->Dehydration Cyclization Cyclization Dehydration->Cyclization Leader_cleavage Leader Peptide Cleavage Cyclization->Leader_cleavage Purification RP-HPLC Purification Leader_cleavage->Purification Analysis Characterization (MS) Purification->Analysis

Caption: Workflow for in vitro enzymatic synthesis of a lanthipeptide.

Conclusion

The choice between chemical and enzymatic synthesis of lanthionines is highly dependent on the specific goals of the research. Chemical synthesis offers unparalleled flexibility in incorporating unnatural amino acids and modifications, making it a powerful tool for structure-activity relationship studies and the creation of novel peptide analogs. However, this flexibility often comes at the cost of lower yields and complex purification procedures, especially for larger peptides.

Enzymatic synthesis, on the other hand, provides a highly efficient and stereospecific route to natural lanthipeptides. The mild reaction conditions and the potential for scalable production through fermentation make it an attractive option for the manufacturing of lanthipeptide-based drugs. While the substrate scope of the enzymes can be a limitation, ongoing research in enzyme engineering is continuously expanding the repertoire of accessible structures.

Ultimately, a chemoenzymatic approach, which combines the strengths of both methods, may offer the most versatile and powerful platform for the future of lanthipeptide synthesis and drug development.

References

A Comparative Guide to the Biological Activity of Lanthionine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthionine and its analogs represent a burgeoning field in therapeutic development, offering unique structural motifs that can enhance biological activity, stability, and receptor specificity. This guide provides a comparative analysis of the biological activities of various lanthionine analogs, with a focus on antimicrobial lantibiotics and neuroprotective lanthionine ketimines. The information presented is supported by experimental data to aid in research and development efforts.

I. Antimicrobial Activity of Lantibiotic Analogs

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine and methyllanthionine residues. These thioether bridges introduce conformational constraints that are often crucial for their potent antimicrobial activity.[1][2] The primary mechanism of action for many lantibiotics, such as nisin and lacticin 481, involves binding to Lipid II, a precursor in bacterial cell wall biosynthesis, thereby inhibiting peptidoglycan synthesis and, in some cases, forming pores in the cell membrane.[3][4][5]

Nisin is a well-studied lantibiotic with a broad spectrum of activity against Gram-positive bacteria. Analogs of nisin have been developed to enhance its activity, particularly against Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of nisin A and its engineered analog, T16m2, against various bacterial strains.

CompoundTarget OrganismMIC (µM)Fold Improvement over Nisin A
Nisin A E. coli>48-
T16m2 E. coli12>4x
Nisin A K. pneumoniae>48-
T16m2 K. pneumoniae4>12x
Nisin A A. baumannii48-
T16m2 A. baumannii412x
Nisin A P. aeruginosa>48-
T16m2 P. aeruginosa12>4x
Nisin A E. aerogenes>48-
T16m2 E. aerogenes12>4x

Data sourced from:

The T16m2 analog, which involves the fusion of a rationally designed antimicrobial peptide tail to a truncated nisin core, demonstrates significantly improved activity against several Gram-negative pathogens compared to the wild-type nisin A.

Lacticin 481 is another lantibiotic that inhibits bacterial growth by binding to Lipid II. Structure-activity relationship studies have revealed the critical role of specific residues and the stereochemistry of the lanthionine bridges for its biological activity. Analogs with substitutions of non-proteinogenic amino acids have been shown to modulate its inhibitory effect on peptidoglycan synthesis.

CompoundIC50 (µM) for PBP1b Inhibition
Wild-type Lacticin 481 12 ± 2.3
N15R/F21Pal 5.4 ± 1.2
N15R/F21H 7.0 ± 2.9
N15R/F21H/W23Nal 27 ± 5.6
N15R/F21Pal/W23Nal 105 ± 34

Data sourced from:

The data indicates that substitutions at positions 15 and 21 can enhance the inhibitory activity of lacticin 481, while additional modifications at position 23 can be detrimental. This highlights the precise structural requirements for optimal target interaction.

II. Neuroprotective Activity of Lanthionine Ketimine Analogs

Lanthionine ketimine (LK) is a naturally occurring metabolite in the brain. Synthetic, cell-permeable analogs of LK, such as lanthionine ketimine ethyl ester (LKE), have demonstrated significant neuroprotective and neurotrophic effects in various models of neurodegenerative diseases. The proposed mechanism of action involves the modulation of collapsin response mediator protein 2 (CRMP2), a protein involved in microtubule dynamics and axonal growth.

  • In a mouse model of Multiple Sclerosis (EAE): LKE treatment significantly reduced clinical signs of the disease and decreased neurodegeneration in the optic nerve and spinal cord. This was associated with a reduction in the phosphorylation of CRMP2.

  • In a mouse model of Alzheimer's Disease (3xTg-AD): LKE treatment diminished cognitive decline, reduced amyloid-β peptide deposition, and decreased phospho-Tau accumulation.

  • In vitro studies: LKE has been shown to reduce cell death in neuronal cell lines and primary neurons, protect against glutamate-induced excitotoxicity, and promote neurite outgrowth.

Due to the nature of the available data, a quantitative comparison table for LKE analogs is not feasible at this time. However, the consistent positive outcomes across multiple preclinical models underscore the therapeutic potential of this class of lanthionine analogs.

III. Experimental Protocols

This protocol is a standard method for assessing the antimicrobial activity of peptides.

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterium on an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test medium.

  • Preparation of Peptide Solutions:

    • Dissolve the lanthionine analog peptides in a suitable solvent (e.g., sterile water or a small amount of DMSO, ensuring the final concentration of the organic solvent is not inhibitory to the bacteria).

    • Prepare a series of twofold serial dilutions of each peptide in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria with no peptide) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

This protocol provides a general framework for assessing the binding affinity of lanthionine analogs to their target receptors.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in a cold buffer (e.g., Tris-HCl) using a homogenizer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [125I]-labeled peptide), and varying concentrations of the unlabeled lanthionine analog (competitor).

    • Include a control for total binding (membranes and radioligand only) and a control for non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand).

    • Incubate the reaction mixture at a specific temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the lanthionine analog that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

IV. Signaling Pathways and Experimental Workflows

The biological effects of lanthionine analogs are mediated through specific molecular interactions and signaling pathways. The following diagrams illustrate key concepts related to their mechanism of action and experimental evaluation.

Lantibiotic_Mechanism_of_Action Lantibiotic Lanthionine Analog (e.g., Nisin, Lacticin 481) LipidII Lipid II Lantibiotic->LipidII Binds to Pore Pore Formation Lantibiotic->Pore Induces Inhibition Inhibition of Peptidoglycan Synthesis Lantibiotic->Inhibition CellWall Bacterial Cell Wall (Peptidoglycan) LipidII->CellWall Precursor for LipidII->Inhibition CellLysis Cell Lysis & Bacterial Death Pore->CellLysis Inhibition->CellLysis

Caption: Mechanism of action for many antimicrobial lanthionine analogs (lantibiotics).

LKE_Signaling_Pathway LKE Lanthionine Ketimine Ester (LKE) CRMP2_p Phosphorylated CRMP2 (pCRMP2) LKE->CRMP2_p Inhibits phosphorylation CRMP2 CRMP2 CRMP2_p->CRMP2 Dephosphorylation Microtubule Microtubule Dynamics CRMP2->Microtubule Regulates AxonalGrowth Axonal Growth & Neurite Outgrowth Microtubule->AxonalGrowth Neuroprotection Neuroprotection AxonalGrowth->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of LKE.

MIC_Assay_Workflow Start Start PrepCulture Prepare Bacterial Inoculum Start->PrepCulture PrepPeptide Prepare Serial Dilutions of Lanthionine Analog Start->PrepPeptide Inoculate Inoculate Microtiter Plate PrepCulture->Inoculate PrepPeptide->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read Results Visually Incubate->Read MIC Determine MIC Read->MIC End End MIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Structural Showdown: Lanthionine Bridges vs. Disulfide Bonds in Peptide and Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more stable and potent therapeutic peptides is relentless. A key strategy in this endeavor lies in the conformational constraint of peptides, often achieved through intramolecular cross-linking. The disulfide bridge, formed between two cysteine residues, has long been the gold standard. However, the lanthionine bridge, a thioether linkage, is emerging as a compelling alternative, offering distinct advantages in stability and resistance to the in vivo environment. This guide provides a comprehensive structural and functional comparison of lanthionine and disulfide bridges, supported by experimental data and detailed protocols to aid in the rational design of next-generation peptide therapeutics.

At a Glance: Key Structural and Stability Differences

Lanthionine and disulfide bridges, while both serving to cyclize and stabilize peptides, possess fundamental structural and chemical differences that dictate their performance. The most critical distinction is the nature of the sulfur linkage: a thioether (C-S-C) in lanthionine versus a disulfide (C-S-S-C) in its counterpart. This seemingly subtle variation has profound implications for bond length, flexibility, and, most importantly, chemical stability.

FeatureLanthionine BridgeDisulfide Bridge
Chemical Linkage Thioether (C-S-C)Disulfide (C-S-S-C)
Bond Length (S-S) N/A~2.05 Å[1]
Bond Length (C-S) ~1.82 Å~1.82 Å
Bridge Length ShorterLonger
Redox Stability Non-reducibleReducible
Chemical Stability HighModerate
Proteolytic Stability HighModerate
Flexibility More constrainedMore flexible[1]

Delving Deeper: A Performance Comparison

The superior stability of the lanthionine bridge is its hallmark advantage. Unlike the disulfide bond, the thioether linkage is not susceptible to reduction by endogenous reducing agents such as glutathione, a major pathway for the in vivo degradation of disulfide-containing peptides.[2] This inherent stability translates to a longer plasma half-life and improved bioavailability.

Furthermore, the shorter and more constrained nature of the lanthionine bridge can lead to distinct peptide conformations compared to those stabilized by a disulfide bond in the same position. This can have a significant impact on biological activity, potentially leading to enhanced receptor binding affinity and selectivity. However, it is crucial to note that the altered conformation may also lead to reduced or abolished activity, necessitating careful design and empirical testing.[3]

Experimental Protocols: From Synthesis to Stability Assessment

The following protocols provide a general framework for the synthesis and evaluation of peptides containing lanthionine or disulfide bridges.

Protocol 1: Solid-Phase Synthesis of Lanthionine-Bridged Peptides

This protocol outlines the synthesis of a lanthionine-bridged peptide using an orthogonally protected lanthionine monomer.

Materials:

  • Fmoc-protected amino acids

  • Orthogonally protected Fmoc-L-lanthionine(Alloc, Allyl)-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection solution (20% piperidine in DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃) for Alloc/Allyl deprotection

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • HPLC for purification

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide chain up to the position of the lanthionine residue.

  • Couple the orthogonally protected Fmoc-L-lanthionine(Alloc, Allyl)-OH to the resin-bound peptide.

  • Continue with standard Fmoc-SPPS to complete the peptide sequence.

  • Selectively deprotect the Alloc and Allyl groups using a palladium catalyst and scavenger.

  • Perform on-resin cyclization by activating the newly freed carboxyl group and reacting it with the free amino group of the lanthionine residue.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 2: On-Resin Formation of Disulfide Bridges

This protocol describes a common method for forming a disulfide bridge in a peptide while it is still attached to the solid support.

Materials:

  • Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for regioselective disulfide bond formation if needed.

  • Rink Amide resin

  • Coupling and deprotection reagents as in Protocol 1.

  • Oxidizing agent (e.g., Iodine, Thallium(III) trifluoroacetate)

  • Cleavage cocktail

  • HPLC for purification

Procedure:

  • Synthesize the linear peptide on the resin using standard Fmoc-SPPS. The cysteine residues that will form the disulfide bridge should have their thiol groups protected (e.g., with Trityl).

  • After assembly of the linear peptide, selectively deprotect the thiol groups of the cysteine residues. For Trityl groups, this can be achieved with a mild solution of TFA in DCM.

  • Wash the resin thoroughly to remove the deprotection reagents.

  • Add a solution of the oxidizing agent (e.g., 0.1 M Iodine in DMF) to the resin and shake for 1-2 hours at room temperature.[4]

  • Wash the resin to remove excess oxidizing agent.

  • Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups.

  • Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 3: Assessing Peptide Stability in Human Serum

This protocol details a method to evaluate the stability of the synthesized peptides in a biologically relevant medium.

Materials:

  • Synthesized and purified peptide

  • Human serum

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

  • Add the peptide stock solution to pre-warmed human serum to a final concentration of 10-100 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Immediately quench the enzymatic activity by adding the quenching solution.

  • Centrifuge the samples to precipitate serum proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the half-life of the peptide in serum.

Visualizing the Pathways: Biosynthesis and Chemical Synthesis

To further understand the formation of these crucial bridges, the following diagrams illustrate their biosynthetic and chemical synthesis pathways.

Lanthionine_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification cluster_final Maturation Ribosome Ribosome PrecursorPeptide Precursor Peptide (Leader + Core) Ribosome->PrecursorPeptide Translation Dehydratase Dehydratase (LanB/LanM) PrecursorPeptide->Dehydratase Ser/Thr residues DehydratedPeptide Dehydrated Peptide (Dha/Dhb) Dehydratase->DehydratedPeptide Dehydration Cyclase Cyclase (LanC/LanM) DehydratedPeptide->Cyclase Cys residues Lanthipeptide Lanthionine-bridged Peptide Cyclase->Lanthipeptide Michael Addition Protease Protease Lanthipeptide->Protease Leader Peptide Cleavage MatureLanthipeptide Mature Lanthipeptide Protease->MatureLanthipeptide

Caption: Biosynthetic pathway of lanthipeptides.

Chemical_Synthesis cluster_lanthionine Lanthionine Bridge Synthesis cluster_disulfide Disulfide Bridge Synthesis Lan_SPPS 1. Fmoc-SPPS with orthogonally protected Lanthionine monomer Lan_Deprotection 2. Selective Deprotection (e.g., Pd(0)) Lan_SPPS->Lan_Deprotection Lan_Cyclization 3. On-Resin Cyclization Lan_Deprotection->Lan_Cyclization Lan_Cleavage 4. Cleavage & Purification Lan_Cyclization->Lan_Cleavage DS_SPPS 1. Fmoc-SPPS with Cys(Protecting Group) DS_Deprotection 2. Selective Thiol Deprotection DS_SPPS->DS_Deprotection DS_Oxidation 3. On-Resin Oxidation (e.g., Iodine) DS_Deprotection->DS_Oxidation DS_Cleavage 4. Cleavage & Purification DS_Oxidation->DS_Cleavage

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of lanthionine cross-links in novel peptides is a critical step in characterizing these promising therapeutic candidates. Lanthionine bridges, intramolecular thioether linkages, impart significant conformational stability and resistance to proteolysis, making them superior alternatives to disulfide bonds in many applications.[1][2][3] This guide provides a comprehensive comparison of the primary analytical techniques used to validate these unique post-translational modifications, complete with experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.

Lanthipeptides, or lanthionine-containing peptides, are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs).[4][5] Their biosynthesis involves the enzymatic dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively, followed by the intramolecular Michael-type addition of cysteine thiols to these dehydroamino acids to form the characteristic lanthionine or methyllanthionine bridges. The validation of these cross-links is essential to confirm the peptide's structure, understand its structure-activity relationship, and ensure its quality for therapeutic development.

Comparative Analysis of Validation Techniques

The validation of lanthionine cross-links typically involves a combination of techniques to provide orthogonal evidence of the bridge's presence, location, and stereochemistry. The most common methods include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Edman degradation.

Technique Information Provided Sensitivity Specificity Sample Requirement Key Advantages Key Limitations
Mass Spectrometry (MS) Molecular weight confirmation of the final peptide and intermediates, number of dehydration and cyclization events.High (pmol to fmol)ModerateLowHigh throughput, provides information on modification states.Does not directly reveal the connectivity of the bridges or stereochemistry.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns reveal the connectivity of the lanthionine bridges.High (pmol to fmol)HighLowProvides direct evidence of bridge location.Complex spectra can be challenging to interpret, especially for overlapping rings.
Gas Chromatography-Mass Spectrometry (GC-MS) Determination of the absolute stereochemistry of the lanthionine and methyllanthionine residues after hydrolysis and derivatization.ModerateHighModerateGold standard for stereochemical analysis.Destructive method, requires chemical derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed 3D structural information, including through-space correlations that confirm the proximity of residues involved in the cross-link.LowHighHighProvides a complete structural picture in solution.Requires larger sample quantities, data acquisition and analysis can be time-consuming.
Edman Degradation Can be used to identify the location of lanthionine bridges by observing the absence of a PTH-amino acid at the expected cysteine and dehydroamino acid positions.ModerateModerateModerateWell-established technique for N-terminal sequencing.Not suitable for N-terminally blocked peptides, can be ambiguous for complex structures.

Experimental Protocols

Mass Spectrometry-Based Validation

1. Molecular Weight Determination by MALDI-TOF or ESI-MS:

  • Purpose: To confirm the expected molecular weight of the synthesized or isolated peptide and to monitor the progress of dehydration and cyclization reactions in vitro.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).

    • For MALDI-TOF MS, mix the peptide solution 1:1 with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate and allow it to air dry.

    • For ESI-MS, infuse the peptide solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in the appropriate mass range. The observed mass should correspond to the theoretical mass of the peptide with the expected number of water losses (from dehydration) and no mass addition (indicating complete cyclization of free thiols).

2. Lanthionine Bridge Connectivity by Tandem MS (MS/MS):

  • Purpose: To determine the specific connectivity of the lanthionine bridges by analyzing the fragmentation pattern of the peptide.

  • Protocol:

    • Introduce the peptide into an ESI-MS/MS instrument.

    • Select the precursor ion corresponding to the protonated molecular ion of the lanthipeptide.

    • Fragment the precursor ion using collision-induced dissociation (CID) or electron capture dissociation (ECD).

    • Analyze the resulting product ion spectrum. The presence of specific b and y fragment ions between the thioether rings can confirm a non-overlapping ring pattern. The absence of fragmentation within a ring provides evidence for the cyclic structure.

Stereochemical Analysis by GC-MS
  • Purpose: To determine the absolute stereochemistry of the lanthionine and methyllanthionine residues.

  • Protocol:

    • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours.

    • Dry the hydrolysate under vacuum.

    • Derivatize the amino acids by, for example, esterification with isopropanol/HCl followed by acylation with trifluoroacetic anhydride.

    • Analyze the derivatized amino acids by GC-MS using a chiral stationary phase column.

    • Compare the retention times of the derivatized amino acids from the sample with those of synthetic standards of known stereochemistry to determine the configuration (e.g., dl or ll) of the lanthionine residues.

Structural Elucidation by NMR Spectroscopy
  • Purpose: To obtain a high-resolution 3D structure of the lanthipeptide in solution, confirming the lanthionine cross-links.

  • Protocol:

    • Dissolve the peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O) to a final concentration of at least 1 mM.

    • Acquire a series of 2D NMR spectra, including TOCSY, NOESY, and HSQC experiments.

    • Assign the proton and carbon resonances of the peptide backbone and side chains.

    • Identify nuclear Overhauser effect (NOE) cross-peaks between protons that are close in space (<5 Å). Strong NOEs between the β-protons of the alanine residues involved in the lanthionine bridge and other nearby protons provide direct evidence for the cross-link.

    • Use the distance restraints derived from the NOE data, along with dihedral angle restraints from scalar coupling constants, to calculate a family of 3D structures of the peptide.

Visualizing Key Concepts

Lanthipeptide_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification cluster_2 Maturation Precursor Precursor Peptide (Leader + Core) Dehydrated Dehydrated Peptide Precursor->Dehydrated Dehydratase (e.g., LanB) -H2O from Ser/Thr Cyclized Cyclized Peptide Dehydrated->Cyclized Cyclase (e.g., LanC) Thiol addition to Dha/Dhb Mature Mature Lanthipeptide Cyclized->Mature Protease Leader peptide cleavage

Caption: Biosynthetic pathway of lanthipeptides.

MSMS_Validation start Lanthipeptide Sample ms1 MS1 Scan Select Precursor Ion start->ms1 cid Fragmentation (CID/ECD) ms1->cid ms2 MS2 Scan Detect Product Ions cid->ms2 analysis Data Analysis (Identify Fragment Ions, Map Connectivity) ms2->analysis result Confirmed Lanthionine Bridge Structure analysis->result

Caption: Workflow for MS/MS-based validation.

Caption: Lanthionine vs. Disulfide bridges.

Conclusion

The validation of lanthionine cross-links in novel peptides requires a multi-faceted approach. While mass spectrometry provides a rapid and sensitive method for confirming the presence of the modifications and their connectivity, NMR spectroscopy is unparalleled for determining the complete three-dimensional structure. For absolute stereochemical confirmation, GC-MS remains the definitive technique. By understanding the strengths and limitations of each method, researchers can design a robust validation strategy to thoroughly characterize their novel lanthipeptides, paving the way for their development as next-generation therapeutics.

References

A Comparative Guide to Thioether Cross-Linking Reagents: Lanthionine vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic cross-linking of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), stabilized peptides, and functionalized proteins with enhanced therapeutic properties. The formation of a stable thioether bond is a widely employed strategy for this purpose. This guide provides an objective comparison of lanthionine, a naturally occurring thioether cross-link, with common synthetic thioether cross-linking reagents. By examining their mechanisms, performance, and stability, supported by experimental data, this document aims to equip researchers with the knowledge to select the most appropriate cross-linking strategy for their specific application.

Executive Summary

Thioether cross-links offer a robust and stable method for covalently linking biomolecules. Lanthionine, an amino acid cross-link found in a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides, is formed enzymatically and is renowned for its exceptional stability. In contrast, synthetic thioether cross-linking reagents, which typically target cysteine residues, offer greater versatility in terms of reaction partners but can vary significantly in the stability of the resulting linkage. Maleimide-based reagents are popular due to their high reactivity but are susceptible to retro-Michael addition, leading to potential deconjugation. To address this instability, alternative reagents such as vinyl sulfones and phenyloxadiazolyl methyl sulfones (PODS) have been developed to form more stable, irreversible thioether bonds.

This guide will delve into the specifics of each of these cross-linking strategies, presenting a head-to-head comparison of their performance characteristics, detailed experimental protocols for their implementation, and visual diagrams to illustrate the underlying chemical and biological processes.

Performance Comparison: Lanthionine vs. Synthetic Thioether Cross-Linkers

The choice of a cross-linking reagent is dictated by several factors, including the desired stability of the linkage, the available functional groups on the biomolecules, and the required reaction conditions. The following tables summarize the key performance characteristics of lanthionine and popular synthetic thioether cross-linking reagents.

Table 1: General Characteristics of Thioether Cross-Linking Reagents

FeatureLanthionineMaleimide ReagentsVinyl Sulfone Reagents
Formation Enzymatic (Dehydratase & Cyclase)Chemical (Michael Addition)Chemical (Michael Addition)
Target Residues Serine/Threonine and CysteineCysteine (thiol)Cysteine (thiol)
Bond Type ThioetherThioether (succinimidyl thioether)Thioether
Specificity High (enzyme-directed)High for thiols at pH 6.5-7.5[1]High for thiols
Reaction Conditions Physiological (in vivo or in vitro enzymatic)pH 6.5-7.5, room temperature or 4°C[2][3][4]Mild conditions
Byproducts Water, Phosphate/Glutamate (depending on enzyme class)NoneNone

Table 2: Stability of Thioether Cross-Links

Reagent/Cross-linkLinkage StabilityStability against Competing Thiols (e.g., Glutathione)Proteolytic StabilityNotes
Lanthionine Highly StableVery High (resistant to reduction)[5]High (confers resistance to proteases)Thioether bond is not readily reversible.
Maleimide Reagents Susceptible to retro-Michael reactionProne to thiol exchange, leading to deconjugation. Half-life can range from hours to days depending on the specific maleimide and local environment.Linkage itself does not confer significant proteolytic stability.Stability can be improved by hydrolysis of the succinimide ring or by using next-generation maleimides.
Vinyl Sulfone Reagents Stable and IrreversibleHighLinkage itself does not confer significant proteolytic stability.Generally slower reaction kinetics compared to maleimides.

Note: Direct head-to-head quantitative stability data (e.g., half-life in plasma) for lanthionine compared to synthetic cross-linkers under identical conditions is limited in the available literature. The stability of lanthionine is widely reported in a qualitative manner as being significantly higher than disulfide bonds and resistant to conditions that cleave many synthetic linkers.

Reaction Mechanisms and Pathways

The formation of thioether cross-links proceeds through distinct mechanisms for lanthionine and synthetic reagents.

Lanthionine Biosynthesis

Lanthionine bridges are installed post-translationally in lanthipeptides by a dedicated enzymatic machinery. The process involves two key steps:

  • Dehydration: A dehydratase enzyme (e.g., NisB) specifically modifies serine or threonine residues within a precursor peptide to dehydroalanine (Dha) or dehydrobutyrine (Dhb), respectively.

  • Cyclization: A cyclase enzyme (e.g., NisC) then catalyzes the intramolecular Michael-type addition of a cysteine thiol to the dehydroamino acid, forming the stable thioether lanthionine bridge.

G cluster_dehydration Dehydration cluster_cyclization Cyclization Precursor_Peptide Precursor Peptide (with Ser/Thr) Dehydrated_Peptide Dehydrated Peptide (with Dha/Dhb) Precursor_Peptide->Dehydrated_Peptide  Dehydratase (e.g., NisB) Dehydrated_Peptide_c Dehydrated Peptide (with Cys) Lanthipeptide Lanthipeptide (with Lanthionine bridge) Dehydrated_Peptide_c->Lanthipeptide  Cyclase (e.g., NisC)

Figure 1: Lanthionine Biosynthesis Pathway.

Synthetic Thioether Cross-Linking

Synthetic reagents primarily target the thiol group of cysteine residues.

Maleimide-Thiol Reaction: Maleimides react with thiols via a Michael addition to form a succinimidyl thioether linkage. This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.

G Protein_SH Protein-SH (Cysteine) Thioether_Adduct Succinimidyl Thioether Adduct Protein_SH->Thioether_Adduct Maleimide Maleimide Reagent Maleimide->Thioether_Adduct

Figure 2: Maleimide-Thiol Conjugation.

However, this linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to deconjugation.

G Thioether_Adduct Succinimidyl Thioether Adduct Reversed_Reactants Protein-SH + Maleimide Thioether_Adduct->Reversed_Reactants Retro-Michael Thiol_Exchange Exchanged Thiol Adduct Reversed_Reactants->Thiol_Exchange Competing_Thiol Competing Thiol (e.g., Glutathione) Competing_Thiol->Thiol_Exchange

Figure 3: Instability of Maleimide Adducts.

Vinyl Sulfone-Thiol Reaction: Vinyl sulfones also react with thiols via a Michael addition, but they form a more stable, irreversible thioether bond that is not susceptible to the retro-Michael reaction.

G Protein_SH Protein-SH (Cysteine) Stable_Thioether Stable Thioether Adduct Protein_SH->Stable_Thioether Vinyl_Sulfone Vinyl Sulfone Reagent Vinyl_Sulfone->Stable_Thioether

Figure 4: Vinyl Sulfone-Thiol Conjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible application of these cross-linking strategies.

Protocol 1: In Vitro Biosynthesis of Lanthionine Cross-Links

This protocol describes a general workflow for the in vitro reconstitution of lanthipeptide biosynthesis using the nisin modification enzymes NisB and NisC.

Materials:

  • Purified His-tagged precursor peptide (e.g., NisA)

  • Purified His-tagged dehydratase (e.g., NisB)

  • Purified His-tagged cyclase (e.g., NisC)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2.5 mM ATP, 2.5 mM L-glutamate

  • Zinc Sulfate (ZnSO₄) solution

  • Quenching solution: 5% trifluoroacetic acid (TFA)

  • C18 ZipTips for desalting

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the precursor peptide (e.g., NisA, final concentration 10 µM), dehydratase (e.g., NisB, final concentration 1 µM), and cyclase (e.g., NisC, final concentration 1 µM) in the reaction buffer.

  • Initiate Dehydration: Start the dehydration reaction by incubating the mixture at 30°C for 2-4 hours. This allows NisB to convert serine and threonine residues to dehydroalanine and dehydrobutyrine.

  • Initiate Cyclization: Add ZnSO₄ to a final concentration of 10 µM to activate the cyclase, NisC. Continue the incubation at 30°C for an additional 2-4 hours to facilitate the formation of lanthionine bridges.

  • Quench Reaction: Stop the reaction by adding an equal volume of quenching solution (5% TFA).

  • Sample Preparation for MS Analysis: Desalt the sample using a C18 ZipTip according to the manufacturer's instructions. Elute the modified peptide in a suitable matrix for MALDI-TOF analysis (e.g., α-cyano-4-hydroxycinnamic acid).

  • Analysis: Analyze the sample by MALDI-TOF mass spectrometry to observe the mass shifts corresponding to dehydration (loss of 18 Da per event) and lanthionine formation (no mass change from the dehydrated intermediate).

Protocol 2: Maleimide-Based Cross-Linking

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.

  • Quenching solution: 1 M β-mercaptoethanol or cysteine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove excess TCEP by dialysis or using a desalting column.

  • Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction (Optional): Add a quenching solution to a final concentration of 10-20 mM to react with any excess maleimide reagent. Incubate for 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 3: Vinyl Sulfone-Based Cross-Linking

This protocol outlines a general procedure for conjugating a vinyl sulfone reagent to a thiol-containing protein.

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Vinyl sulfone-functionalized reagent

  • Reaction Buffer: Phosphate or borate buffer, pH 8.0-8.5, degassed.

  • Anhydrous DMSO or DMF for dissolving the vinyl sulfone reagent.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Prepare the protein in the degassed reaction buffer as described in the maleimide protocol.

  • Reagent Preparation: Dissolve the vinyl sulfone reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the vinyl sulfone stock solution to the protein solution. Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction is generally slower than with maleimides.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm successful conjugation.

Conclusion

The choice between lanthionine and synthetic thioether cross-linking reagents depends on the specific requirements of the application. Lanthionine offers unparalleled stability, making it an excellent choice for applications requiring long-term in vivo stability and resistance to enzymatic degradation. However, its formation requires a complex enzymatic machinery, which can be a limitation for some applications.

Synthetic thioether cross-linkers, particularly those targeting cysteine residues, provide greater flexibility and are more readily implemented in a standard laboratory setting. While traditional maleimide reagents are highly reactive, their inherent instability is a significant drawback for many therapeutic applications. The development of more stable alternatives, such as vinyl sulfones, has provided researchers with powerful tools to create robust and irreversible thioether linkages.

By carefully considering the trade-offs between stability, reactivity, and ease of implementation, researchers can select the optimal thioether cross-linking strategy to advance their drug development and bioconjugation endeavors.

References

Lanthionine Peptides: A Superior Scaffold for Metabolic Stability in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for therapeutic peptides with enhanced metabolic stability is a paramount challenge. Lanthionine-bridged peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), offer a compelling solution due to their unique structural features that confer remarkable resistance to enzymatic degradation. This guide provides an objective comparison of the metabolic stability of lanthionine peptides against other common peptide cyclization strategies, supported by experimental data and detailed protocols.

Lanthionine peptides are characterized by the presence of lanthionine (Lan) or methyllanthionine (MeLan) residues, which form thioether cross-links within the peptide backbone.[1] These thioether bridges are inherently more stable than the disulfide bonds found in many other cyclic peptides, rendering lanthionine peptides less susceptible to reduction and enzymatic cleavage in biological environments.[2] This intrinsic stability makes them attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles.

Comparative Metabolic Stability

The enhanced stability of lanthionine peptides translates to a longer half-life in biological matrices such as plasma and serum. While direct head-to-head studies with identical peptide sequences are limited in publicly available literature, the general consensus and existing data indicate a clear stability advantage for lanthionine-bridged structures over their disulfide-bridged counterparts.

Below is a summary of typical half-life data for various peptide structures, illustrating the general trend of increased stability with cyclization and specifically with lanthionine bridging.

Peptide TypeCyclization MethodTypical Half-life in Human PlasmaReference(s)
Linear PeptideNoneMinutes[3]
Disulfide-Bridged PeptideOxidation of Cysteine ResiduesMinutes to Hours[4][5]
Stapled PeptideHydrocarbon StaplingHours
Lanthionine Peptide Enzymatic Thioether Formation Hours to Days (projected)

Note: The half-life of peptides can be highly sequence-dependent and influenced by other modifications. The values presented are indicative of general trends.

The thioether bond of lanthionine is resistant to cleavage by proteases that typically degrade linear peptides. Furthermore, the constrained cyclic conformation imposed by the lanthionine bridge can sterically hinder the access of peptidases to cleavage sites within the peptide sequence.

Experimental Protocols for Assessing Metabolic Stability

To enable researchers to conduct their own comparative stability studies, detailed protocols for in vitro plasma stability and liver microsomal stability assays are provided below.

In Vitro Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of plasma enzymes.

Materials:

  • Test peptide and comparator peptides (e.g., disulfide-bridged analogue)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS grade water

  • Thermomixer

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration (e.g., 10 µM) in PBS.

  • Pre-warm the human plasma to 37°C.

  • Initiate the assay by mixing the peptide solution with the pre-warmed plasma at a 1:1 ratio.

  • Incubate the mixture at 37°C with gentle agitation in a thermomixer.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN containing 0.1% TFA.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life (t½).

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test peptide and comparator peptides

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN)

  • LC-MS grade water

  • Thermomixer

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent.

  • Prepare the incubation mixture by combining HLMs, phosphate buffer, and MgCl₂.

  • Pre-incubate the peptide with the HLM mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding 3 volumes of ice-cold ACN.

  • Centrifuge the samples to pellet the microsomal proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining parent peptide.

  • Calculate the rate of disappearance and the intrinsic clearance of the peptide.

Visualizing Key Processes

To further aid in the understanding of lanthionine peptide stability and its assessment, the following diagrams, generated using Graphviz, illustrate the biosynthetic pathway that confers stability and a typical workflow for comparative metabolic stability studies.

Lanthipeptide_Biosynthesis Precursor Precursor Peptide (Leader + Core) Dehydrated Dehydrated Peptide Precursor->Dehydrated Dehydratase (e.g., LanB) Cyclized Cyclized Peptide (Lanthionine-bridged) Dehydrated->Cyclized Cyclase (e.g., LanC) Mature Mature Lanthipeptide (Metabolically Stable) Cyclized->Mature Protease (Leader Removal)

Caption: Lanthipeptide biosynthesis pathway.

Stability_Workflow Start Peptide Synthesis (Lanthionine vs. Alternative) Incubation Incubation with Biological Matrix (Plasma or Microsomes) Start->Incubation Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching Analysis LC-MS Analysis (Quantification of Intact Peptide) Quenching->Analysis Data Data Analysis (Half-life / Clearance Calculation) Analysis->Data Comparison Comparative Stability Assessment Data->Comparison

References

A Comparative Analysis of Lanthionine-Containing Lantibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising frontier in the search for novel antimicrobial agents. Characterized by the presence of the thioether amino acid lanthionine and its methylated derivative, these bacteriocins exhibit potent activity, particularly against Gram-positive bacteria. Their unique structures and mechanisms of action make them attractive candidates for therapeutic development, especially in an era of mounting antibiotic resistance. This guide provides a comparative overview of key lanthionine-containing lantibiotics, presenting experimental data on their performance and detailed methodologies for their evaluation.

Classification and Structural Features

Lantibiotics are broadly categorized based on their structural characteristics.[1][2] Type A lantibiotics are elongated, flexible peptides, while Type B lantibiotics are more globular and compact.[1][2] Further classification into four classes (I-IV) is based on the enzymatic machinery responsible for their post-translational modifications.[3]

The defining structural motifs of lantibiotics are the intramolecular lanthionine (Lan) and β-methyllanthionine (MeLan) bridges, which are formed from serine/threonine and cysteine residues. These thioether cross-links create the characteristic ring structures that are crucial for their biological activity and stability. Additionally, many lantibiotics contain dehydrated residues such as dehydroalanine (Dha) and dehydrobutyrine (Dhb).

Mechanism of Action: Targeting the Bacterial Cell Wall

A primary mechanism of action for many lantibiotics is the inhibition of bacterial cell wall biosynthesis through a specific interaction with Lipid II, an essential precursor for peptidoglycan synthesis. By binding to Lipid II, these peptides prevent its incorporation into the growing cell wall, ultimately leading to cell death.

Certain lantibiotics, particularly those of Type A, exhibit a dual mechanism of action. Following the initial binding to Lipid II, they can aggregate and form pores in the bacterial cytoplasmic membrane, causing the leakage of essential ions and molecules and further contributing to their bactericidal effect.

Performance Comparison of Selected Lantibiotics

The following tables summarize the available quantitative data on the antimicrobial efficacy, stability, and cytotoxicity of prominent lanthionine-containing lantibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Lantibiotics against Various Bacterial Strains

LantibioticTarget OrganismMIC (µg/mL)Reference(s)
Nisin Staphylococcus aureus3.2 - 6.4
Streptococcus pneumoniae2.5 - 50
Listeria monocytogenes7.5 (µM)
Escherichia coli16 (µM)
Gram-positive bacteria (general)25
Subtilin Kocuria rhizophila0.6 - 19.2 (nM)
Epidermin Staphylococcus aureus4 - 8
Staphylococcus epidermidis4 - 8
Methicillin-resistant S. aureus (MRSA)1.56
Mersacidin Methicillin-resistant S. aureus (MRSA)1
Staphylococcus aureus8
Coagulase-negative staphylococci8
Streptococcus pneumoniae4 - 8
Mutacin 1140 Streptococcus mutansMICs determined
Streptococcus pneumoniaeMICs determined
Staphylococcus aureusMICs determined
Clostridium difficileMICs determined
Micrococcus luteusMICs determined

Table 2: Stability of Selected Lantibiotics under Different Conditions

LantibioticConditionStabilityReference(s)
Nisin Acidic pH (3.0-5.0)Most stable
Neutral to alkaline pHDenaturation and loss of effectiveness
High temperature (prolonged exposure)Degradation
Autoclaving (121°C, 15 min) at pH 3~15% loss of activity
Autoclaving (115°C, 20 min) at pH 3<5% loss of activity
Subtilin pH 5.5-9.0, <50°CStable
Higher temperaturesRapid thermoinactivation

Table 3: Cytotoxicity (IC50/EC50) of Selected Lantibiotics against Various Cell Lines

LantibioticCell LineIC50/EC50 ValueReference(s)
Nisin MCF-7 (Breast cancer)5 µM
HUVEC (Normal endothelial)64 µg/mL
HeLa (Cervical cancer)11.5–23 µM
OVCAR-3 (Ovarian carcinoma)11.5–23 µM
SK-OV-3 (Ovarian carcinoma)11.5–23 µM
SW1088 (Astrocytoma)50-75 µg/mL
MDA-MB-231 (Breast cancer)11.64 µM (72h)
Mutacin 1140 HepG2 (Hepatocytes)EC50 of 636 µg/mL (for variant OG253)
In vivo (murine models)Well tolerated intravenously
Mersacidin In vivo (mouse rhinitis model)No mucosal lesions or morphological changes in the liver at treatment concentration
Epidermin FibroblastsNo cytotoxic effects
Red blood cellsLess than 1% hemolysis

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of lantibiotic performance. Below are outlines for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a lantibiotic.

  • Preparation of Lantibiotic Stock Solution: Dissolve the lantibiotic in an appropriate solvent to a known concentration.

  • Preparation of Bacterial Inoculum: Culture the target bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the lantibiotic stock solution in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no lantibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the lantibiotic that completely inhibits visible bacterial growth.

Stability Assay: pH and Temperature

This assay evaluates the stability of a lantibiotic under different environmental conditions.

  • Preparation of Lantibiotic Solutions: Prepare solutions of the lantibiotic at a fixed concentration in buffers of varying pH (e.g., pH 2, 4, 7, 9).

  • Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C) for specific time intervals (e.g., 0, 1, 6, 24 hours).

  • Activity Assessment: After incubation, determine the residual antimicrobial activity of each sample using a suitable method, such as the agar well diffusion assay or by determining the MIC.

  • Data Analysis: Calculate the percentage of activity remaining compared to the initial activity (time 0) for each condition.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the effect of a lantibiotic on the metabolic activity of mammalian cells, providing an indication of cell viability.

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Lantibiotic Treatment: Treat the cells with various concentrations of the lantibiotic for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the lantibiotic that causes a 50% reduction in cell viability, can then be determined.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Seed and treat cells with the lantibiotic as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Visualizing Lantibiotic Biology and Research Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in lantibiotic research.

lantibiotic_classification cluster_main Lantibiotics cluster_typeA Type A (Elongated) cluster_typeB Type B (Globular) Lantibiotics Lantibiotics TypeA Type A Lantibiotics->TypeA TypeB Type B Lantibiotics->TypeB Nisin Nisin TypeA->Nisin Subtilin Subtilin TypeA->Subtilin Epidermin Epidermin TypeA->Epidermin Mutacin Mutacin TypeA->Mutacin Mersacidin Mersacidin TypeB->Mersacidin mechanism_of_action Lantibiotic Lantibiotic LipidII Lipid II (Cell Wall Precursor) Lantibiotic->LipidII Binding Pore Pore Formation Lantibiotic->Pore Aggregation (Type A) CellWall Bacterial Cell Wall LipidII->CellWall Inhibition of Peptidoglycan Synthesis CellDeath Cell Death CellWall->CellDeath Membrane Bacterial Membrane Pore->Membrane Pore->CellDeath experimental_workflow start Lantibiotic Candidate mic Antimicrobial Susceptibility (MIC Determination) start->mic stability Stability Assays (pH, Temperature) mic->stability cytotoxicity Cytotoxicity Assays (MTT, LDH) stability->cytotoxicity in_vivo In Vivo Efficacy & Toxicity Studies cytotoxicity->in_vivo end Lead Compound in_vivo->end

References

The Influence of Lanthionine Stereochemistry on Peptide Conformation and Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of lanthionine bridges into peptides is a powerful strategy for enhancing their conformational stability, metabolic resistance, and biological activity. However, the precise stereochemistry of the lanthionine bridge—a thioether linkage between two alanine residues—can profoundly influence the peptide's three-dimensional structure and, consequently, its function. This guide provides a comparative analysis of the effects of lanthionine stereochemistry on peptide conformation, supported by experimental data and detailed protocols.

Data Presentation: Lanthionine Stereoisomers and their Impact on Bioactivity

The stereochemistry of the lanthionine bridge is defined by the chirality of the two α-carbons. The two common stereoisomers are the meso (DL) form ((2S,6R)-lanthionine) and the LL form ((2R,6R)-lanthionine). The impact of this stereochemical difference is particularly evident in the biological activity of antimicrobial peptides, such as lacticin 481.

PeptideLanthionine Ring StereochemistryMinimum Inhibitory Concentration (MIC) against Lactococcus lactis subsp. cremoris HPReference
Synthetic Lacticin 481A ring: meso (DL), B ring: meso (DL), C ring: meso (DL)Comparable to native lacticin 481[1][2][3]
Lacticin 481 Analogue (ll-A)A ring: LL, B ring: meso (DL), C ring: meso (DL)Inactive[1][2]
Lacticin 481 Analogue (ll-B)A ring: meso (DL), B ring: LL, C ring: meso (DL)Inactive
Lacticin 481 Analogue (ll-C)A ring: meso (DL), B ring: meso (DL), C ring: LLInactive

Table 1: Comparison of the antibacterial activity of lacticin 481 and its diastereomers. The data clearly demonstrates that the naturally occurring meso (DL) stereochemistry of all three lanthionine rings is crucial for the antibacterial activity of lacticin 481. Altering the stereochemistry of even a single lanthionine bridge to the LL configuration completely abolishes its activity. This loss of activity is attributed to significant changes in the overall three-dimensional structure of the peptide, as suggested by deviations in retention times during RP-HPLC analysis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Lanthionine-Bridged Peptides

This protocol outlines the general steps for the manual synthesis of lanthionine-containing peptides using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (with acid-labile side-chain protecting groups)

  • Orthogonally protected lanthionine building blocks (e.g., Fmoc-D-Ala-S-(L-Ala)-OH)

  • N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • Piperidine solution (20% in NMP or DMF)

  • Coupling reagents: HATU or HBTU

  • Activator base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP or DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP or DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with NMP or DMF and then DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HATU/HBTU (2.9 equivalents) in NMP or DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with NMP or DMF and DCM.

  • Lanthionine Bridge Formation (using pre-formed building blocks): Couple the orthogonally protected lanthionine building block using the same procedure as for standard amino acids.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conformational Analysis by NMR Spectroscopy

This protocol provides a general workflow for determining the solution conformation of lanthionine-bridged peptides.

Materials:

  • Purified lanthionine peptide

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the sample's purity and the dispersion of signals, which can indicate a well-defined structure.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide the distance restraints crucial for structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): For isotopically labeled peptides, an HSQC spectrum correlates amide protons with their backbone nitrogen atoms, providing information on the backbone conformation.

  • Resonance Assignment: Use the combination of TOCSY and NOESY/ROESY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.

  • Structure Calculation:

    • Extract distance restraints from the NOESY/ROESY peak volumes.

    • Use molecular dynamics and simulated annealing software (e.g., CYANA, CNS, or Rosetta) to calculate a family of structures consistent with the experimental restraints.

  • Structure Validation: Evaluate the quality of the calculated structures based on factors such as the number of NOE violations, Ramachandran plot analysis, and overall energy.

Determination of Lanthionine Stereochemistry by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the determination of the stereochemistry of lanthionine residues within a peptide.

Materials:

  • Purified lanthionine peptide

  • 6 M HCl

  • Acetyl chloride

  • Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Dichloromethane (DCM)

  • Chiral GC column (e.g., Chirasil-Val)

  • GC-MS instrument

Procedure:

  • Acid Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed tube to break it down into its constituent amino acids.

  • Derivatization:

    • Dry the hydrolysate under a stream of nitrogen.

    • Esterify the amino acids by adding a solution of acetyl chloride in methanol and heating.

    • Acylate the amino groups by reacting with PFPA in DCM.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a chiral GC column.

    • Run a temperature gradient program to separate the different amino acid derivatives.

    • The mass spectrometer is used to identify the lanthionine peaks.

  • Stereochemistry Assignment: Compare the retention times of the lanthionine peaks from the sample with those of authentic standards of known stereochemistry (e.g., meso-lanthionine and LL-lanthionine) to determine the stereochemistry in the original peptide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the antimicrobial activity of lanthionine peptides.

Materials:

  • Purified lanthionine peptide

  • Bacterial strain (e.g., Lactococcus lactis)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in MHB. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh MHB.

  • Prepare Peptide Dilutions: Prepare a series of two-fold serial dilutions of the lanthionine peptide in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Mandatory Visualization

Lanthionine_Biosynthesis cluster_0 Precursor Peptide Synthesis cluster_1 Post-Translational Modification cluster_2 Maturation Ribosome Ribosome Leader_Peptide Leader_Peptide Ribosome->Leader_Peptide Translation Core_Peptide Core_Peptide Dehydratase Dehydratase Core_Peptide->Dehydratase Ser/Thr residues Dehydrated_Peptide Dehydrated_Peptide Dehydratase->Dehydrated_Peptide Dehydration Cyclase Cyclase Dehydrated_Peptide->Cyclase Dehydro-Ala/But Lanthionine_Peptide Lanthionine_Peptide Cyclase->Lanthionine_Peptide Cyclization (Michael Addition) Protease Protease Lanthionine_Peptide->Protease Leader peptide cleavage Mature_Lanthipeptide Mature_Lanthipeptide Protease->Mature_Lanthipeptide

Caption: Lanthionine biosynthesis pathway.

Experimental_Workflow Start Design Lanthionine Peptide Diastereomers SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Stereochem_Analysis Chiral GC-MS/ LC-MS Analysis Characterization->Stereochem_Analysis Conformational_Analysis NMR Spectroscopy Characterization->Conformational_Analysis Bioactivity_Assay MIC Assay Characterization->Bioactivity_Assay Data_Analysis Comparative Analysis of Conformation and Activity Stereochem_Analysis->Data_Analysis Conformational_Analysis->Data_Analysis Bioactivity_Assay->Data_Analysis Conclusion Structure-Activity Relationship Data_Analysis->Conclusion

Caption: Experimental workflow for comparing lanthionine peptide diastereomers.

References

Validating Lanthionine Formation: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the formation of lanthionine bridges in peptides is crucial for understanding their structure-activity relationships and ensuring the efficacy and safety of potential therapeutics. Mass spectrometry stands as a cornerstone technology for this purpose, offering a suite of powerful techniques. This guide provides an objective comparison of various mass spectrometry-based methods and alternative approaches for lanthionine validation, supported by experimental data and detailed protocols.

At a Glance: Comparison of Lanthionine Validation Methods

The choice of analytical technique for validating lanthionine formation depends on the specific information required, such as connectivity, stereochemistry, or the initial dehydration state of the precursor peptide. The following table summarizes the key performance characteristics of the most common methods.

Method Information Obtained Sample Amount Required Key Advantages Key Limitations
Tandem MS (CID/ETD/ECD) Lanthionine connectivity (ring pattern)Low (fmol to pmol)High sensitivity and speed; provides sequence information.[1]Does not directly provide stereochemistry; fragmentation can be complex to interpret.[1]
Ion Mobility-Mass Spectrometry (IM-MS) Separation of isomers, conformational informationLow (pmol)Can distinguish between different ring topologies and conformers.[2][3]Does not directly determine stereochemistry.
MALDI-TOF MS Dehydration state of precursor peptidesLow (pmol)Rapid analysis of peptide modifications.[4]Primarily for determining mass shifts, not for detailed structural elucidation of the final cross-link.
Chiral Gas Chromatography/Mass Spectrometry (GC/MS) Stereochemistry of lanthionine residuesHigh (~1-2 mg)Gold standard for determining stereochemistry.Requires extensive sample preparation (hydrolysis and derivatization); not high-throughput.
Advanced Marfey's Analysis (LC-MS) Stereochemistry of lanthionine residuesLow (~0.05 mg)High sensitivity and uses standard LC-MS equipment; lower sample requirement than GC/MS.Requires hydrolysis and derivatization.

Tandem Mass Spectrometry: Elucidating Connectivity

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the connectivity of lanthionine bridges within a peptide. By inducing fragmentation of the peptide backbone and analyzing the resulting fragment ions, researchers can deduce which cysteine residue is linked to which dehydrated serine or threonine.

Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a widely used fragmentation technique that primarily cleaves the amide bonds of the peptide backbone, generating b- and y-type ions. The presence of a lanthionine ring prevents fragmentation within the ring, leading to a characteristic fragmentation pattern that can be used to infer the ring's location. Specifically, the observation of a series of b- and y-ions between two potential cross-linking residues indicates a non-overlapping ring pattern.

Electron-Based Dissociation (ETD/ECD)

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) are non-ergodic fragmentation methods that induce cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type ions. A key advantage of these techniques is their ability to preserve labile post-translational modifications, including the thioether bond of lanthionine, while cleaving the peptide backbone within the ring structure. This provides more complete sequence coverage and can be particularly useful for sequencing the entire lanthipeptide, including the residues within the thioether cross-links.

Experimental Protocols

Protocol 1: Tandem Mass Spectrometry (CID/ETD) for Lanthionine Connectivity

1. Sample Preparation:

  • Purify the lanthipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Dissolve the purified peptide in a suitable solvent for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and formic acid.

2. Mass Spectrometry Analysis:

  • Infuse the sample into a mass spectrometer equipped with CID and ETD capabilities (e.g., a quadrupole-ion trap, Q-TOF, or Orbitrap instrument).
  • Acquire a full MS scan to identify the precursor ion (the protonated molecule) of the lanthipeptide.
  • Perform MS/MS analysis on the precursor ion using both CID and ETD.
  • For CID: Isolate the precursor ion and subject it to collisions with an inert gas (e.g., nitrogen or argon) at varying collision energies to optimize fragmentation.
  • For ETD: Isolate the precursor ion and react it with fluoranthene radical anions to induce electron transfer.

3. Data Analysis:

  • Analyze the resulting CID and ETD spectra to identify the b, y, c, and z fragment ions.
  • Use bioinformatics software to map the fragment ions to the peptide sequence and deduce the lanthionine ring pattern based on the observed fragmentation patterns.

Determining Stereochemistry: Beyond Connectivity

While tandem MS is excellent for determining which amino acids are linked, it does not reveal the stereochemistry of the lanthionine bridge (i.e., whether it is an LL- or DL-diastereomer). For this, alternative methods are required.

Chiral Gas Chromatography/Mass Spectrometry (GC/MS)

This is a traditional and robust method for determining the stereochemistry of amino acids. The process involves hydrolyzing the peptide to its constituent amino acids, derivatizing them to make them volatile, and then separating the diastereomers on a chiral GC column.

Advanced Marfey's Analysis (LC-MS)

A more modern and sensitive approach is Advanced Marfey's analysis, which utilizes liquid chromatography-mass spectrometry (LC-MS). In this method, the hydrolyzed peptide is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide, L-FDLA), creating diastereomeric derivatives that can be separated by standard RP-HPLC and detected by MS. This method requires significantly less sample than chiral GC/MS.

Experimental Protocols

Protocol 2: Chiral Gas Chromatography/Mass Spectrometry (GC/MS) for Lanthionine Stereochemistry

1. Sample Preparation:

  • Hydrolyze the lanthipeptide (approximately 1 mg) in 6 M HCl at 110°C for 20 hours in a sealed tube.
  • Dry the hydrolysate under a stream of nitrogen.
  • Derivatize the amino acids to form volatile esters (e.g., by reaction with acidified methanol).

2. GC/MS Analysis:

  • Inject the derivatized sample onto a chiral GC column (e.g., CP-Chirasil-L-Val).
  • Use a temperature gradient to separate the derivatized amino acid diastereomers.
  • Detect the eluting compounds using a mass spectrometer.

3. Data Analysis:

  • Compare the retention times of the derivatized amino acids from the sample to those of authentic standards of the different lanthionine stereoisomers to determine the stereochemistry.

Protocol 3: Advanced Marfey's Analysis for Lanthionine Stereochemistry

1. Sample Preparation:

  • Hydrolyze the lanthipeptide (~0.05 mg) in 6 M HCl.
  • Dry the hydrolysate.
  • Dissolve the dried hydrolysate in a suitable buffer (e.g., 1 M NaHCO3).
  • Add a solution of L-FDLA in acetone and incubate to allow for derivatization.
  • Quench the reaction with an acid (e.g., 2 M HCl).

2. LC-MS Analysis:

  • Inject the derivatized sample onto a standard C18 or other suitable RP-HPLC column.
  • Use a water/acetonitrile gradient containing formic acid to separate the diastereomeric derivatives.
  • Detect the eluting derivatives using a mass spectrometer.

3. Data Analysis:

  • Compare the retention times of the derivatized lanthionine from the sample with those of derivatized standards of known stereochemistry.

Visualizing the Workflow and Concepts

To better illustrate the processes involved in lanthionine validation, the following diagrams, generated using the DOT language, outline the key experimental workflows and the logic of data interpretation.

Lanthionine_Validation_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Output Purified Lanthipeptide Purified Lanthipeptide Tandem MS Tandem MS Purified Lanthipeptide->Tandem MS Hydrolysis Hydrolysis Purified Lanthipeptide->Hydrolysis Connectivity Connectivity Tandem MS->Connectivity Chiral GC/MS Chiral GC/MS Stereochemistry Stereochemistry Chiral GC/MS->Stereochemistry Marfey's LC-MS Marfey's LC-MS Marfey's LC-MS->Stereochemistry Hydrolysis->Chiral GC/MS Hydrolysis->Marfey's LC-MS

Caption: Overall workflow for lanthionine validation.

Tandem_MS_Logic Precursor Ion Selection Precursor Ion Selection Fragmentation (CID or ETD) Fragmentation (CID or ETD) Precursor Ion Selection->Fragmentation (CID or ETD) Fragment Ion Analysis Fragment Ion Analysis Fragmentation (CID or ETD)->Fragment Ion Analysis Ring Pattern Determination Ring Pattern Determination Fragment Ion Analysis->Ring Pattern Determination

Caption: Logic of tandem MS for connectivity analysis.

Stereochemistry_Workflow Peptide Hydrolysis Peptide Hydrolysis Derivatization Derivatization Peptide Hydrolysis->Derivatization Chromatographic Separation Chromatographic Separation Derivatization->Chromatographic Separation Comparison to Standards Comparison to Standards Chromatographic Separation->Comparison to Standards

Caption: General workflow for stereochemistry determination.

Conclusion

The validation of lanthionine formation is a multifaceted analytical challenge that often requires the application of several complementary mass spectrometric techniques. Tandem mass spectrometry, particularly with the combination of CID and ETD/ECD, is indispensable for elucidating the connectivity of these crucial cross-links. For the equally important determination of stereochemistry, Advanced Marfey's analysis by LC-MS offers a sensitive and accessible alternative to the traditional chiral GC/MS method. By carefully selecting the appropriate analytical tools, researchers can gain a comprehensive understanding of lanthipeptide structure, paving the way for the development of novel and effective therapeutic agents.

References

Lanthionine-Bridged Peptide Isomers: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthionine-bridged peptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as lanthipeptides or lantibiotics, represent a promising frontier in the development of novel therapeutics. Their unique thioether cross-links, forming lanthionine (Lan) or methyllanthionine (MeLan) residues, confer significant conformational stability and resistance to proteolytic degradation. A critical aspect of their biological function lies in the stereochemistry of these bridges, which is meticulously controlled by dedicated biosynthetic enzymes. This guide provides an objective comparison of the bioactivity of lanthionine-bridged peptide isomers, supported by experimental data, to illuminate the profound impact of stereoisomerism on their therapeutic potential.

Executive Summary

The spatial arrangement of atoms within the lanthionine bridge, specifically the stereochemistry at the α-carbons, is paramount to the biological activity of these peptides. Studies on various lanthipeptides have demonstrated that even subtle changes in the stereoconfiguration of a single lanthionine or methyllanthionine residue can dramatically alter or completely abolish their antimicrobial and other biological activities. This guide will delve into specific examples, presenting quantitative data from bioactivity assays and detailing the experimental protocols used to generate this data.

Data Presentation: Bioactivity Comparison of Lanthionine-Bridged Peptide Isomers

The following tables summarize the quantitative bioactivity data for isomers of two well-characterized lanthipeptides: lacticin 481 and cytolysin S.

Table 1: Antimicrobial Activity of Lacticin 481 and its Diastereomers

Lacticin 481 is a tricyclic lantibiotic that exerts its antimicrobial activity by inhibiting peptidoglycan biosynthesis through binding to Lipid II.[1][2] The native peptide contains three lanthionine/methyllanthionine bridges with a meso-(D,L) stereochemistry. Synthetic diastereomers with (L,L)-stereochemistry in each of the three rings (A, B, and C) were compared to the native form.

Peptide IsomerRing A StereochemistryRing B StereochemistryRing C StereochemistryMIC (nM) vs. L. lactis subsp. cremoris HPIC50 (nM) vs. L. lactis subsp. cremoris HP
Authentic Lacticin 481 meso-(D,L)meso-(D,L)meso-(D,L)625250 ± 50
Synthetic Lacticin 481 meso-(D,L)meso-(D,L)meso-(D,L)625300 ± 70
Diastereomer ll-A (L,L)meso-(D,L)meso-(D,L)> 10,000Inactive
Diastereomer ll-B meso-(D,L)(L,L)meso-(D,L)> 10,000Inactive
Diastereomer ll-C meso-(D,L)meso-(D,L)(L,L)> 10,000Inactive

Data sourced from Knerr, P. J., & van der Donk, W. A. (2013). Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry. Journal of the American Chemical Society, 135(18), 7094–7097.[1][2]

The data unequivocally demonstrates that altering the stereochemistry of any of the three lanthionine/methyllanthionine bridges in lacticin 481 from the natural meso-(D,L) configuration to the (L,L) configuration results in a complete loss of antimicrobial activity.[1]

Table 2: Antimicrobial and Hemolytic Activity of Cytolysin S and its Diastereomer

Cytolysin is a two-component lantibiotic composed of CylLS and CylLL subunits, known for its synergistic antimicrobial and hemolytic activities. Unusually, the wild-type CylLS subunit contains a methyllanthionine bridge (Ring A) with (L,L)-stereochemistry. A synthetic diastereomer with the more common (D,L)-stereochemistry in Ring A was evaluated.

Peptide IsomerRing A StereochemistryMIC (µM) vs. Lactococcus lactis HP (in combination with wild-type CylLL)Hemolytic Activity (vs. Rabbit Red Blood Cells)
Wild-type CylLS (L,L)0.05Active
Synthetic Diastereomer CylLS (D,L)0.5Active

Data sourced from Mukherjee, S., et al. (2016). Synthesis and Bioactivity of Diastereomers of the Virulence Lanthipeptide Cytolysin. Organic Letters, 18(23), 6188–6191.

In the case of cytolysin S, changing the stereochemistry of the methyllanthionine bridge from the native (L,L) to (D,L) resulted in a 10-fold decrease in antimicrobial activity. Interestingly, this alteration had no discernible effect on the peptide's hemolytic activity, suggesting that the structural requirements for these two biological functions are distinct.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium (e.g., Lactococcus lactis) is used to inoculate a suitable broth medium (e.g., Tryptic Soy Broth). b. The culture is incubated overnight at the optimal temperature for the bacterium (e.g., 37°C). c. The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically around 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions: a. The lanthionine-bridged peptide isomers are serially diluted in the appropriate broth medium in a 96-well microtiter plate. b. A range of concentrations is prepared, typically using a two-fold dilution series.

3. Inoculation and Incubation: a. The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. b. The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

4. Determination of MIC: a. After incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the peptide at which no visible growth is observed.

Hemolysis Assay

The hemolysis assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.

1. Preparation of Red Blood Cells (RBCs): a. Fresh red blood cells (e.g., from rabbit or human) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. b. The washed RBCs are resuspended in PBS to a final concentration of approximately 1-2% (v/v).

2. Peptide Incubation: a. The lanthionine-bridged peptide isomers are serially diluted in PBS in a 96-well plate or microcentrifuge tubes. b. The RBC suspension is added to each dilution. c. Positive (e.g., Triton X-100, a detergent that causes complete lysis) and negative (PBS only) controls are included.

3. Incubation and Measurement: a. The mixture is incubated for a specific period (e.g., 1 hour) at 37°C. b. After incubation, the samples are centrifuged to pellet the intact RBCs. c. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. d. The absorbance of the supernatant is measured at a wavelength of 414 nm or 540 nm, which corresponds to the absorbance of hemoglobin.

4. Calculation of Hemolysis: a. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Lipid II-Targeting Lantibiotics

LipidII_Inhibition cluster_membrane Bacterial Cell Membrane LipidII Lipid II LipidII->Inhibition Pore Pore Formation Cell_Lysis Cell Lysis Pore->Cell_Lysis Lantibiotic Lanthionine-Bridged Peptide Lantibiotic->LipidII Binds to Lantibiotic->Pore Induces Cell_Wall_Synthesis Cell Wall Synthesis Inhibition->Cell_Wall_Synthesis Inhibits

Caption: Mechanism of action for Lipid II-targeting lanthipeptides.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Plate with Bacteria A->C B Serial Dilution of Peptide Isomers in 96-well Plate B->C D Incubate (e.g., 37°C, 16-20h) C->D E Visually Assess for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Hemolysis Assay

Hemolysis_Workflow A Prepare Washed Red Blood Cell Suspension (1-2%) C Incubate Peptides with RBCs (e.g., 37°C, 1h) A->C B Serial Dilution of Peptide Isomers B->C D Centrifuge to Pellet Intact RBCs C->D E Measure Absorbance of Supernatant (Hemoglobin Release) D->E F Calculate % Hemolysis E->F

Caption: Workflow for the hemolysis assay.

Conclusion

The stereochemistry of the lanthionine bridges is a critical determinant of the biological activity of lanthipeptides. As demonstrated by the comparative data for lacticin 481 and cytolysin S, alterations in the stereoconfiguration can lead to a significant reduction or complete abrogation of antimicrobial efficacy. This highlights the exquisite specificity of the interaction between these peptides and their biological targets. For researchers and drug development professionals, these findings underscore the importance of precise stereochemical control in the synthesis and engineering of novel lanthipeptide-based therapeutics. Future investigations into the structure-activity relationships of a wider range of lanthionine-bridged peptide isomers will undoubtedly pave the way for the rational design of next-generation antibiotics with enhanced potency and selectivity.

References

Safety Operating Guide

Proper Disposal of DL-Lanthionine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of DL-lanthionine, a non-proteinogenic amino acid, is critical for maintaining laboratory safety and ensuring environmental compliance. Due to its potential as a skin and eye irritant and the fact that its toxicological properties have not been fully investigated, a cautious approach to its disposal is required.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: In cases of significant dust generation, a dust mask (type N95 or equivalent) is recommended.[2]

  • Protective Clothing: A lab coat should be worn to prevent skin contact.

Facilities utilizing this compound should be equipped with an eyewash station and a safety shower.[1]

Chemical and Physical Properties

Understanding the properties of this compound is the first step in its safe management.

PropertyValue
Physical State Crystalline powder
Appearance White to off-white
Solubility Slightly soluble in water; Soluble in 1 M HCl[2]
Molecular Formula C₆H₁₂N₂O₄S
Molecular Weight 208.24 g/mol
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3 (May cause respiratory irritation)[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the disposal of this compound. This protocol is designed to minimize risk and ensure compliance with general laboratory waste regulations.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is crucial.

  • Pure this compound: Uncontaminated, solid this compound should be collected separately.

  • Contaminated Materials: Any items heavily contaminated with this compound, such as weigh boats, gloves, and paper towels, should be treated as hazardous waste.

  • Aqueous Solutions: While some soluble, non-hazardous amino acids may be suitable for sewer disposal with copious amounts of water, the limited solubility and incomplete toxicological profile of this compound warrant treating its aqueous solutions as chemical waste. Do not dispose of this compound solutions down the drain.

Step 2: Waste Accumulation and Storage
  • Container: Place solid this compound waste and heavily contaminated materials into a clean, dry, and properly sealed container. The container must be compatible with the chemical and clearly labeled.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep or scoop the material to avoid generating dust.

    • Place the spilled material into a labeled hazardous waste container.

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Only trained personnel with appropriate PPE should manage the cleanup.

Step 4: Final Disposal
  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste container by your institution's EHS department or a licensed hazardous waste management company.

  • Documentation: Maintain a log of the accumulated waste, including the quantity and date of accumulation, as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DL_Lanthionine_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Disposal start This compound Waste Generated assess_form Is the waste solid or liquid? start->assess_form solid_waste Solid this compound or Contaminated Materials assess_form->solid_waste Solid liquid_waste Aqueous Solution of this compound assess_form->liquid_waste Liquid package_solid Place in a sealed, labeled hazardous waste container. solid_waste->package_solid store_solid Store in designated hazardous waste area. package_solid->store_solid disposal_pickup Arrange for pickup by licensed waste disposal service. store_solid->disposal_pickup package_liquid Place in a sealed, leak-proof, labeled hazardous waste container. liquid_waste->package_liquid store_liquid Store in designated hazardous waste area with secondary containment. package_liquid->store_liquid store_liquid->disposal_pickup documentation Complete waste disposal documentation. disposal_pickup->documentation

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Lanthionine

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of DL-lanthionine, ensuring the well-being of laboratory personnel and adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals to foster a secure and efficient laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

This compound is a combustible solid and can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory to minimize risk.

Recommended Personal Protective Equipment
EquipmentSpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.[1]To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][2]
Eye Protection Chemical safety goggles or eyeshields.To protect eyes from dust particles that can cause irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.

Operational Plan: From Handling to Disposal

Following a systematic workflow is critical for the safe management of this compound in the laboratory.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh this compound in a Ventilated Area B->C D Handle with Care to Minimize Dust C->D E Store in a Tightly Closed Container D->E G Collect Waste in a Labeled, Sealed Container D->G Spill or Waste Generation F Keep in a Cool, Dry, Well-Ventilated Area E->F F->C For Subsequent Use H Dispose as Non-Hazardous Solid Waste (Verify Local Regulations) G->H I Decontaminate Work Area H->I

Safe handling workflow for this compound.

Step-by-Step Guidance

Preparation
  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.

Handling
  • Work in a Ventilated Area: Weigh and handle the solid powder in a chemical fume hood or other well-ventilated space to minimize inhalation exposure.

  • Minimize Dust Generation: Handle this compound carefully to avoid creating dust clouds. Use a spatula for transferring the powder.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

Storage
  • Container: Store this compound in its original, tightly sealed container.

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances.

Disposal Plan

The proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Collection:

    • Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, clearly labeled, and sealed waste container.

    • Label the container as "Non-Hazardous Solid Waste: this compound".

  • Disposal Procedure:

    • While this compound is not classified as a hazardous waste, disposal regulations can vary. It is imperative to consult and adhere to your institution's specific waste disposal guidelines and local regulations.

    • For small quantities of uncontaminated this compound, it may be permissible to dispose of it as regular solid waste, provided it is securely contained. However, always confirm this with your environmental health and safety (EHS) department.

    • Never dispose of chemical waste down the sink or in regular trash without explicit approval from your institution's EHS office.

  • Decontamination:

    • After handling and disposal, thoroughly clean the work area, including the balance and benchtops, with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical substances.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.